5-(3-Azidopropyl)uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H17N5O6 |
|---|---|
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
5-(3-azidopropyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22) |
Clé InChI |
WXYPHRGYUKZYFQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Azidopropyl)uridine: Structure, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Azidopropyl)uridine is a chemically modified nucleoside that serves as a critical tool in modern biochemical and molecular biology research. Its unique chemical structure, featuring a terminal azide (B81097) group, enables its use in powerful bioconjugation techniques, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of this compound, with a focus on its utility in labeling and tracking nucleic acids. Detailed experimental protocols and structured data are presented to facilitate its adoption in various research and development settings.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring ribonucleoside, uridine. The key modification is the attachment of a 3-azidopropyl group to the C5 position of the uracil (B121893) base. This modification is crucial as the terminal azide (N₃) group is a bioorthogonal chemical handle, meaning it is inert to most biological molecules and processes, but can be specifically reacted with a complementary alkyne-containing molecule.
Structural Information
Below is a summary of the key structural identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₇N₅O₆[1] |
| Molecular Weight | 327.29 g/mol |
| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1[1] |
| CAS Number | 1354419-08-1[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from the readily available precursor, 5-iodouridine (B31010). The general synthetic strategy involves a Sonogashira cross-coupling reaction to introduce an alkyne functionality, which is subsequently converted to the desired azide.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of this compound.
Step 1: Sonogashira Coupling of 5-Iodouridine with Propargyl Alcohol
This step introduces a 3-hydroxyprop-1-yn-1-yl group at the C5 position of the uridine.
-
Reagents:
-
5-Iodouridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add 5-iodouridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add triethylamine (7.0 eq) followed by the dropwise addition of propargyl alcohol (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-(3-hydroxyprop-1-yn-1-yl)uridine.
-
Step 2: Conversion of the Hydroxyl Group to an Azide
This step converts the intermediate alcohol to the final azide product.
-
Reagents:
-
5-(3-hydroxyprop-1-yn-1-yl)uridine
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 5-(3-hydroxyprop-1-yn-1-yl)uridine (1.0 eq) in anhydrous DMF.
-
Add DBU (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add DPPA (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(3-azidoprop-1-yn-1-yl)uridine.
-
Step 3: Reduction of the Alkyne to an Alkane
This final step reduces the triple bond to a single bond to yield the desired product.
-
Reagents:
-
5-(3-azidoprop-1-yn-1-yl)uridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 5-(3-azidoprop-1-yn-1-yl)uridine in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain this compound.
-
Applications in Research and Development
This compound is primarily used as a chemical reporter for labeling newly synthesized nucleic acids. Once incorporated into DNA or RNA, the azide group can be selectively tagged with a variety of molecules, such as fluorophores or affinity tags, using click chemistry.
Experimental Workflow: DNA Replication Analysis via Click Chemistry
This workflow outlines the general procedure for labeling and detecting replicating DNA in cultured cells using this compound.
Caption: Workflow for labeling and detecting DNA replication.
Detailed Protocol: Click Chemistry Labeling of Nascent DNA
This protocol provides a more detailed methodology for the click chemistry step in the workflow above.
-
Reagents:
-
Cells previously incubated with this compound, fixed, and permeabilized.
-
Alkyne-modified fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
-
Procedure:
-
Prepare a fresh "click" reaction cocktail by mixing CuSO₄ and sodium ascorbate in TBS.
-
Add the alkyne-fluorophore to the cocktail.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with TBS containing 0.5% Tween-20.
-
Proceed with counterstaining (e.g., with DAPI for nuclear visualization) and imaging.
-
Signaling Pathways and Logical Relationships
While this compound itself does not directly modulate specific signaling pathways, its application allows for the elucidation of cellular processes related to DNA and RNA metabolism. For example, it can be used to study the effects of various stimuli or drugs on cell proliferation and transcription.
Caption: Logical flow of using the compound to study signaling.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its straightforward synthesis and bioorthogonal reactivity make it an ideal probe for studying nucleic acid dynamics in a variety of biological contexts. The detailed protocols and structured information provided in this guide are intended to support its effective implementation in the laboratory, ultimately enabling deeper insights into the complex processes of DNA replication and transcription.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Azidopropyl)uridine is a modified nucleoside that has emerged as a valuable tool in biomedical research, particularly in the fields of chemical biology and drug development. As a thymidine (B127349) analog, it can be incorporated into replicating DNA, serving as a chemical reporter for tracking DNA synthesis.[1] Its key feature is the presence of an azido (B1232118) group, which allows for its conjugation to a wide array of molecules via bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and application in DNA labeling.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Triphosphate Form
| Property | This compound | This compound-5'-triphosphate (5-Azido-C3-UTP) |
| Molecular Formula | C₁₂H₁₇N₅O₆ | C₁₂H₂₀N₅O₁₅P₃ (free acid)[2] |
| Molecular Weight | 327.29 g/mol | 567.23 g/mol (free acid)[2] |
| Appearance | White to off-white solid (inferred) | Colorless to slightly yellow solution in water[2] |
| Melting Point | Not reported | Not applicable (supplied as a solution) |
| Solubility | Soluble in DMSO and other organic solvents (inferred) | Soluble in water[2] |
| Stability | Stable under standard laboratory conditions (inferred) | Store at -20°C; avoid freeze-thaw cycles. Stable for up to 1 week at ambient temperature.[2] |
| Purity (for 5-Azido-C3-UTP) | Not applicable | ≥ 95% (HPLC)[2] |
| pH (for 5-Azido-C3-UTP) | Not applicable | 7.5 ± 0.5[2] |
| Spectroscopic Properties (for 5-Azido-C3-UTP) | Not reported | λmax = 260 nm, ε = 8.8 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[2] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the identification and quality control of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose sugar protons, the uracil (B121893) base protons, and the protons of the 3-azidopropyl side chain. The chemical shifts and coupling constants of the ribose protons can confirm the β-anomeric configuration.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing further structural confirmation. The chemical shifts of the carbons in the ribose, uracil, and azidopropyl moieties will be in their expected regions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to further elucidate the structure.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from a commercially available uridine (B1682114) derivative. A general synthetic approach is outlined below, based on established methods for nucleoside modification.
Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Detailed Methodology:
-
Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of 5-iodouridine are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole (B134444) in an anhydrous solvent (e.g., DMF).
-
Sonogashira Coupling: The protected 5-iodouridine undergoes a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., THF/Et₃N).
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of the propargyl alcohol moiety is then activated for nucleophilic substitution, typically by conversion to a mesylate using methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine).
-
Azide (B81097) Introduction: The mesylated intermediate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to introduce the azide group via an SN2 reaction.
-
Deprotection: Finally, the silyl (B83357) protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
DNA Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound incorporated into DNA can be labeled with a variety of alkyne-containing reporter molecules (e.g., fluorophores, biotin) using the highly efficient and specific CuAAC click reaction.[3][4]
Workflow for DNA Labeling via Click Chemistry
Caption: General workflow for labeling DNA using CuAAC.
Detailed Protocol:
-
Prepare Stock Solutions:
-
Alkyne-labeled reporter molecule (e.g., a fluorophore) in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in a suitable solvent (e.g., water or DMSO/t-butanol).[5][6]
-
A reducing agent, such as sodium ascorbate (B8700270), freshly prepared in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DNA containing this compound, the alkyne-reporter molecule, and the copper-ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or gel electrophoresis.
-
Purification: The labeled DNA can be purified from the reaction components by ethanol (B145695) precipitation, size-exclusion chromatography, or other suitable methods.
Biological Incorporation and Signaling Pathways
This compound is designed to be taken up by cells and incorporated into newly synthesized DNA. The cellular uptake is likely mediated by nucleoside transporters. Once inside the cell, it is phosphorylated by cellular kinases to its triphosphate form, this compound-5'-triphosphate (5-Azido-C3-UTP). This triphosphate is then a substrate for DNA polymerases and is incorporated into the growing DNA chain in place of thymidine.
Metabolic Activation and Incorporation into DNA
Caption: Cellular uptake and incorporation of this compound.
Currently, there is no evidence to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary role is as a bioorthogonal chemical reporter for labeling and subsequent detection of DNA synthesis.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its key physicochemical properties, particularly the presence of the azide group, enable its use in a wide range of applications for DNA labeling and analysis. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this valuable modified nucleoside. As research in chemical biology continues to advance, the applications of this compound and similar bioorthogonal probes are likely to expand, providing deeper insights into the complex processes of DNA replication and cellular function.
References
An In-depth Technical Guide to the Synthesis of 5-(3-Azidopropyl)uridine triphosphate (AZUTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 5-(3-Azidopropyl)uridine (B12405743) triphosphate (AZUTP), a modified nucleotide analog crucial for various biochemical and therapeutic applications. The azide (B81097) functionality allows for bioorthogonal ligation reactions, such as "click chemistry," enabling the labeling and tracking of RNA molecules. This document details the synthetic pathway, experimental protocols, and characterization of AZUTP and its precursor.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the synthesized compounds is presented in Table 1. This information is essential for the identification and quality control of the intermediate and final products.
| Compound | Molecular Formula (Free Acid) | Molecular Weight ( g/mol , Free Acid) | Purity (HPLC) | Spectroscopic Properties |
| This compound | C₁₂H₁₇N₅O₆ | 327.29 | >95% | ¹H NMR, ¹³C NMR, MS |
| This compound triphosphate (AZUTP) | C₁₂H₂₀N₅O₁₅P₃ | 567.23 | ≥ 95% | λmax: 260 nm, ε: 8.8 L mmol⁻¹ cm⁻¹ (Tris-HCl, pH 7.5)[1][2] |
Synthesis Pathway
The synthesis of AZUTP is a two-stage process. The first stage involves the chemical modification of uridine (B1682114) to introduce the 3-azidopropyl group at the C5 position of the uracil (B121893) base. The second stage is the enzymatic or chemical phosphorylation of the modified nucleoside to yield the desired triphosphate. The overall synthetic scheme is depicted below.
Figure 1: Chemical synthesis pathway of this compound triphosphate (AZUTP) from uridine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediate and the final product, AZUTP.
Synthesis of this compound
This synthesis is a multi-step process starting from uridine.
Step 1a: Synthesis of 5-(2-Cyanoethyl)uridine
-
To a solution of uridine (1.0 eq) in a mixture of water and dioxane, add acrylonitrile (3.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
Evaporate the solvents under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 5-(2-cyanoethyl)uridine.
Step 1b: Synthesis of 5-(3-Hydroxypropyl)uridine
-
Dissolve the 5-(2-cyanoethyl)uridine (1.0 eq) in a solution of sodium hydroxide (B78521) (2.0 eq) in water.
-
Add hydrogen peroxide (30% solution, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with a cation exchange resin (Dowex 50W-X8, H⁺ form).
-
Filter the resin and wash with water.
-
Evaporate the combined filtrate and washings to dryness.
-
Purify the residue by silica gel column chromatography to yield 5-(3-hydroxypropyl)uridine.
Step 1c: Synthesis of this compound
-
To a solution of 5-(3-hydroxypropyl)uridine (1.0 eq) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.5 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to give the crude tosylated intermediate.
-
Dissolve the crude tosylate in anhydrous dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.[3]
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by silica gel column chromatography to obtain this compound.
Synthesis of this compound triphosphate (AZUTP) via the Ludwig-Eckstein Method
The triphosphorylation of the modified nucleoside is achieved using the one-pot, three-step Ludwig-Eckstein method.[4] This method is known for its reliability in synthesizing modified nucleoside triphosphates.[4]
Figure 2: Workflow for the triphosphorylation of this compound using the Ludwig-Eckstein method.
Experimental Protocol:
-
Co-evaporate this compound (1.0 eq) with anhydrous pyridine and then dissolve in anhydrous trimethyl phosphate.
-
Cool the solution to 0 °C in an ice bath.
-
Add proton sponge (1.5 eq) and phosphorus oxychloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate (5.0 eq) and tributylamine (B1682462) (5.0 eq) in anhydrous DMF.
-
Add the pyrophosphate solution to the reaction mixture at 0 °C.
-
Stir the reaction for 30 minutes at 0 °C.
-
Quench the reaction by adding triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5).
-
Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic intermediate.
-
Dilute the reaction mixture with water and purify by anion-exchange HPLC.
Purification of AZUTP by High-Performance Liquid Chromatography (HPLC)
The crude AZUTP is purified using anion-exchange HPLC, a robust method for separating nucleotides.[5]
HPLC Conditions:
-
Column: A suitable anion-exchange column (e.g., DEAE Sepharose or a commercial equivalent).
-
Mobile Phase A: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 60 minutes).
-
Detection: UV absorbance at 260 nm.
-
Flow Rate: As per column specifications.
The fractions containing the triphosphate product are collected, pooled, and lyophilized to yield AZUTP as a triethylammonium salt.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compounds.
This compound
-
¹H NMR (D₂O): Expected signals for the uracil, ribose, and azidopropyl protons. The H6 proton of the uracil ring will show a characteristic singlet. The methylene (B1212753) protons of the azidopropyl chain will appear as triplets.
-
¹³C NMR (D₂O): Resonances corresponding to the carbons of the uracil base, the ribose sugar, and the azidopropyl side chain.
-
Mass Spectrometry (ESI-MS): Calculation of the exact mass of the [M+H]⁺ or [M-H]⁻ ion to confirm the molecular formula.
This compound triphosphate (AZUTP)
-
¹H NMR (D₂O): Similar to the nucleoside, with additional complexity in the region of the 5'-protons due to coupling with the phosphorus atoms.
-
³¹P NMR (D₂O): Three distinct phosphorus signals corresponding to the α, β, and γ phosphates, typically observed as a doublet, a triplet, and a doublet, respectively.
-
High-Resolution Mass Spectrometry (HRMS): Precise mass determination to confirm the elemental composition of the triphosphate.
Applications and Significance
This compound triphosphate is a valuable tool for researchers in molecular biology and drug development. Its primary application lies in the metabolic labeling of RNA. Once incorporated into RNA transcripts by cellular polymerases, the azide group can be selectively reacted with alkyne- or cyclooctyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This enables the attachment of various probes, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or other functional moieties for studying RNA localization, trafficking, and interactions with other biomolecules. The ability to specifically modify and track RNA in this manner is crucial for understanding its diverse roles in cellular processes and for the development of novel RNA-based therapeutics.
References
- 1. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic incorporation of 5-(3-Azidopropyl)uridine
An In-depth Technical Guide to the Enzymatic Incorporation of 5-(3-Azidopropyl)uridine for RNA Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of RNA is a powerful tool for elucidating its biological functions, developing novel therapeutics, and creating advanced diagnostic probes. One versatile method for achieving this is the enzymatic incorporation of modified nucleotides bearing bioorthogonal functional groups. This guide focuses on the triphosphate (N₃-pUTP), a uridine (B1682114) analog containing an azide (B81097) moiety. The presence of the azide group allows for subsequent covalent modification using "click chemistry," a set of highly efficient and specific reactions. This enables the attachment of a wide array of functionalities, including fluorophores, biotin, and crosslinking agents, to the RNA molecule. This technical guide provides a comprehensive overview of the process, from the enzymatic incorporation of N₃-pUTP into RNA transcripts to the subsequent functionalization via click chemistry.
Core Concepts
The central principle of this methodology lies in a two-step process:
-
Enzymatic Incorporation: A modified nucleotide, this compound triphosphate, is introduced into an RNA molecule during in vitro transcription. This process is primarily catalyzed by T7 RNA polymerase, which recognizes N₃-pUTP as a substrate and incorporates it in place of the natural uridine triphosphate (UTP).
-
Bioorthogonal Chemistry: The incorporated azide group serves as a chemical handle for post-transcriptional modification. Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a wide range of molecules containing a terminal alkyne can be covalently attached to the RNA.
Data Presentation: Quantitative Analysis
Table 1: Relative Incorporation Efficiency of 5-Substituted Uridine Triphosphates by T7 RNA Polymerase
| 5-Substituted UTP Analog | Linker/Modification | Relative Incorporation Efficiency (%) vs. UTP | Reference |
| 5-(3-Aminopropyl)uridine triphosphate | 3-aminopropyl | 43 | [2] |
| 5-(2-Mercaptoethyl)uridine triphosphate | 2-mercaptoethyl | 29 | [2] |
| 5-Phenyl-modified UTP | Amide linkage | Similar Vmax to UTP | [3][4] |
| 5-Indolyl-modified UTP | Amide linkage | Similar Vmax to UTP | [3][4] |
Table 2: Kinetic Parameters for 5-Position Modified UTP Derivatives with T7 RNA Polymerase
| Substrate | Relative Km (vs. UTP) | Relative Vmax (vs. UTP) | Reference |
| UTP | 1.0 | 1.0 | [3][4] |
| 5-Phenyl-modified UTP | ~1.0 | ~1.0 | [3][4] |
| 5-(4-Pyridyl)-modified UTP | ~1.0 | ~1.0 | [3][4] |
| 5-Indolyl-modified UTP | ~1.0 | ~1.0 | [3][4] |
| 5-Isobutyl-modified UTP | ~1.0 | ~1.0 | [3][4] |
| 5-Imidazole-modified UTP | Significantly higher | ~1.0 | [3][4] |
| 5-Amino-modified UTP | Significantly higher | ~1.0 | [3][4] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound Triphosphate via In Vitro Transcription
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
This compound triphosphate (N₃-pUTP) solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.
| Component | Final Concentration | Volume for 20 µL reaction |
| Linearized DNA template | 0.5 - 1.0 µg | X µL |
| 5x Transcription Buffer | 1x | 4 µL |
| 100 mM ATP | 2 mM | 0.4 µL |
| 100 mM GTP | 2 mM | 0.4 µL |
| 100 mM CTP | 2 mM | 0.4 µL |
| 100 mM UTP | 1 mM | 0.2 µL |
| 10 mM N₃-pUTP | 1 mM | 2 µL |
| RNase Inhibitor | 40 units | 1 µL |
| T7 RNA Polymerase | 50 units | 1 µL |
| Nuclease-free water | To 20 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the azide-modified RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified RNA
This protocol describes the labeling of azide-modified RNA with an alkyne-containing molecule (e.g., a fluorophore).
Materials:
-
Azide-modified RNA
-
Alkyne-functionalized molecule (e.g., Alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Nuclease-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified RNA: Resuspend in nuclease-free water to a desired concentration (e.g., 10 µM).
-
Alkyne-fluorophore: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components in the specified order. The final volume can be adjusted as needed.
| Component | Final Concentration | Volume for 50 µL reaction |
| Azide-modified RNA (10 µM) | 1 µM | 5 µL |
| Nuclease-free buffer (e.g., 500 mM Phosphate Buffer, pH 7.0) | 50 mM | 5 µL |
| Alkyne-fluorophore (10 mM) | 100 µM | 0.5 µL |
| Nuclease-free water | 36 µL | |
| CuSO₄ (20 mM) | 200 µM | 0.5 µL |
| THPTA (100 mM) | 1 mM | 0.5 µL |
| Sodium ascorbate (100 mM) | 5 mM | 2.5 µL |
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-2 hours, protected from light if using a light-sensitive fluorophore.
-
Purification: Purify the labeled RNA from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or a suitable RNA cleanup kit.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Azide-Modified RNA
This protocol describes the copper-free labeling of azide-modified RNA with a strained alkyne (e.g., DBCO-fluorophore).
Materials:
-
Azide-modified RNA
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Nuclease-free buffer (e.g., PBS, pH 7.4)
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified RNA: Resuspend in nuclease-free water to a desired concentration (e.g., 10 µM).
-
DBCO-fluorophore: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following:
| Component | Final Concentration | Volume for 50 µL reaction |
| Azide-modified RNA (10 µM) | 1 µM | 5 µL |
| Nuclease-free buffer (e.g., 10x PBS, pH 7.4) | 1x | 5 µL |
| DBCO-fluorophore (10 mM) | 200 µM | 1 µL |
| Nuclease-free water | 39 µL |
-
Incubation: Mix gently and incubate at 37°C for 1-4 hours, or at room temperature overnight. Protect from light if necessary.
-
Purification: Purify the labeled RNA using a suitable method as described for CuAAC.
Mandatory Visualizations
Caption: Experimental workflow for and subsequent functionalization.
Caption: Application in studying RNA dynamics within a generic signaling pathway.
Broader Applicability and Considerations
While T7 RNA polymerase is the most commonly used enzyme for the incorporation of N₃-pUTP, the potential for using other polymerases exists. For instance, various DNA polymerases have been shown to incorporate deoxyuridine triphosphates modified at the 5-position.[5] This suggests that 5-(3-Azidopropyl)deoxyuridine triphosphate could potentially be incorporated into DNA by certain DNA polymerases, expanding the application of this technology to DNA labeling.
Furthermore, the successful reverse transcription of RNA containing modified nucleotides is crucial for many downstream applications, such as RNA-seq. While some modified nucleotides can impede the processivity of reverse transcriptases, others are well-tolerated.[6] It is important to validate the efficiency of reverse transcription for RNA containing this compound in the context of the specific experimental goals.
The application of this technology to study cellular processes is a rapidly advancing field. Metabolic labeling of nascent RNA with uridine analogs like 5-ethynyluridine, followed by click chemistry, has been used to visualize RNA synthesis and track RNA localization in response to various stimuli.[7][8][9] This provides a powerful method to investigate the role of RNA dynamics in cellular signaling pathways, such as stress responses and developmental processes.[7]
Conclusion
The provides a robust and versatile platform for the site-specific functionalization of RNA. The high efficiency of incorporation by T7 RNA polymerase, coupled with the bioorthogonality and high yield of click chemistry reactions, makes this a valuable tool for researchers in molecular biology, drug development, and diagnostics. The ability to attach a wide range of functional molecules to RNA opens up new avenues for studying RNA structure, function, and localization, and for the development of novel RNA-based technologies.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the structural and functional diversity of RNA: analog uridine triphosphates as candidates for in vitro selection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates} | UBC Chemistry [chem.ubc.ca]
- 6. A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
An In-depth Technical Guide to the Stability and Storage of 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(3-Azidopropyl)uridine and its triphosphate form. Due to a lack of specific stability studies on the nucleoside, this document combines data available for its triphosphate derivative with general principles of azido-modified nucleoside chemistry to offer robust guidance for researchers.
Introduction to this compound
This compound is a modified nucleoside analog of uridine (B1682114) containing an azidopropyl group at the C5 position of the pyrimidine (B1678525) ring. This modification makes it a valuable tool in chemical biology and drug development. The terminal azide (B81097) group is a bioorthogonal chemical handle, meaning it is inert to most biological functional groups but can react selectively with a partner functional group, typically an alkyne, through a process known as "click chemistry".[1][2] This allows for the specific labeling and detection of nucleic acids in various research applications, including the study of DNA and RNA synthesis and localization.
Stability and Storage Conditions
Quantitative Data Summary
The following tables summarize the known stability and storage parameters for this compound-5'-triphosphate, which are instructive for the handling of the nucleoside form.
Table 1: Recommended Storage and Shelf Life of this compound-5'-triphosphate [3][4]
| Parameter | Recommended Condition |
| Long-Term Storage | Store at -20°C. |
| Storage Form | Provided as a solution in water (10 mM - 11 mM, pH 7.5 ±0.5). |
| Shelf Life | 12 months from date of delivery when stored as directed. |
| Freeze/Thaw Cycles | Avoid repeated freeze/thaw cycles. Aliquot upon receipt. |
| Shipping | Shipped on gel packs. |
Table 2: Short-Term Stability of this compound-5'-triphosphate [3][4]
| Condition | Duration | Stability |
| Ambient Temperature | Up to 1 week (cumulative) | Stable. |
General Chemical Stability Considerations
The stability of this compound is largely governed by the chemical nature of the alkyl azide group.
-
Reduction: Alkyl azides can be reduced to the corresponding amines in the presence of reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or phosphines (e.g., triphenylphosphine (B44618) in the Staudinger reaction).[5] Contact with these reagents should be avoided unless reduction is the desired outcome.
-
Acids: Strong acidic conditions can lead to the formation of hydrazoic acid, which is volatile and highly toxic.[6] While the nucleoside is generally handled at neutral pH, exposure to acidic environments should be minimized.
-
Phosphoramidites: The azide functional group is known to be incompatible with the P(III) chemistry used in standard automated oligonucleotide synthesis, as it can lead to degradation via intra- or intermolecular Staudinger-type reactions.[7][8]
-
Light: While the uridine core has a UV absorbance maximum around 260 nm, some azide-modified nucleosides, particularly those with the azide directly on the pyrimidine ring, can be light-sensitive.[9] Although the azidopropyl group is an alkyl azide and generally more stable, it is prudent to protect solutions from prolonged exposure to light.
Experimental Protocols
As no specific stability-indicating assay for this compound has been published, this section provides a detailed, adaptable methodology for researchers to assess its stability under their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of this compound
This protocol is designed to quantify the degradation of this compound over time under various stress conditions (e.g., different pH, temperature, or in the presence of other reagents).
Objective: To determine the percentage of intact this compound remaining after incubation under defined conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol (B129727), and acetonitrile (B52724)
-
Buffers of desired pH (e.g., phosphate, citrate, Tris)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size)[10]
-
0.22 µm syringe filters
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water or a suitable buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Incubation under Stress Conditions:
-
Aliquot the stock solution into several vials.
-
Adjust the conditions in each vial to the desired stress parameter (e.g., adjust pH with stock buffers, place in incubators at different temperatures). Include a control sample stored at -20°C.
-
Incubate the samples for a predetermined time course (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Preparation for HPLC:
-
At each time point, withdraw an aliquot from each condition.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the HPLC detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of a suitable aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent like methanol or acetonitrile is typically effective for nucleoside separation.[10]
-
Example Gradient:
-
Start with 100% aqueous buffer.
-
Ramp to 25-50% organic solvent over 15-20 minutes.[10]
-
Hold for 5 minutes.
-
Return to initial conditions and re-equilibrate the column.
-
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining compound relative to the time zero (T=0) sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate the application of this compound and a logical workflow for its stability assessment.
Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
A Technical Guide to RNA Labeling with 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles, experimental protocols, and applications of RNA labeling using the modified nucleoside, 5-(3-Azidopropyl)uridine (5-APU). This powerful technique enables the introduction of a bioorthogonal azide (B81097) group into RNA molecules, facilitating their subsequent detection, purification, and functional analysis through highly specific and efficient click chemistry reactions.
Core Principle: A Two-Step Strategy for RNA Functionalization
The fundamental principle of RNA labeling with 5-APU is a two-step process that combines enzymatic incorporation of a modified nucleotide with a subsequent bioorthogonal chemical ligation.
Step 1: Enzymatic Incorporation of this compound Triphosphate (APUTP)
The journey begins with the triphosphate form of 5-APU, namely this compound-5'-triphosphate (APUTP). This analog of uridine (B1682114) triphosphate (UTP) serves as a substrate for RNA polymerases, most notably T7 RNA polymerase, in in vitro transcription reactions.[1] During transcription, APUTP is incorporated into the nascent RNA chain at positions where uridine would normally occur. The efficiency of this incorporation is reportedly comparable to that of the natural UTP, allowing for the generation of RNA transcripts densely labeled with azide functionalities.[2][3]
It is important to note that the direct metabolic labeling of cellular RNA with the nucleoside 5-APU is generally inefficient. This is due to the substrate specificity of the cellular salvage pathways that phosphorylate nucleosides to their active triphosphate forms. However, metabolic engineering approaches, such as the expression of a mutated uridine-cytidine kinase 2 (UCK2), have been shown to facilitate the intracellular phosphorylation and subsequent incorporation of similar azido-modified pyrimidine (B1678525) nucleosides.
Step 2: Bioorthogonal "Click" Chemistry
Once the RNA is labeled with the azide groups, it can be functionalized with a wide array of reporter molecules using "click" chemistry. This refers to a class of reactions that are rapid, selective, and high-yield, and that proceed under benign, aqueous conditions. The most common click reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] In this reaction, the azide group on the 5-APU-labeled RNA reacts with a terminal alkyne on a molecule of interest (e.g., a fluorophore, biotin (B1667282), or a crosslinking agent) in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5] This allows for the covalent attachment of the desired probe to the RNA molecule.
Quantitative Data: Incorporation Efficiency
| Nucleotide Analog | Enzyme | Relative Incorporation Efficiency (% of natural UTP) | Reference |
| This compound-5'-triphosphate (APUTP) | T7 RNA Polymerase | Comparable to UTP; in some contexts, >95% relative to UTP for full-length transcript formation. | [2][3] |
| Other 5-substituted UTP derivatives | T7 RNA Polymerase | Varies depending on the size and nature of the substituent. Smaller modifications are generally well-tolerated. | [1][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in RNA labeling with 5-APU.
In Vitro Transcription with this compound-5'-triphosphate (APUTP)
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (APUTP) solution (e.g., 100 mM)
-
ATP, GTP, CTP solutions (100 mM each)
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
APUTP (100 mM): 2 µL (This can be a partial or total replacement for UTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the transcribed RNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 5-APU Labeled RNA
This protocol outlines the "clicking" of a reporter molecule to the azide-modified RNA.
Materials:
-
Azide-labeled RNA (from section 3.1)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM)
-
Nuclease-free water
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare RNA: In a nuclease-free microcentrifuge tube, dilute the azide-labeled RNA in nuclease-free water or PBS to the desired concentration (e.g., 1-10 µM).
-
Prepare Click Reaction Master Mix: In a separate tube, prepare the click reaction master mix. For a 50 µL final reaction volume, combine the following:
-
PBS buffer (pH 7.4): to final volume
-
Alkyne-reporter molecule (e.g., 10 mM stock): 2.5 µL (final concentration 500 µM)
-
THPTA (100 mM stock): 2.5 µL (final concentration 5 mM)
-
CuSO₄ (20 mM stock): 2.5 µL (final concentration 1 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate (100 mM stock) to the RNA solution to a final concentration of 5 mM. Immediately add the click reaction master mix to the RNA solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the click-labeled RNA to remove unreacted components. This can be achieved by ethanol (B145695) precipitation, spin column purification, or HPLC.[5]
Mandatory Visualizations
Chemical Principle of 5-APU RNA Labeling
Caption: Principle of 5-APU RNA labeling via enzymatic incorporation and click chemistry.
Experimental Workflow for 5-APU RNA Labeling
Caption: A typical experimental workflow for labeling RNA with 5-APU.
Applications in Research and Drug Development
The ability to introduce a versatile chemical handle into RNA opens up a multitude of applications for researchers and drug development professionals:
-
RNA Visualization and Trafficking: By clicking fluorescent dyes to azide-labeled RNA, researchers can visualize the localization and trafficking of specific RNA molecules within cells.
-
RNA Purification and Identification: Attaching a biotin tag allows for the affinity purification of labeled RNA, enabling the identification of RNA-binding proteins or the characterization of specific RNA populations.
-
RNA-Protein Interaction Studies: The azide group can be used to attach crosslinking agents to identify proteins that interact with the labeled RNA.
-
Development of RNA-based Therapeutics: The precise modification of therapeutic RNAs (e.g., mRNA, siRNA) can be used to enhance their stability, delivery, and efficacy.
References
- 1. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Reactions with 5-(3-Azidopropyl)uridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, allows for the precise chemical modification and labeling of biomolecules in their natural environment.[1] At the forefront of this field is the use of chemical reporters, small, abiotic functional groups that can be metabolically incorporated into biomolecules. The azide (B81097) group is an exemplary chemical reporter due to its small size, metabolic stability, and absence in most biological systems, which prevents competing side reactions.[1]
This guide focuses on 5-(3-Azidopropyl)uridine, a modified nucleoside analog that serves as a powerful tool for studying nucleic acids, particularly RNA.[3][4] By introducing an azide group at the C5 position of uridine (B1682114) via a flexible three-carbon linker, this molecule can be metabolically incorporated into nascent RNA transcripts by RNA polymerases.[3] The embedded azide then becomes a chemical handle, ready to undergo highly specific and efficient bioorthogonal reactions for a variety of downstream applications, including imaging, tracking, and interactome profiling.
The primary bioorthogonal reactions utilized with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions, rooted in Huisgen 1,3-dipolar cycloaddition chemistry, result in the formation of a stable triazole linkage, covalently connecting the RNA to a probe of interest.[5][6][7]
Core Bioorthogonal Reactions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click chemistry" reaction that joins an azide with a terminal alkyne.[7] The reaction is characterized by its high yields, mild reaction conditions, and remarkable specificity, exclusively forming the 1,4-disubstituted triazole regioisomer.[5][8] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.[] A reducing agent, such as sodium ascorbate (B8700270), is typically required to maintain copper in its active Cu(I) oxidation state.[7][10] While extremely effective, the cytotoxicity of the copper catalyst can be a limitation for in-vivo applications, though the use of copper-chelating ligands like TBTA can mitigate this issue and accelerate the reaction.[8][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC in living systems, SPAAC was developed as a catalyst-free alternative.[6][] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain provides the driving force for the cycloaddition with an azide.[6][12] This eliminates the need for a toxic metal catalyst, making SPAAC highly suitable for live-cell and in-vivo labeling.[2][] A variety of cyclooctynes have been developed, each with different reaction kinetics, stability, and hydrophilicity, including dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and aza-dibenzocyclooctyne (DIBAC).[13][14] The choice of cyclooctyne allows researchers to tune the reaction for specific applications.
Quantitative Data
The following tables summarize key quantitative data for this compound triphosphate and the kinetics of its associated bioorthogonal reactions.
Table 1: Physicochemical Properties of this compound-5'-triphosphate (APUTP)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₅O₁₅P₃ (free acid) | [15][16] |
| Molecular Weight | 567.23 g/mol (free acid) | [15][16] |
| Purity | ≥ 95% (HPLC) | [16] |
| Form | Solution in water | [16] |
| Concentration | 10 mM - 11 mM | [16] |
| pH | 7.5 ±0.5 | [16] |
| Storage Conditions | Store at -20 °C; avoid freeze/thaw cycles |[15][16] |
Table 2: Comparative Kinetics of Bioorthogonal Azide Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine | ~0.002 | [13] |
| CuAAC | Azide + Terminal Alkyne (with Cu(I) catalyst) | 1 - 100 | [17] |
| SPAAC | Benzyl Azide + BCN | 0.14 | [13] |
| SPAAC | Benzyl Azide + DIBO | 0.057 | [13] |
| SPAAC | Benzyl Azide + DIBAC | 0.96 | [13] |
| SPAAC | Azide + ODIBO | 45 |[18] |
Table 3: Qualitative Comparison of CuAAC and SPAAC for RNA Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reaction Speed | Very fast, with rates accelerated by ligands. | Fast, with rates dependent on the specific strained alkyne used. |
| Biocompatibility | Limited in live cells due to copper toxicity. | Excellent; widely used in living systems.[] |
| Reagents | Azide, terminal alkyne, Cu(I) source, reducing agent, optional ligand.[10] | Azide, strained cyclooctyne (e.g., DBCO, BCN).[6] |
| Alkyne Partner | Simple, small, and stable terminal alkynes. | Larger, more complex, and potentially less stable strained alkynes. |
| Selectivity | High regioselectivity for 1,4-triazole.[5] | Forms a mixture of regioisomers, which is often irrelevant for labeling. |
| Primary Use Case | Fixed cells, in vitro labeling, material science. | Live-cell imaging, in vivo studies, surface labeling.[19] |
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for RNA labeling using APUTP.
Caption: Simplified mechanism of CuAAC reaction.
Caption: Simplified mechanism of SPAAC reaction.
Experimental Protocols
Protocol 1: In Vitro Transcription for Metabolic Incorporation of APUTP
This protocol describes the incorporation of this compound-5'-triphosphate (APUTP) into RNA transcripts using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
ATP, GTP, CTP to a final concentration of 2 mM each
-
UTP and APUTP. The ratio determines labeling density. For example, use 1.5 mM UTP and 0.5 mM APUTP for a 1:3 ratio.
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[15]
-
Template Removal: Add DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the azide-modified RNA using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a suitable column-based RNA purification kit.
-
Quantification: Resuspend the purified RNA in nuclease-free water and determine the concentration using a spectrophotometer.
Protocol 2: CuAAC Labeling of Azide-Modified RNA
This protocol details the conjugation of an alkyne-functionalized probe (e.g., a fluorophore) to azide-modified RNA.
Materials:
-
Purified azide-modified RNA (RNA-N₃)
-
Alkyne-probe (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or TBTA ligand
-
Sodium Ascorbate (freshly prepared, 100 mM)
-
Nuclease-free buffer (e.g., PBS)
Procedure:
-
Prepare a Premix: In a microcentrifuge tube, prepare a fresh premix of the catalyst. For a 20 µL final reaction, mix:
-
1 µL 50 mM CuSO₄
-
5 µL THPTA (or other ligand) at an appropriate concentration to achieve a 5:1 ligand-to-copper ratio.[10]
-
Mix and let stand for 2-3 minutes.
-
-
Assemble the Reaction: In a separate tube, combine:
-
10-20 pmol of azide-modified RNA
-
10-fold molar excess of the alkyne-probe
-
Nuclease-free buffer to a volume of 15 µL
-
-
Initiate the Reaction: Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the CuSO₄/ligand premix. Immediately add this activated catalyst solution to the RNA/alkyne mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purification: Remove excess reagents and purify the labeled RNA using ethanol precipitation or a size-exclusion chromatography column suitable for nucleic acids.
Protocol 3: SPAAC Labeling of Azide-Modified RNA
This protocol describes the catalyst-free conjugation of a strained alkyne probe to azide-modified RNA.
Materials:
-
Purified azide-modified RNA (RNA-N₃)
-
Strained alkyne probe (e.g., DBCO-Biotin) dissolved in DMSO
-
Nuclease-free buffer (e.g., PBS)
Procedure:
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube, combine:
-
10-20 pmol of azide-modified RNA
-
20-50 fold molar excess of the strained alkyne probe. The final concentration of DMSO should be kept below 5% (v/v).
-
Nuclease-free buffer to the desired final volume.
-
-
Incubation: Mix gently and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Purification: Purify the labeled RNA from unreacted probe using a suitable method such as ethanol precipitation or a spin column.
Applications in Research and Drug Development
The ability to specifically label RNA using this compound opens up numerous avenues for investigation:
-
RNA Imaging and Localization: By conjugating fluorophores to azide-modified RNA, researchers can visualize the localization, trafficking, and dynamics of newly synthesized transcripts within fixed or living cells.[3]
-
Interactome Profiling: Attaching a biotin (B1667282) tag via click chemistry allows for the selective enrichment and pull-down of azide-labeled RNA.[15] Subsequent analysis by mass spectrometry or sequencing can identify interacting proteins, lipids, or other nucleic acids, providing a snapshot of the RNA's molecular environment.
-
Studying RNA Processing and Decay: Pulse-chase experiments using APUTP can be designed to monitor the lifecycle of RNA transcripts, from synthesis to degradation.[21]
-
Drug Development: As a thymidine (B127349) analog, this compound and its derivatives can be used to study DNA synthesis and have potential applications in developing targeted therapies.[4] The ability to specifically label and track RNA can aid in the development of RNA-targeting drugs by providing insights into their mechanism of action and cellular distribution.
Conclusion
This compound is a versatile and powerful chemical tool that bridges the gap between nucleic acid biology and chemical manipulation. Its efficient incorporation into RNA and compatibility with robust bioorthogonal reactions like CuAAC and SPAAC provide an adaptable platform for a wide range of applications. From fundamental studies of RNA biology in single cells to the development of novel therapeutic strategies, the methodologies described in this guide empower researchers to explore the complex world of the transcriptome with unprecedented precision and clarity.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 10. scispace.com [scispace.com]
- 12. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 21. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Azido-Modified Nucleosides: A Technical Guide to Their Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of azido-modified nucleosides in the landscape of antiviral and anticancer therapies. From the seminal discovery of azidothymidine (AZT) to the broader applications of "click chemistry," this document provides a comprehensive overview of the core science, including detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and experimental workflows.
A Serendipitous Discovery: The Genesis of Azido-Modified Nucleosides
The story of azido-modified nucleosides begins not with a targeted quest for an antiviral agent, but with cancer research. In 1964, Dr. Jerome Horwitz at the Michigan Cancer Foundation synthesized a series of nucleoside analogs, including 3'-azido-3'-deoxythymidine, later known as azidothymidine (AZT) or zidovudine.[1][2] The rationale was to create "fraudulent nucleosides" that would integrate into the DNA of cancer cells and terminate the growing DNA chain, thereby halting cell proliferation.[2] However, initial in vivo studies in mice showed a lack of efficacy against cancer, and the compound was subsequently shelved.[3][4]
The emergence of the devastating Human Immunodeficiency Virus (HIV) epidemic in the early 1980s spurred an urgent search for effective antiviral therapies.[3][5] Recognizing that HIV is a retrovirus which relies on a unique enzyme called reverse transcriptase to convert its RNA genome into DNA, researchers at Burroughs Wellcome (now part of GlaxoSmithKline) began screening a library of compounds for their ability to inhibit this viral enzyme.[3] Among the compounds tested was Horwitz's previously synthesized AZT. In 1984, it was discovered that AZT was a potent inhibitor of HIV replication in vitro.[5] This rediscovery marked a turning point in the fight against AIDS, leading to the fast-tracked clinical development and eventual FDA approval of AZT in 1987 as the first drug to treat HIV infection.[6][7]
Mechanism of Action: Chain Termination and Beyond
The primary mechanism of action of AZT and other 3'-azido-modified nucleosides is the termination of viral DNA synthesis.
Metabolic Activation and Inhibition of Reverse Transcriptase
As nucleoside analogs, these compounds are prodrugs that must be metabolically activated within the host cell. This process involves a series of phosphorylations by cellular kinases to convert the nucleoside into its active triphosphate form.
Caption: Metabolic activation of AZT and inhibition of HIV reverse transcriptase.
Once converted to AZT-triphosphate (AZT-TP), it acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral reverse transcriptase.[8] The reverse transcriptase incorporates AZT-TP into the growing viral DNA chain. However, the 3'-azido group prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.
Cellular Effects and Toxicity
While effective against HIV, AZT is not without side effects. The inhibition of cellular DNA polymerases, particularly mitochondrial DNA polymerase-gamma, can lead to toxicity. This off-target effect is believed to be a primary contributor to adverse effects such as myopathy. Furthermore, the incorporation of AZT into cellular DNA can induce DNA damage and activate cellular DNA repair pathways.
Caption: Cellular effects of AZT leading to toxicity.
Quantitative Data on Azido-Modified Nucleosides
The following tables summarize key quantitative data for a selection of azido-modified nucleosides.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 | PBM | 0.09 | >200 | >2222 |
| 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | PBM | 0.09 | >200 | >2222 |
| 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | Macrophages | 0.006 | >200 | >33333 |
| mPEG-AZT | HIV-1 | MT-4 | 0.0634 | >100 | >1577 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data sourced from multiple studies.[9][10]
Table 2: Pharmacokinetic Parameters of Zidovudine (AZT) and its Prodrugs in Rats
| Compound | Administration | t₁/₂ (h) |
| Zidovudine (AZT) | Intravenous | 0.96 |
| AZT-Ac (Prodrug) | Intravenous | 2.16 |
| AZT-Iso (Prodrug) | Intravenous | 0.38 (regenerated AZT) |
| 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) | Intravenous | 2.7 |
t₁/₂: half-life. AZT-Ac: 3'-azido-2',3'-dideoxy-5'-O-oxalatoylthymidine; AZT-Iso: 3'-azido-2',3'-dideoxy-5'-O-isonicotinoyl-thymidine. Data sourced from multiple studies.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of azido-modified nucleosides.
Synthesis of 2'-Azido-2'-deoxyuridine
This protocol describes a common method for introducing an azide (B81097) group at the 2' position of a nucleoside via a diazotransfer reaction.
Materials:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Triflyl azide (TfN₃) or Fluorosulfuryl azide (FSO₂N₃)
-
Methanol
-
Water
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve 2'-amino-2'-deoxyuridine in a mixture of water and methanol.
-
Add a solution of copper (II) sulfate.
-
Add the diazotransfer reagent (TfN₃ or FSO₂N₃) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain pure 2'-azido-2'-deoxyuridine.
One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides
This protocol provides an efficient one-pot method for synthesizing 5'-azido-5'-deoxyribonucleosides.
Materials:
-
Protected ribonucleoside (e.g., 2',3'-O-isopropylideneuridine)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the protected ribonucleoside in anhydrous DMF, add triphenylphosphine and carbon tetrabromide.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 5 minutes.
-
Add an excess of sodium azide to the reaction mixture.
-
Heat the reaction mixture at 90°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-azido-5'-deoxyribonucleoside.
Determination of Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀)
This protocol outlines a general procedure for evaluating the antiviral efficacy and cytotoxicity of a compound in cell culture.
Caption: Experimental workflow for determining EC₅₀ and CC₅₀.
Procedure:
-
Cell Seeding: Seed a suitable host cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. For the EC₅₀ assay, add the compound dilutions to the cells. For the CC₅₀ assay, prepare a parallel plate with the same compound dilutions but without the virus.
-
Viral Infection (EC₅₀ Assay): Infect the cells in the EC₅₀ plate with a pre-titered amount of virus (e.g., a multiplicity of infection of 0.01).
-
Incubation: Incubate both the EC₅₀ and CC₅₀ plates under standard cell culture conditions for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 3-7 days).
-
Measurement of Viral Replication (EC₅₀): Assess the extent of viral replication. This can be done by:
-
Cytopathic Effect (CPE) Assay: Visually scoring the percentage of cell death in each well.
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Quantitative PCR (qPCR): Quantifying the amount of viral nucleic acid in the supernatant or cell lysate.
-
-
Measurement of Cell Viability (CC₅₀): Assess the viability of the cells in the CC₅₀ plate using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.
-
Data Analysis:
-
For the EC₅₀, plot the percentage of inhibition of viral replication against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the concentration that inhibits viral replication by 50%.
-
For the CC₅₀, plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the concentration that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
The Broader Horizon: Azide-Alkyne "Click" Chemistry
Beyond their direct therapeutic applications, azido-modified nucleosides have become invaluable tools in chemical biology and drug discovery through their use in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[13][14] This bioorthogonal reaction allows for the specific and efficient labeling of nucleic acids with a wide range of reporter molecules, such as fluorophores and affinity tags.[13][15] This has enabled researchers to study the localization, dynamics, and interactions of DNA and RNA within living cells with unprecedented precision.[16][17][18]
Conclusion
The journey of azido-modified nucleosides, from a failed anticancer drug to the first line of defense against HIV and a versatile tool in chemical biology, is a testament to the serendipitous nature of scientific discovery and the power of repurposing existing molecules. This technical guide has provided a comprehensive overview of their discovery, mechanism of action, quantitative properties, and key experimental methodologies. As research continues to evolve, the principles learned from the development of these pioneering compounds will undoubtedly pave the way for the next generation of antiviral and anticancer therapies.
References
- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azidothymidine inhibits cell growth and telomerase activity and induces DNA damage in human esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 9. Highly efficient and facile synthesis of 5-azido-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sketchviz.com [sketchviz.com]
- 13. Frontiers | Neurotoxic effects of AZT on developing and adult neurogenesis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]
Methodological & Application
Application Notes for 5-(3-Azidopropyl)uridine in In Vitro Transcription
Introduction
5-(3-Azidopropyl)uridine triphosphate (N₃pUTP) is a modified uridine (B1682114) analog that can be enzymatically incorporated into RNA transcripts during in vitro transcription (IVT) using bacteriophage RNA polymerases, such as T7, T3, or SP6. The presence of the azide (B81097) moiety on the uridine base allows for the post-transcriptional modification of the RNA through highly specific and efficient bioorthogonal "click chemistry" reactions. This enables the site-specific introduction of a wide variety of functional groups, including fluorescent dyes, biotin, and cross-linking agents, making it an invaluable tool for researchers in molecular biology, drug development, and diagnostics.
Key Applications
-
Fluorescent Labeling of RNA: Azide-modified RNA can be readily labeled with fluorescent dyes containing a compatible alkyne or strained cyclooctyne (B158145) group. This is instrumental for studying RNA localization, trafficking, and dynamics within cells, as well as for developing RNA-based diagnostic probes.
-
Immobilization and Purification of RNA: The azide handle allows for the immobilization of RNA onto surfaces or beads functionalized with alkynes, facilitating the study of RNA-protein and RNA-small molecule interactions, as well as the development of affinity purification methods.
-
Cross-linking Studies: Introduction of cross-linking agents to azide-modified RNA can help elucidate the three-dimensional structure of RNA and identify its binding partners in complex biological systems.
-
Therapeutic RNA Development: The ability to attach specific ligands or delivery vehicles to therapeutic RNAs, such as siRNAs and mRNAs, can enhance their stability, targeting, and cellular uptake.
Quantitative Data Summary
The efficiency of in vitro transcription and subsequent labeling is dependent on several factors, including the ratio of N₃pUTP to UTP, the specific RNA polymerase used, and the sequence of the DNA template. Below are tables summarizing key quantitative data for the use of this compound.
Table 1: In Vitro Transcription Yield with 5-Azido-C3-UTP
| N₃pUTP:UTP Ratio | Expected Relative Yield | Recommended Use |
| 0:100 (Control) | 100% | Unmodified RNA synthesis. |
| 25:75 | High | Optimal balance between labeling and reaction efficiency for most templates.[1] |
| 35:65 | Good | Recommended for a good balance of yield and modification density.[2] |
| 50:50 | Moderate | Higher modification density, may result in lower yields.[1] |
| >50:50 | Low | Not recommended due to significant reduction in transcription efficiency.[1] |
Table 2: Click Chemistry Labeling Efficiency
| Click Reaction Type | Reagents | Typical Labeling Efficiency | Key Features |
| CuAAC | Alkyne-probe, Copper(I) catalyst (e.g., CuSO₄ + Sodium Ascorbate), Ligand (e.g., THPTA) | >90% | Fast and efficient, but the copper catalyst can be cytotoxic and may cause RNA degradation.[3] |
| SPAAC | Strained cyclooctyne probe (e.g., DBCO, DIBO) | Nearly 100% | Copper-free, biocompatible, and ideal for live-cell imaging and applications where RNA integrity is critical.[4] |
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound Triphosphate (N₃pUTP)
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. The reaction can be scaled as needed.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
100 mM DTT
-
10 mM ATP solution
-
10 mM CTP solution
-
10 mM GTP solution
-
10 mM UTP solution
-
10 mM this compound triphosphate (N₃pUTP) solution
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
Procedure:
-
Thaw all components on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| 10 mM ATP | 2 µL | 1 mM |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM UTP | 1.3 µL | 0.65 mM |
| 10 mM N₃pUTP | 0.7 µL | 0.35 mM |
| Linearized DNA Template | X µL (0.5-1.0 µg) | 25-50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 1 µL | 2.5 U/µL |
| Total Volume | 20 µL |
-
Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours. For some templates, a longer incubation may increase the yield.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Proceed to RNA purification.
Protocol 2: Purification of Azide-Modified RNA
This protocol describes a standard spin-column-based purification method.
Materials:
-
RNA cleanup spin columns and collection tubes
-
Buffer RLT or similar lysis/binding buffer
-
Ethanol (B145695) (70% and 100%)
-
Nuclease-free water
Procedure:
-
Add 350 µL of Buffer RLT to the 20 µL transcription reaction and mix well.
-
Add 250 µL of 100% ethanol and mix by pipetting.
-
Transfer the sample to an RNA cleanup spin column placed in a collection tube.
-
Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Add 500 µL of a wash buffer (e.g., Buffer RPE) to the column.
-
Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Repeat the wash step with 500 µL of 70% ethanol.
-
Centrifuge the empty column at maximum speed for 1 minute to dry the membrane.
-
Place the column in a clean 1.5 mL nuclease-free microcentrifuge tube.
-
Add 30-50 µL of nuclease-free water directly to the center of the column membrane.
-
Incubate for 1 minute at room temperature, then centrifuge at maximum speed for 1 minute to elute the RNA.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified RNA
This protocol is for labeling purified azide-modified RNA with an alkyne-containing fluorescent dye.
Materials:
-
Purified azide-modified RNA (e.g., 1 µg in nuclease-free water)
-
Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)
-
5x Copper(I) ligand solution (e.g., 5 mM THPTA in water)
-
100 mM Copper(II) sulfate (B86663) (CuSO₄) solution
-
500 mM Sodium ascorbate (B8700270) solution (prepare fresh)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Purified Azide-RNA | X µL (1 µg) | ~0.5-1 µM |
| Alkyne-fluorescent dye | 1 µL | 0.5 mM |
| 5x Copper(I) ligand | 4 µL | 1x (1 mM) |
| 100 mM CuSO₄ | 1 µL | 5 mM |
| 500 mM Sodium Ascorbate | 1 µL | 25 mM |
| Nuclease-free water | Up to 20 µL | - |
| Total Volume | 20 µL |
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA using a spin column or ethanol precipitation to remove unreacted dye and catalyst.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified RNA
This protocol is for the copper-free labeling of purified azide-modified RNA with a strained alkyne-containing fluorescent dye (e.g., DBCO-dye).
Materials:
-
Purified azide-modified RNA (e.g., 1 µg in nuclease-free water)
-
DBCO-fluorescent dye (e.g., 10 mM stock in DMSO)
-
10x PBS buffer (pH 7.4)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the following reaction mixture:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Purified Azide-RNA | X µL (1 µg) | ~0.5-1 µM |
| DBCO-fluorescent dye | 2 µL | 1 mM |
| 10x PBS | 2 µL | 1x |
| Nuclease-free water | Up to 20 µL | - |
| Total Volume | 20 µL |
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 1-4 hours, protected from light.
-
Purify the labeled RNA using a spin column or ethanol precipitation to remove the unreacted dye.
Troubleshooting
Table 3: Troubleshooting Guide for In Vitro Transcription with N₃pUTP
| Problem | Possible Cause | Suggested Solution |
| Low or no RNA yield | 1. Degraded DNA template. | 1. Verify template integrity on an agarose (B213101) gel. Use high-quality, purified template. |
| 2. RNase contamination. | 2. Use RNase-free reagents and consumables. Include an RNase inhibitor in the reaction. | |
| 3. Inactive T7 RNA Polymerase. | 3. Use a fresh aliquot of enzyme. Perform a control reaction with unmodified UTP. | |
| 4. High percentage of N₃pUTP inhibiting the polymerase. | 4. Reduce the N₃pUTP:UTP ratio. Start with a 25:75 ratio and optimize.[1] | |
| RNA transcript is shorter than expected | 1. Premature termination of transcription. | 1. Lower the incubation temperature to 30°C. Increase the concentration of the limiting nucleotide. |
| 2. Template linearization was incomplete or incorrect. | 2. Confirm complete linearization of the plasmid on an agarose gel. Use restriction enzymes that generate 5' overhangs or blunt ends. | |
| Low labeling efficiency in click reaction | 1. Inefficient click reaction. | 1. For CuAAC, use a freshly prepared sodium ascorbate solution. Optimize the concentration of the copper ligand. For SPAAC, increase the incubation time or the concentration of the DBCO-reagent. |
| 2. Degradation of azide-modified RNA. | 2. Handle RNA in an RNase-free environment. For CuAAC, minimize reaction time and consider using a copper ligand that protects RNA from degradation.[3] |
Visualizations
Figure 1. Experimental workflow for the synthesis and labeling of azide-modified RNA.
Figure 2. Logical relationship for the generation and functionalization of azide-modified RNA.
References
- 1. interchim.fr [interchim.fr]
- 2. HighYield T7 Azide RNA Labeling Kit (UTP-based), CLICK T7 in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
Application Notes and Protocols for T7 RNA Polymerase-Mediated Incorporation of 5-Azido-C3-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for studying RNA structure, function, and dynamics. 5-Azido-C3-UTP is a uridine (B1682114) triphosphate analog that contains a reactive azide (B81097) group, enabling the covalent attachment of molecules through bioorthogonal chemistry, such as Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), commonly known as click chemistry. This allows for the precise labeling of RNA with a variety of probes, including fluorophores, biotin, and other functional moieties. T7 RNA polymerase is known to tolerate certain modifications at the 5-position of pyrimidine (B1678525) nucleotides, making it a suitable enzyme for the incorporation of 5-Azido-C3-UTP into RNA transcripts in vitro.[1][2]
These application notes provide a summary of the available data and detailed protocols for the efficient incorporation of 5-Azido-C3-UTP into RNA using T7 RNA polymerase, as well as subsequent downstream labeling via click chemistry.
Data Presentation
Table 1: Properties of 5-Azido-C3-UTP
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₅O₁₅P₃ (free acid) | [3] |
| Molecular Weight | 567.23 g/mol (free acid) | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Concentration | 10 mM - 11 mM solution in water | [3] |
| pH | 7.5 ± 0.5 | [3] |
| Spectroscopic Properties | λmax: 260 nm, ε: 8.8 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [3] |
Table 2: Recommended Reaction Conditions for In Vitro Transcription with 5-Azido-C3-UTP
| Parameter | Recommended Value | Notes |
| 5-Azido-C3-UTP Substitution | ||
| Optimal Range | 25% - 50% of total UTP | Template-dependent; optimization is recommended.[4] |
| Recommended Starting Point | 35% of total UTP | Provides a good balance between labeling and reaction efficiency.[5][6] |
| Maximum Recommended | < 50% of total UTP | Substitutions >50% can lead to poor yields.[4] |
| Nucleotide Concentrations (for 35% substitution) | ||
| ATP, GTP, CTP | 1 mM each | [6] |
| UTP | 0.65 mM | [6] |
| 5-Azido-C3-UTP | 0.35 mM | [6] |
| Template DNA | 0.5 - 1 µg | For a standard 20 µl reaction.[6] |
| T7 RNA Polymerase | Use as recommended by manufacturer | |
| Incubation Temperature | 37 °C | [4] |
| Incubation Time | 30 min - 4 hours | Can be optimized for increased product yield.[7] |
Table 3: Expected Labeling Efficiency
| 5-Azido-C3-UTP Substitution | Achieved Labeling Density | Template | Reference |
| 25% | 2-3 dyes per 100 bp | 1423 bp linearized DNA control template | [4] |
Experimental Protocols
Protocol 1: In Vitro Transcription with 5-Azido-C3-UTP
This protocol is adapted from commercially available kits and provides a starting point for the synthesis of azide-modified RNA.[4][5][6]
Materials:
-
Linearized template DNA with a T7 promoter (0.5 - 1 µg)
-
Nuclease-free water
-
10x T7 Reaction Buffer
-
100 mM DTT
-
10 mM ATP solution
-
10 mM CTP solution
-
10 mM GTP solution
-
10 mM UTP solution
-
10 mM 5-Azido-C3-UTP solution
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Optional: DNase I (RNase-free)
-
Optional: RNA purification kit or reagents (e.g., spin columns, LiCl)
Procedure:
-
Thawing and Preparation:
-
Thaw all components on ice, except for the T7 Reaction Buffer and nucleotide solutions which can be thawed at room temperature.
-
Gently vortex and briefly centrifuge all components to collect the contents at the bottom of the tube.
-
Keep T7 RNA Polymerase on ice at all times.
-
-
Reaction Assembly (for a 20 µl reaction with 35% 5-Azido-C3-UTP substitution):
-
In a nuclease-free microcentrifuge tube, assemble the following components in the order listed at room temperature:
-
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µl | |
| 10x T7 Reaction Buffer | 2 µl | 1x |
| 100 mM DTT | 2 µl | 10 mM |
| 10 mM ATP | 0.2 µl | 1 mM |
| 10 mM CTP | 0.2 µl | 1 mM |
| 10 mM GTP | 0.2 µl | 1 mM |
| 10 mM UTP | 1.3 µl | 0.65 mM |
| 10 mM 5-Azido-C3-UTP | 0.7 µl | 0.35 mM |
| Template DNA | X µl | 0.5 - 1 µg |
| RNase Inhibitor | (Optional, as recommended) | |
| T7 RNA Polymerase | 2 µl | |
| Total Volume | 20 µl |
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes to 4 hours. Longer incubation times may increase the yield of the RNA transcript. For initial experiments, a 2-hour incubation is recommended.
-
-
Optional: DNase I Treatment:
-
To remove the DNA template, add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the azide-modified RNA using a suitable RNA purification kit (e.g., spin column-based) or by standard methods such as lithium chloride precipitation. This step is crucial to remove unincorporated nucleotides, which can interfere with downstream applications and quantification.
-
Protocol 2: Downstream Labeling of Azide-Modified RNA via Click Chemistry (SPAAC Example)
This protocol provides a general workflow for labeling the azide-functionalized RNA with a DBCO-functionalized fluorescent dye.
Materials:
-
Purified azide-modified RNA
-
DBCO-functionalized fluorescent dye (or other DBCO-linked molecule)
-
RNase-free 1x PBS, pH 7.5
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the purified azide-modified RNA with the DBCO-functionalized dye. A 10-fold molar excess of the DBCO-dye over the estimated amount of incorporated azide is recommended to ensure efficient labeling.
-
Adjust the total reaction volume to 30-40 µl with RNase-free 1x PBS. Keeping the reaction volume low can enhance the labeling efficiency.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
-
Purification of Labeled RNA:
-
Remove the unreacted DBCO-dye by purifying the labeled RNA using a suitable method, such as gel filtration or a spin column designed for dye removal.
-
Visualizations
Figure 1. Experimental workflow for the synthesis and labeling of azide-modified RNA.
Figure 2. Logical relationship of components in T7 in vitro transcription.
References
- 1. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 2. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. HighYield T7 Azide RNA Labeling Kit (UTP-based), CLICK T7 in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 7. HighYield T7 Azide RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
Application Note: Metabolic Labeling of Nascent RNA with 5-(3-Azidopropyl)uridine for Transcriptome Analysis
Introduction
The study of nascent RNA provides a real-time snapshot of gene expression, offering insights into the dynamic processes of transcription, RNA processing, and degradation.[1][2][3] Metabolic labeling with nucleoside analogs that are incorporated into newly synthesized RNA is a powerful technique for isolating and analyzing these transient molecules.[4] 5-(3-Azidopropyl)uridine (5-APU) is a uridine (B1682114) analog containing a bioorthogonal azide (B81097) group. When introduced to cells, it is incorporated into elongating RNA chains by RNA polymerases. This azide handle allows for the selective chemical ligation to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6] This highly specific and efficient reaction enables the attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, to the newly transcribed RNA.[6][7] This application note provides a detailed protocol for labeling nascent RNA in cultured mammalian cells using 5-APU, followed by click chemistry-based detection.
Principle of the Method
The workflow is a multi-step process that begins with the metabolic labeling of cellular RNA. Cells are incubated with 5-APU, which is actively transported into the cell and converted into its triphosphate form. This analog is then used by RNA polymerases as a substrate in place of uridine triphosphate (UTP), leading to its incorporation into newly synthesized RNA. Following the labeling period, total RNA is isolated. The azide-modified nascent RNA is then selectively conjugated to an alkyne-containing reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) through a CuAAC reaction.[5][8] The tagged RNA can then be visualized by microscopy or enriched on streptavidin beads for downstream analysis, such as RT-qPCR or next-generation sequencing.
Visual Schematics
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. interchim.fr [interchim.fr]
- 6. biosynth.com [biosynth.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-(3-Azidopropyl)uridine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the bio-conjugation of molecules.[1][2][3] This technology is particularly valuable in RNA research and drug development for the precise labeling and modification of RNA molecules. By incorporating the azide-modified nucleoside, 5-(3-Azidopropyl)uridine (AzU), into RNA transcripts, researchers can introduce a bioorthogonal handle for subsequent modification.[4][5] This allows for the attachment of a wide array of functionalities, including fluorescent dyes for imaging, biotin (B1667282) for purification, or therapeutic payloads for targeted delivery.[6][7]
The azide (B81097) group on the incorporated AzU is chemically inert within biological systems but reacts specifically with terminal alkynes in the presence of a copper(I) catalyst.[8] This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][9] To protect the RNA from degradation and enhance reaction efficiency, a copper-chelating ligand like tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4][5] This methodology provides a versatile platform for post-transcriptional RNA functionalization with applications ranging from basic research on RNA localization and function to the development of novel RNA-based therapeutics.[3][4]
Key Applications
-
Fluorescent Labeling and Imaging: Attachment of fluorescent alkyne probes enables the visualization of RNA within fixed and living cells, providing insights into RNA localization, transport, and dynamics.[4][10]
-
Affinity Purification: Conjugation of biotin alkyne allows for the specific capture and isolation of labeled RNA molecules and their interacting partners for downstream analysis.[6]
-
Drug Development: Functionalization of therapeutic RNA with specific ligands, peptides, or small molecules can improve their stability, delivery, and targeting.
-
Crosslinking Studies: Introduction of photo-reactive groups can be used to study RNA-protein and RNA-RNA interactions.[6]
Experimental Workflows and Logical Relationships
The overall process of labeling RNA using AzU and CuAAC can be broken down into two main stages: the incorporation of the azide-modified uridine (B1682114) into the RNA molecule, followed by the copper-catalyzed click reaction with an alkyne-functionalized molecule of interest.
The chemical principle of the CuAAC reaction involves the copper(I)-catalyzed formation of a stable triazole linkage between the azide on the RNA and the terminal alkyne of the probe.
Data Presentation: Reaction Parameters
The efficiency of the CuAAC reaction on RNA is dependent on the concentrations of the various components. The following tables summarize typical concentration ranges and specific examples from published protocols.
Table 1: General Reagent Concentrations for CuAAC on RNA
| Reagent | Final Concentration Range | Purpose |
| Azide-Labeled RNA | 50 nM - 50 µM | Substrate containing the azide moiety.[11] |
| Alkyne Probe | 50 µM - 1.2 mM | The molecule to be conjugated to the RNA.[1][4] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM | Source of the copper catalyst.[1][11] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to generate Cu(I) from Cu(II).[1][11] |
| Copper Ligand (e.g., THPTA) | 250 µM - 2.5 mM | Protects RNA from degradation and stabilizes Cu(I).[4][11] |
Table 2: Example Reaction Conditions for CuAAC on Purified RNA
| Parameter | Condition 1[4] | Condition 2[11] |
| Azide-RNA Concentration | 0.55 mM | 10 µM |
| Alkyne Probe Concentration | 1.5 mM | Varies (e.g., Alexa Fluor) |
| CuSO₄ Concentration | 2.97 mM | 100 µM |
| Sodium Ascorbate Concentration | 5.94 mM | 1 mM |
| THPTA Concentration | 5.94 mM | 500 µM |
| Solvent/Buffer | Water | 50 mM Phosphate (B84403) Buffer (pH 7) |
| Temperature | 37°C | 37°C |
| Reaction Time | Not specified | 2 hours |
Experimental Protocols
Protocol 1: Incorporation of this compound into RNA via In Vitro Transcription
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. 5-(3-Azidopropyl)-uridine-5'-triphosphate (5-Azido-C3-UTP) is used as a substrate.[6][12]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 5X)
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
5-Azido-C3-UTP solution (10 mM)[12]
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5X Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µg of linearized DNA template
-
2 µL of 100 mM ATP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM CTP
-
A mixture of UTP and 5-Azido-C3-UTP (e.g., 1.5 µL of 100 mM UTP and 0.5 µL of 10 mM 5-Azido-C3-UTP for partial substitution)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) Add DNase I to digest the DNA template.
-
Purify the azide-labeled RNA using standard methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a suitable RNA purification kit.
-
Quantify the RNA concentration using a spectrophotometer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified RNA
This protocol is for the conjugation of an alkyne-containing probe to the azide-labeled RNA.[4][13]
Materials:
-
Purified Azide-labeled RNA (from Protocol 1)
-
Alkyne-probe (e.g., fluorescent dye, biotin) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in nuclease-free water, prepare fresh )
-
THPTA stock solution (e.g., 50 mM in nuclease-free water)
-
Nuclease-free water and buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the RNA solution. For a final reaction volume of 50 µL, dilute the azide-RNA to the desired final concentration (e.g., 10 µM) in buffer.
-
Add the alkyne-probe to the RNA solution. The final concentration should be in excess of the RNA (e.g., 100 µM).
-
Prepare a premix of the catalyst components. CRITICAL : Add the reagents in the specified order to ensure proper complex formation and reduction of copper.[14] For the 50 µL reaction:
-
Add 2.5 µL of 50 mM THPTA solution (final concentration: 2.5 mM).
-
Add 2.5 µL of 20 mM CuSO₄ solution (final concentration: 1 mM).
-
Vortex the CuSO₄/THPTA mixture briefly.
-
-
Add the CuSO₄/THPTA premix to the RNA/alkyne solution.
-
Initiate the reaction by adding 2.5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).
-
Mix gently and incubate the reaction at 37°C for 1-2 hours. To minimize RNA degradation, the reaction can be performed on ice, though this may require longer incubation times.[13]
-
Purify the labeled RNA to remove excess reagents and unreacted probe. This can be achieved by ethanol precipitation, size-exclusion chromatography, or a suitable RNA cleanup kit.
-
The functionalized RNA is now ready for downstream applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient incorporation of AzU-TP. | Optimize the ratio of AzU-TP to UTP during in vitro transcription. |
| Degraded or impure alkyne probe. | Use a fresh, high-quality alkyne probe. | |
| Oxidation of Cu(I) catalyst. | Prepare sodium ascorbate solution fresh. Ensure proper mixing order of reagents.[14] | |
| RNA Degradation | RNase contamination. | Use nuclease-free water, tips, and tubes. Work in an RNase-free environment. |
| Copper-mediated RNA cleavage. | Ensure a sufficient excess of THPTA ligand (e.g., 5:1 ligand to copper ratio).[1] Minimize reaction time or perform the reaction on ice.[13] | |
| Non-specific Binding of Probe | Hydrophobic interactions of the probe. | Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in wash steps post-reaction. |
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal chemistry technique for the specific covalent ligation of molecules in complex biological environments.[1][2] This copper-free click chemistry reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The reaction is driven by the high ring strain of the cyclooctyne, which allows it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][3]
5-(3-Azidopropyl)uridine is a modified nucleoside that contains an azide group attached to the C5 position of uridine (B1682114) via a three-carbon linker. This modification allows for its incorporation into nucleic acids, such as RNA, either chemically or enzymatically (as the triphosphate, this compound triphosphate or APUTP). Once incorporated, the azide group serves as a chemical handle for post-transcriptional modification using SPAAC. This enables the attachment of a wide variety of molecules, including fluorophores, biotin (B1667282), or drug molecules, for applications in RNA labeling, imaging, and therapeutic development.[4]
These application notes provide an overview of the use of this compound in SPAAC reactions and detailed protocols for its application in labeling oligonucleotides.
Applications
The ability to label RNA with precision is crucial for understanding its structure, function, and localization within cells. The combination of this compound and SPAAC offers a versatile platform for a range of applications:
-
Fluorescent Labeling of RNA: By reacting azide-modified RNA with a cyclooctyne-linked fluorophore (e.g., DBCO-Cy3 or DBCO-Cy5), researchers can visualize RNA localization and dynamics in living cells.[5]
-
Bioconjugation and Pull-Down Assays: Attaching biotin to azide-modified RNA via a cyclooctyne linker allows for the purification and identification of RNA-binding proteins and other interacting molecules.
-
Drug Delivery and Development: Functionalizing RNA with therapeutic agents through a stable triazole linkage is a promising strategy for targeted drug delivery.
-
Oligonucleotide Ligation: SPAAC can be used to ligate different oligonucleotide fragments, creating larger and more complex nucleic acid structures.
Data Presentation
| Cyclooctyne Derivative | Abbreviation | Reaction Time (with 5-azidouridine) | Reference |
| Symmetrically Fused Cyclopropyl Cyclooctyne | OCT | 5 minutes | [6] |
| Monofluorocyclooctyne | MFCO | 12 minutes | [6] |
| Dibenzylcyclooctyne | DBCO | 15 minutes | [6] |
Experimental Protocols
Protocol 1: General SPAAC Reaction of this compound with a DBCO-Functionalized Molecule
This protocol describes a general method for the SPAAC reaction between this compound (as part of an oligonucleotide) and a dibenzocyclooctyne (DBCO)-functionalized molecule.
Materials:
-
This compound modified oligonucleotide
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns or other appropriate purification method
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the this compound modified oligonucleotide in PBS (pH 7.4) to a desired concentration (e.g., 1 mg/mL).
-
-
Conjugation Reaction:
-
To the solution of the azide-modified oligonucleotide, add the stock solution of the DBCO-functionalized molecule to achieve a 2-4 fold molar excess of the DBCO reagent.[7]
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain the integrity of the oligonucleotide.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7] Reaction times can be optimized based on the specific DBCO reagent and concentrations used.
-
-
Purification:
-
Remove the excess, unreacted DBCO-functionalized molecule using a spin desalting column or other suitable purification methods such as HPLC or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as denaturing polyacrylamide gel electrophoresis (dPAGE) for oligonucleotides or mass spectrometry.
-
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Oligonucleotide Labeling Workflow.
References
- 1. Orthogonal End Labelling of Oligonucleotides through Dual Incorporation of Click-Reactive NTP Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-transcriptional modification - Wikipedia [en.wikipedia.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Detecting 5-(3-Azidopropyl)uridine-labeled RNA with Fluorescent Alkynes
Introduction
The dynamic landscape of RNA synthesis and turnover is fundamental to cellular function and disease. The ability to visualize and quantify newly transcribed RNA provides invaluable insights into gene regulation, RNA processing, and cellular responses to stimuli. This document details a robust method for the detection of nascent RNA by metabolically incorporating 5-(3-Azidopropyl)uridine (5-APU), an azide-modified nucleoside analog, into RNA transcripts. The incorporated azide (B81097) serves as a bioorthogonal handle for covalent labeling with a fluorescent alkyne via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technique enables sensitive and specific detection of newly synthesized RNA in various applications, including fluorescence microscopy and flow cytometry, making it an essential tool for researchers in molecular biology, drug discovery, and diagnostics.
The core principle of this method involves a two-step process. First, cells are cultured in the presence of 5-APU, which is taken up by the cells and incorporated into newly synthesized RNA by cellular RNA polymerases. Following this metabolic labeling step, the azide-modified RNA is detected by a click reaction with a fluorescently-tagged alkyne, resulting in a stable triazole linkage and rendering the nascent RNA fluorescent.
Principle of the Method
The detection of 5-APU-labeled RNA is based on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for detecting 5-APU-labeled RNA.
The chemical reaction at the heart of the detection is the formation of a stable triazole ring from the azide on the 5-APU and the terminal alkyne of the fluorescent probe.
Caption: The CuAAC reaction covalently links the azide-modified RNA to a fluorescent alkyne.
Quantitative Data Summary
The efficiency of labeling and detection can be influenced by various factors including the concentration of 5-APU, labeling time, cell type, and the specific fluorescent alkyne used. The following table summarizes representative quantitative data gathered from studies utilizing similar azide/alkyne-based RNA labeling techniques.
| Parameter | Value | Cell Type | Labeling Time | Detection Method | Reference |
| 5-APU Incorporation Rate | 1 in every 35-50 uridines | HeLa | 2 hours | Click Chemistry & Sequencing | Adapted from[1] |
| Labeling Efficiency | > 80% of newly synthesized RNA | A375 cells | 90 minutes | Fluorescence Microscopy | [2] |
| Signal-to-Noise Ratio | 10 - 50 fold increase | Various | 1-4 hours | Fluorescence Imaging | [3][4] |
| Detection Limit | < 5 nM of labeled RNA | In vitro | N/A | Fluorescence Spectroscopy | [3] |
| Comparison with BrU | Higher sensitivity and lower toxicity | Various | N/A | Immunofluorescence vs. Click |
Note: The data presented is a compilation from various sources employing similar methodologies and should be considered as a general guideline. Optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (5-APU) in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized RNA in adherent mammalian cells.
Materials:
-
Adherent cells cultured in appropriate growth medium
-
This compound (5-APU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto the desired culture vessel (e.g., 6-well plates, 24-well plates with coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare the 5-APU labeling medium by diluting the 5-APU stock solution into pre-warmed complete growth medium to the desired final concentration. A starting concentration of 100-200 µM is recommended, but should be optimized for your cell type.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the pre-warmed 5-APU labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) in a standard cell culture incubator (37°C, 5% CO2). The optimal incubation time will depend on the rate of RNA synthesis in your cell type and the desired level of labeling.
-
Washing: After the incubation period, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated 5-APU.
-
Proceed to Fixation and Permeabilization: The cells are now ready for fixation and permeabilization as described in Protocol 2.
Protocol 2: Fixation, Permeabilization, and Click Chemistry Reaction for Fluorescence Imaging
This protocol details the steps for fixing and permeabilizing the 5-APU labeled cells, followed by the click reaction to attach the fluorescent alkyne.
Materials:
-
5-APU labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent alkyne (e.g., Alexa Fluor 488 Alkyne, Cy5 Alkyne) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, prepare fresh)
-
PBS
-
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation: Fix the 5-APU labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use and add the components in the specified order to avoid precipitation.
-
For a 500 µL final volume (sufficient for one well of a 24-well plate):
-
438 µL of PBS
-
2 µL of Fluorescent Alkyne (final concentration: 40 µM)
-
10 µL of CuSO4:THPTA premix (prepare by mixing equal volumes of 100 mM CuSO4 and 50 mM THPTA) (final concentration: 2 mM CuSO4, 1 mM THPTA)
-
50 µL of Sodium Ascorbate (final concentration: 50 mM)
-
-
Mix gently by flicking the tube.
-
-
Click Reaction: Add the freshly prepared click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Protocol 3: Total RNA Extraction and In-Solution Click Chemistry for Downstream Applications
This protocol is for applications requiring the analysis of the bulk population of labeled RNA, such as quantification by plate reader or gel-based analysis.
Materials:
-
5-APU labeled cells (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol, or column-based kits)
-
Nuclease-free water
-
Click Reaction Cocktail (for in-solution reaction):
-
Fluorescent alkyne stock solution
-
CuSO4 stock solution
-
THPTA stock solution
-
Sodium ascorbate stock solution
-
Nuclease-free water
-
-
Ethanol (100% and 70%), nuclease-free
-
3 M Sodium Acetate, pH 5.2, nuclease-free
Procedure:
-
Cell Lysis and RNA Extraction: Harvest the 5-APU labeled cells and extract total RNA using a standard protocol (e.g., TRIzol reagent followed by chloroform (B151607) extraction and isopropanol (B130326) precipitation, or a commercial RNA purification kit). Ensure all steps are performed under RNase-free conditions.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.
-
In-Solution Click Reaction:
-
In a nuclease-free microcentrifuge tube, combine the following (for a 50 µL reaction):
-
1-5 µg of 5-APU labeled total RNA
-
Nuclease-free water to a final volume of 38 µL
-
2 µL of Fluorescent Alkyne (final concentration: e.g., 200 µM)
-
2 µL of CuSO4:THPTA premix (final concentration: 4 mM CuSO4, 2 mM THPTA)
-
8 µL of Sodium Ascorbate (final concentration: 80 mM)
-
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
-
Purification of Labeled RNA:
-
Precipitate the labeled RNA by adding:
-
5 µL of 3 M Sodium Acetate, pH 5.2
-
125 µL of ice-cold 100% ethanol
-
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the purified fluorescently labeled RNA in an appropriate volume of nuclease-free water.
-
Analysis: The labeled RNA can now be analyzed by various methods, such as fluorescence plate reader for quantification, or gel electrophoresis for visualization.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient 5-APU incorporation. | Optimize 5-APU concentration and incubation time. Ensure cells are healthy and actively transcribing. |
| Inefficient click reaction. | Prepare the click reaction cocktail fresh and in the correct order. Ensure the sodium ascorbate solution is fresh. Increase the concentration of the fluorescent alkyne. | |
| Incompatible fluorescent alkyne. | Test a different fluorescent alkyne. Some may have better cell permeability or reactivity. | |
| High background fluorescence | Incomplete removal of unreacted fluorescent alkyne. | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the fluorescent alkyne. | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell death or morphological changes | 5-APU toxicity. | Reduce the concentration of 5-APU or the labeling time. |
| Copper toxicity from the click reaction. | Ensure the use of a copper-chelating ligand like THPTA. Reduce the concentration of CuSO4 or the incubation time for the click reaction. |
Conclusion
The detection of 5-APU-labeled RNA using fluorescent alkynes via click chemistry is a powerful and versatile method for studying nascent RNA synthesis and dynamics. The protocols provided herein offer a detailed guide for researchers to implement this technique in their own experimental systems. By optimizing labeling conditions and following the outlined procedures, this approach can yield high-quality, quantitative data on RNA metabolism, contributing to a deeper understanding of gene expression regulation in health and disease.
References
- 1. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Newly Synthesized RNA with 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized ribonucleic acid (RNA) is crucial for understanding the dynamics of gene expression in various biological processes, including cellular development, disease progression, and the response to therapeutic agents. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal click chemistry, offers a powerful and versatile method for imaging RNA synthesis in fixed and living cells. 5-(3-Azidopropyl)uridine (APU) is a uridine (B1682114) analog containing an azide (B81097) group. When introduced to cells, it can be incorporated into newly transcribed RNA. The azide handle then allows for covalent ligation to a variety of probes, such as fluorophores, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the sensitive and specific detection of RNA synthesis.
This document provides detailed protocols and data for the application of APU and its triphosphate form, this compound-5'-triphosphate (APUTP), in imaging newly synthesized RNA. While the triphosphate form is primarily used for in vitro transcription, it has also been utilized for intracellular labeling via transfection. The nucleoside form, APU, is less commonly documented for cellular applications than its alkyne-containing counterpart, 5-ethynyluridine (B57126) (EU). Therefore, the provided cellular protocol for APU is a generalized procedure based on established methods for similar nucleoside analogs and should be optimized for specific cell types and experimental conditions.
Principle of the Method
The imaging of newly synthesized RNA using APU is a two-step process. First, the APU is metabolically incorporated into nascent RNA transcripts by cellular RNA polymerases. Second, the azide group in the incorporated APU is detected via a click chemistry reaction with a fluorescently-labeled alkyne, enabling visualization by fluorescence microscopy.
Quantitative Data Summary
Direct quantitative comparisons of this compound (APU) with other metabolic labels like 5-ethynyluridine (EU) are not extensively available in the literature. The following table summarizes typical performance indicators for metabolic labeling techniques based on available data for related molecules.
| Parameter | This compound (APU) / APUTP | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Labeling Principle | Incorporation of an azide-modified uridine analog. | Incorporation of an alkyne-modified uridine analog.[1][2] | Incorporation of a thio-modified uridine analog. |
| Detection Method | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).[1][2] | Thiol-specific biotinylation followed by streptavidin-based detection. |
| Typical Labeling Efficiency | Dependent on cell type and delivery method (transfection for APUTP). | High, with reports of incorporation at a rate of approximately one EU molecule for every 35 uridine residues.[3] | High, with over 90% efficiency reported for certain protocols. |
| Signal-to-Noise Ratio | Generally high due to the bioorthogonal nature of the click reaction. | Good, allowing for affinity purification of labeled RNA. | High, particularly with methods that involve nucleotide conversion. |
| Cell Viability | Toxicity data for APU is not widely available; requires optimization for each cell line. Other azido-nucleosides have shown some toxicity. | Generally high, but concentration and incubation time should be optimized. | Generally high, but concentration needs to be optimized to maintain high viability. |
| Perturbation to RNA Function | Minimal perturbation is expected due to the small size of the azide modification. | The small size of the alkyne tag is reported to cause minimal changes to RNA levels of housekeeping genes.[2] | Can induce resistance to nuclease digestion. |
Experimental Protocols
Protocol 1: Imaging Newly Synthesized RNA in Mammalian Cells using APUTP Transfection
This protocol is adapted from a study using an azide-modified UTP analog (AMUTP) in HeLa cells and is suitable for APUTP.[4]
Materials:
-
This compound-5'-triphosphate (APUTP)
-
Lipofectamine reagent (or other suitable transfection reagent)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 3.7% formaldehyde (B43269) in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Click Reaction Mix:
-
Fluorescently-labeled alkyne (e.g., Alexa Fluor 594 Alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris-Buffered Saline (TBS), pH 7.4
-
-
Nuclear stain (e.g., DAPI)
-
Glass coverslips in a multi-well plate
Procedure:
-
Cell Seeding: Seed mammalian cells on glass coverslips in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation: a. For each well, prepare a transfection solution containing APUTP (50 µM to 4 mM final concentration) and the transfection reagent in serum-free medium, following the manufacturer's instructions. b. Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Cell Labeling: a. Replace the cell culture medium with the transfection mixture. b. Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
Fixation and Permeabilization: a. Wash the cells three times with PBS. b. Fix the cells with 3.7% formaldehyde in PBS for 15-30 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. e. Wash the cells three times with PBS.
-
Click Chemistry Reaction: a. Prepare the Click Reaction Mix immediately before use. For a 500 µL reaction, mix:
- 15 µM fluorescently-labeled alkyne
- 4 mM CuSO₄
- 10 mM sodium ascorbate (freshly prepared)
- in TBS, pH 7.4 b. Add the Click Reaction Mix to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Counterstaining: a. Wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI for 5 minutes. c. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips on a microscope slide with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Generalized Protocol for Imaging Newly Synthesized RNA in Mammalian Cells using APU
This generalized protocol is based on standard procedures for 5-ethynyluridine (EU) and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (APU)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Click Reaction Mix:
-
Fluorescently-labeled alkyne (e.g., Alexa Fluor 488 DIBO Alkyne for copper-free click, or a standard alkyne for CuAAC)
-
For CuAAC: Copper (II) Sulfate (CuSO₄) and Sodium Ascorbate
-
Tris-Buffered Saline (TBS), pH 8.0
-
-
Nuclear stain (e.g., Hoechst 33342)
-
Glass coverslips in a multi-well plate
Procedure:
-
Cell Seeding: Seed cells on glass coverslips to be 50-70% confluent at the time of labeling.
-
Cell Labeling: a. Dilute APU in complete cell culture medium to the desired final concentration (start with a range of 100 µM to 1 mM). b. Replace the existing medium with the APU-containing medium. c. Incubate for 30 minutes to 4 hours, depending on the desired labeling intensity and cell type.
-
Fixation and Permeabilization: a. Wash cells three times with PBS. b. Fix with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with TBS.
-
Click Chemistry Reaction (CuAAC): a. Prepare a 1.5x Click Reaction Mix in TBS containing 150 mM sodium ascorbate, 3 mM CuSO₄, and 7.5 µM of a fluorescently-labeled alkyne.[5] b. Add the reaction mix to the cells and incubate for 30 minutes at room temperature in the dark.[5]
-
Washing and Counterstaining: a. Wash three times with PBS. b. Counterstain with a nuclear stain like Hoechst 33342. c. Wash three times with PBS.
-
Imaging: a. Mount the coverslips and image using a fluorescence microscope.
Visualizations
Caption: Mechanism of APU-based RNA labeling and imaging.
Caption: Experimental workflow for imaging nascent RNA with APU.
Applications in Drug Development
-
Mechanism of Action Studies: Visualize the effects of drug candidates on global RNA synthesis in target cells. A compound that inhibits transcription would lead to a decrease in the fluorescent signal from APU labeling.
-
Toxicity Screening: Assess the cytotoxic effects of compounds by monitoring their impact on RNA synthesis. A reduction in RNA synthesis can be an early indicator of cellular stress and toxicity.
-
Viral Research: Study the impact of viral infection on host cell transcription and the efficacy of antiviral drugs in restoring normal RNA synthesis.
-
Oncology Research: Investigate the altered transcriptional programs in cancer cells and the response to anti-cancer therapies.
Disclaimer: The provided protocols are intended as a guide. Optimization of reagent concentrations, incubation times, and other experimental parameters is essential for achieving the best results in your specific experimental system.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
The Role of Modified Nucleosides in Virology: A Focus on 5-(3-Azidopropyl)uridine and its Alternatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of virology research, understanding the mechanisms of viral replication and the interplay between a virus and its host is paramount. Metabolic labeling of newly synthesized viral RNA offers a powerful tool to visualize and quantify viral replication in real-time. This document explores the application of modified nucleosides for this purpose, with a specific focus on 5-(3-Azidopropyl)uridine and a detailed examination of the more prevalently used alternative, 5-ethynyluridine (B57126) (EU).
This compound: A Limited Role in Cellular Virology Research
Initial inquiries into the use of this compound for metabolic labeling of viral RNA within infected host cells have revealed a significant gap in published research. While the azido-modification suggests its potential for bioorthogonal "click" chemistry reactions, evidence for its efficient uptake and incorporation into nascent viral RNA in living cells is scarce.
Several factors may contribute to this limited application:
-
Poor Cellular Uptake and Metabolism: For a nucleoside analog to be incorporated into viral RNA, it must first be transported into the host cell and then phosphorylated to its triphosphate form by cellular kinases. The bulky azidopropyl group at the C5 position of uridine (B1682114) may hinder these processes. Research on other 5-azido-modified uridines, such as 5-methylazidouridine, has shown a lack of incorporation into cellular RNA, suggesting a potential general issue with this class of modified nucleosides in cellular metabolic labeling.
-
Availability of More Efficient Alternatives: The scientific community has largely adopted 5-ethynyluridine (EU) for the metabolic labeling of viral RNA due to its robust incorporation and high-efficiency detection via click chemistry.
While direct cellular applications in virology are not well-documented, the triphosphate form, 5-(3-Azidopropyl)-uridine-5'-triphosphate (5-Azido-C3-UTP) , has found a niche in in vitro transcription assays.[1][2][3] In this cell-free system, 5-Azido-C3-UTP can be incorporated into RNA transcripts by viral RNA polymerases, allowing for the subsequent attachment of probes or tags for biochemical and biophysical studies.
5-ethynyluridine (EU): The Gold Standard for Viral RNA Metabolic Labeling
5-ethynyluridine (EU) has emerged as the preferred tool for visualizing and studying nascent viral RNA.[4][5][6][7][8] Its small ethynyl (B1212043) group is readily accepted by cellular machinery, leading to its incorporation into newly transcribed RNA. The terminal alkyne of the ethynyl group then serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-modified fluorescent probe or biotin (B1667282) for visualization and purification, respectively.
Key Applications of EU in Virology:
-
Visualization of Viral Replication Sites: Researchers have successfully used EU to label the nascent RNA of a variety of viruses, including Coronaviruses and Respiratory Syncytial Virus (RSV), allowing for the identification and characterization of viral replication factories within the host cell.[4][8][9]
-
Studying the Dynamics of Viral RNA Synthesis: By pulse-labeling with EU, it is possible to track the synthesis, trafficking, and degradation of viral RNA over time.[10]
-
Quantification of Viral Transcription: Flow cytometry and high-content imaging can be used to quantify the amount of EU incorporated into viral RNA, providing a measure of viral replication levels under different experimental conditions.[5]
-
Dissecting Virus-Host Interactions: EU labeling can be combined with immunofluorescence to co-localize newly synthesized viral RNA with viral and host proteins, shedding light on the cellular machinery involved in viral replication.[4]
Table 1: Comparison of Modified Uridines for RNA Labeling
| Feature | This compound | 5-ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Primary Application in Virology | In vitro transcription (as triphosphate) | Metabolic labeling in live cells | Metabolic labeling in live cells |
| Detection Method | Click Chemistry (with alkyne probes) | Click Chemistry (with azide (B81097) probes) | Immunodetection (with anti-BrU antibodies) |
| Efficiency in Cells | Reportedly low to none | High | Moderate |
| Detection Sensitivity | Not applicable for cellular studies | High [5] | Lower than EU[5][7] |
| Toxicity | Data not available for cellular use | Generally low at working concentrations | Can be toxic at higher concentrations |
Experimental Protocols
The following protocols are provided for the metabolic labeling and detection of viral RNA using 5-ethynyluridine (EU), as this is the well-established method.
Protocol 1: Metabolic Labeling of Viral RNA with EU in Cell Culture
Objective: To incorporate EU into newly synthesized viral RNA in infected cells.
Materials:
-
Virus stock of interest
-
Host cells permissive to the virus
-
Cell culture medium and supplements
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Actinomycin D (optional, to inhibit host cell transcription)
-
Phosphate-buffered saline (PBS)
-
Cell fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed host cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate for microscopy) and allow them to adhere overnight.
-
Viral Infection: Infect the cells with the virus of interest at a desired multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for the desired period to allow for viral replication.
-
(Optional) Host Transcription Inhibition: To specifically label viral RNA, host cell DNA-dependent transcription can be inhibited by treating the cells with Actinomycin D (typically 1-5 µg/mL) for 30-60 minutes prior to and during EU labeling. Note that this is only suitable for viruses with RNA-dependent RNA polymerases.[6]
-
EU Labeling: Add EU to the culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time should be determined empirically for each virus-host system. A typical labeling time is 1-4 hours.
-
Cell Fixation: After the labeling period, remove the EU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Proceed to Click Chemistry Detection: The EU-labeled cells are now ready for the click reaction to attach a fluorescent probe.
Protocol 2: Click Chemistry Detection of EU-Labeled Viral RNA
Objective: To visualize the EU-labeled viral RNA using a fluorescent azide.
Materials:
-
EU-labeled and fixed cells (from Protocol 1)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Hoechst or DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of click reaction buffer
-
10 µL of CuSO₄ (50 mM stock)
-
50 µL of sodium ascorbate (500 mM stock, freshly prepared)
-
5 µL of fluorescent azide (2 mM stock)
-
-
Click Reaction: Aspirate the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Nuclear Staining: Incubate the cells with Hoechst or DAPI solution for 10 minutes to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled viral RNA using a fluorescence microscope.
Visualizations
Experimental Workflow for Viral RNA Labeling
Caption: Workflow for metabolic labeling and detection of viral RNA.
Conceptual Pathway of EU Incorporation and Detection
Caption: Cellular processing and detection of 5-ethynyluridine.
References
- 1. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 4. youtube.com [youtube.com]
- 5. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA-Protein Interactions Using 5-(3-Azidopropyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding gene regulation, cellular function, and the pathogenesis of numerous diseases. 5-(3-Azidopropyl)uridine is a powerful tool for these investigations, offering a versatile method for covalently capturing transient and stable RNA-protein complexes. This uridine (B1682114) analog is metabolically incorporated into nascent RNA transcripts. The incorporated azido (B1232118) group serves as a reactive handle for photo-crosslinking to interacting proteins and for subsequent ligation to reporter molecules via "click chemistry." These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in your research.
Principle of the Method
The workflow for using this compound to study RNA-protein interactions involves several key steps. First, the nucleoside analog is introduced to either an in vitro transcription reaction or cell culture, where it is incorporated into RNA. Following incorporation, the azide (B81097) group can be activated by UV light to form a reactive nitrene, which crosslinks to nearby amino acid residues of interacting proteins. Alternatively, the azide can be used in a highly specific and efficient click chemistry reaction with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) for visualization or enrichment of the RNA-protein complexes.
Data Presentation
Quantitative Data Summary
| Parameter | In Vitro Transcription | Metabolic Labeling (In Cell) | UV Cross-linking | Click Chemistry (CuAAC) |
| This compound-5'-triphosphate (Azido-UTP) Concentration | 1-10 mM | N/A | N/A | N/A |
| This compound Concentration | N/A | 100 µM - 1 mM (estimated) | N/A | N/A |
| Incubation Time | 2-4 hours | 4-24 hours | N/A | N/A |
| UV Wavelength | N/A | N/A | 254 nm | N/A |
| UV Energy | N/A | N/A | 100-500 mJ/cm² | N/A |
| Copper (II) Sulfate (CuSO₄) Concentration | N/A | N/A | N/A | 1 mM |
| Sodium Ascorbate (B8700270) Concentration | N/A | N/A | N/A | 100 mM |
| Alkyne-Reporter Concentration | N/A | N/A | N/A | 20-50 µM |
| Reaction Time | N/A | N/A | N/A | 30-60 minutes |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA Containing this compound
This protocol describes the synthesis of RNA probes containing this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (Azido-UTP) (e.g., Jena Bioscience, Cat. No. NU-157)[1][2]
-
ATP, GTP, CTP solutions (100 mM)
-
T7 RNA Polymerase
-
T7 Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube:
-
10X T7 Transcription Buffer: 2 µL
-
100 mM ATP, GTP, CTP: 2 µL of each
-
10 mM Azido-UTP: 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[3]
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[4]
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification: Determine the concentration and purity of the azido-labeled RNA using a spectrophotometer.
Protocol 2: Metabolic Labeling of Cellular RNA with this compound
This protocol is adapted from methods for other azido-modified nucleosides and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Cells of interest
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing 100 µM to 1 mM of this compound.
-
Incubation: Incubate the cells for 4-24 hours under normal growth conditions. The optimal time will depend on the RNA species of interest and the cell division rate.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish using a suitable lysis buffer or harvest the cells by scraping or trypsinization.
-
-
RNA Isolation: Isolate total RNA using an RNA extraction kit according to the manufacturer's protocol.
Protocol 3: UV Cross-linking of Azido-Labeled RNA to Proteins
This protocol can be applied to both in vitro transcribed RNA-protein binding reactions and to cells metabolically labeled with this compound.
Materials:
-
Azido-labeled RNA-protein complexes (from in vitro binding assay or cell lysate)
-
UV cross-linker with a 254 nm light source
-
Ice
Procedure:
-
Sample Preparation:
-
For in vitro reactions, perform your standard RNA-protein binding assay using the azido-labeled RNA probe.
-
For cellular cross-linking, wash the metabolically labeled cells with ice-cold PBS.
-
-
UV Irradiation:
-
Place the samples on ice in the UV cross-linker.
-
Irradiate with 254 nm UV light at an energy of 100-500 mJ/cm².[4] The optimal energy should be determined empirically.
-
-
Downstream Processing: Proceed immediately to immunoprecipitation, RNA-protein complex enrichment, or other downstream analyses.
Protocol 4: Click Chemistry for Detection of Azido-Labeled RNA
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating a reporter molecule to the azido-labeled RNA.
Materials:
-
Azido-labeled RNA (purified or in a complex)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper (II) Sulfate (CuSO₄) solution (50 mM)
-
Sodium Ascorbate solution (1 M, freshly prepared)
-
Tris buffer (100 mM, pH 8.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Azido-labeled RNA sample
-
Tris buffer (to a final concentration of 100 mM)
-
Alkyne-reporter (to a final concentration of 20-50 µM)
-
-
Initiate Click Reaction:
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 100 mM.[5]
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes in the dark.
-
Analysis: The labeled RNA is now ready for downstream applications such as purification with streptavidin beads (if biotinylated) or visualization by fluorescence microscopy.
Visualizations
Caption: Overall experimental workflow using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
Caption: Logical flow for identifying RNA-protein interaction partners.
References
- 1. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 3. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of Cellular RNA with Azido-Nucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the metabolic labeling of cellular RNA using azido-nucleosides. This powerful technique enables the selective isolation, visualization, and analysis of newly transcribed RNA, offering valuable insights into RNA dynamics in various biological contexts, including drug development.
Introduction to Azido-Nucleoside Mediated RNA Labeling
Metabolic labeling with azido-nucleosides is a bioorthogonal chemical reporter strategy used to tag newly synthesized RNA within living cells. The process involves introducing a nucleoside analog containing an azide (B81097) (-N₃) group to cells. This analog is taken up by the cellular machinery and incorporated into elongating RNA chains during transcription. The azide group, being small and biologically inert, generally does not significantly perturb natural cellular processes. Once incorporated, the azide-modified RNA can be specifically and efficiently labeled with a reporter molecule, such as a fluorophore or biotin, via "click chemistry." This allows for the visualization of nascent RNA, its isolation for downstream analysis (e.g., RNA-sequencing), and the study of RNA-protein interactions.
Commonly Used Azido-Nucleosides
The choice of azido-nucleoside is critical as incorporation efficiency and potential cellular perturbations can vary. Several adenosine (B11128) and cytidine (B196190) analogs have been shown to be effective for labeling cellular RNA, while some other analogs are not incorporated.
Quantitative Data Summary
The following table summarizes the key characteristics of commonly used azido-nucleosides for metabolic RNA labeling.
| Azido-Nucleoside | Abbreviation | Successful Incorporation | Incorporation Level | Cytotoxicity | Notes |
| 2'-Azidoadenosine | 2'-AzA | Yes[1] | Robust[1] | No significant difference in cell viability compared to control at 1 mM[1] | Incorporated during both transcription and polyadenylation.[2] |
| N⁶-Azidoadenosine | N⁶-AzA | Yes[1] | Robust[1] | No significant difference in cell viability compared to control at 1 mM[1] | Predominantly incorporated during transcription.[2] |
| 2'-Azidocytidine | 2'-AzC | Yes[3] | ~0.3% of total Cytidine[3] | Less toxic than 4-thiouridine.[3] | Primarily incorporated into ribosomal RNA by RNA Polymerase I.[3] |
| 2'-Deoxy-2'-azidoguanosine | 2'-AzG | Yes (in bacteria)[4] | Significant labeling observed[4] | Did not affect E. coli growth at 100 µM.[4] | Enables azidonucleoside-incorporated RNA sequencing (AIR-seq) in bacteria.[4] |
| 5-Methylazidouridine | - | No[1] | Not detected[1] | Not applicable | Not metabolized and incorporated into cellular RNA.[1] |
Experimental Workflow and Protocols
The overall workflow for metabolic labeling of cellular RNA with azido-nucleosides involves two main stages: metabolic labeling of the cells and the subsequent bioorthogonal "click" chemistry reaction to attach a reporter molecule.
Protocol: Metabolic Labeling of Cellular RNA
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Cell culture medium appropriate for your cell line
-
Azido-nucleoside of choice (e.g., 2'-Azidoadenosine)
-
Phosphate-buffered saline (PBS)
-
Reagents for total RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in approximately 70-80% confluency at the time of harvesting.
-
Preparation of Azido-Nucleoside Stock: Prepare a stock solution of the azido-nucleoside in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 100 mM.
-
Labeling: Add the azido-nucleoside stock solution directly to the cell culture medium to achieve the desired final concentration (typically 0.1-1 mM). Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of RNA synthesis in your cell type and the desired labeling density.
-
Harvesting and RNA Isolation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish using an appropriate lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for your chosen RNA extraction method.
-
Quantify the RNA concentration and assess its integrity.
-
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified RNA with an alkyne-containing reporter molecule using a copper-catalyzed click reaction. Note: Copper can cause RNA degradation, so it is crucial to use a copper-chelating ligand like THPTA.
Materials:
-
Azide-labeled total RNA (from Protocol 3.1)
-
Alkyne-reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-reporter: 10 mM in DMSO
-
CuSO₄: 20 mM in nuclease-free water
-
THPTA: 100 mM in nuclease-free water
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh)
-
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 50 µL
-
Azide-labeled RNA (1-5 µg)
-
Alkyne-reporter (to a final concentration of 100 µM)
-
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA for a final concentration of 1 mM Cu and 5 mM THPTA). Let the premix sit for 2 minutes at room temperature.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the RNA/alkyne mixture.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the labeled RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove excess reagents.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is generally less toxic to cells and less likely to cause RNA degradation. It is the preferred method for in vivo and live-cell labeling.
Materials:
-
Azide-labeled total RNA (from Protocol 3.1) or cells metabolically labeled with azido-nucleosides
-
Strained alkyne-reporter molecule (e.g., DBCO-fluorophore or DBCO-biotin)
-
PBS (for in-cell labeling) or nuclease-free water (for in vitro labeling)
Procedure for in vitro labeling of isolated RNA:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine:
-
Nuclease-free water to a final volume of 50 µL
-
Azide-labeled RNA (1-5 µg)
-
Strained alkyne-reporter (to a final concentration of 100 µM)
-
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific strained alkyne used.
-
Purification: Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation.
Procedure for labeling in fixed cells:
-
Cell Labeling and Fixation: Perform metabolic labeling as described in Protocol 3.1. After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells with PBS containing 3% BSA. Prepare a labeling solution containing the strained alkyne-reporter (e.g., 5 µM DBCO-fluorophore) in PBS with 3% BSA. Incubate the cells with the labeling solution for 1-2 hours at room temperature in the dark.
-
Washing and Imaging: Wash the cells three times with PBS. Counterstain with a nuclear stain (e.g., DAPI) if desired. Image the cells using a fluorescence microscope.
Impact on Cellular Processes and Signaling
While azido-nucleosides are designed to be bioorthogonal, their incorporation into cellular RNA can have some effects on cellular processes. Understanding these potential impacts is crucial for the correct interpretation of experimental results.
Transcriptional Effects:
The incorporation of azido-nucleosides is dependent on cellular salvage pathways and RNA polymerases. Some azido-nucleosides exhibit polymerase selectivity:
-
2'-Azidocytidine (2'-AzC): Preferentially incorporated into ribosomal RNA by RNA Polymerase I.[3] This selectivity can be exploited to specifically study rRNA biology.
-
2'-Azidoadenosine (2'-AzA): Can be incorporated during transcription by RNA polymerases and also post-transcriptionally by poly(A) polymerases into the poly(A) tails of mRNAs.[2]
Signaling Pathway Considerations:
The introduction of modified nucleosides has the potential to perturb cellular signaling pathways. While extensive studies on the specific effects of azido-nucleosides on signaling are still emerging, researchers should be aware of potential off-target effects. For example, perturbations in nucleotide metabolism could indirectly affect pathways sensitive to cellular energy status.
One of the key signaling pathways that is central to cellular responses to stress and inflammation is the NF-κB pathway . While no direct evidence from the search results links azido-nucleoside labeling to NF-κB activation, it is a critical pathway to consider in the context of cellular perturbations.
Researchers using azido-nucleoside labeling, particularly in studies related to inflammation, immune response, or cell stress, should consider performing control experiments to assess the potential impact of the labeling process itself on the NF-κB pathway or other relevant signaling cascades. This could involve monitoring the phosphorylation status of key signaling proteins or the expression of downstream target genes.
Applications in Research and Drug Development
Metabolic labeling of RNA with azido-nucleosides offers a versatile platform for a wide range of applications:
-
Visualizing Nascent RNA: Labeled RNA can be visualized using fluorescence microscopy to study the spatial and temporal dynamics of transcription in fixed or living cells.
-
Transcriptome-wide Analysis of RNA Synthesis and Decay: Pulse-chase experiments coupled with biotin-streptavidin enrichment and RNA-sequencing allow for the global measurement of RNA synthesis and degradation rates.
-
Identification of RNA-Binding Proteins: Azide-labeled RNA can be used as bait to capture and identify interacting proteins.
-
Drug Discovery and Development: This technique can be used to assess the on-target and off-target effects of drugs on transcription, to identify novel drug targets, and to study the mechanism of action of RNA-targeting therapeutics. For example, changes in the synthesis rates of specific RNAs in response to a drug candidate can be precisely quantified.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low labeling signal | - Inefficient uptake or phosphorylation of the azido-nucleoside.- Low transcription rate in the cells.- Inefficient click reaction.- RNA degradation. | - Try a different azido-nucleoside.- Increase the concentration of the azido-nucleoside or the labeling time.- Ensure click chemistry reagents are fresh and used at the correct concentrations.- Use a copper-chelating ligand (e.g., THPTA) for CuAAC or switch to SPAAC. Handle RNA carefully to avoid degradation. |
| High background signal | - Non-specific binding of the reporter molecule.- Incomplete removal of excess reagents. | - Include a no-azide-nucleoside control.- Increase the number and duration of washing steps after the click reaction.- Use a blocking agent (e.g., BSA) during in-cell labeling. |
| RNA degradation | - Copper-induced damage during CuAAC.- Nuclease contamination. | - Use a copper-chelating ligand or switch to SPAAC.- Use nuclease-free reagents and follow proper RNA handling techniques. |
By following the protocols and considering the information provided in these application notes, researchers can effectively utilize metabolic labeling with azido-nucleosides to gain deeper insights into the dynamic world of cellular RNA.
References
Application Notes and Protocols for Post-Transcriptional Chemical Functionalization of RNA
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically modify RNA post-transcriptionally has revolutionized the study of RNA biology and is a cornerstone of RNA-based therapeutics development. This document provides an overview of key methodologies, detailed experimental protocols, and comparative data to guide researchers in applying these powerful techniques.
Introduction
Post-transcriptional chemical functionalization endows RNA molecules with new chemical properties, enabling their study and manipulation in ways not possible with native RNA. These modifications can be introduced through metabolic labeling, where cells incorporate modified nucleosides into newly synthesized RNA, or through direct chemical or chemo-enzymatic modification of isolated RNA. Subsequent bioorthogonal "click chemistry" reactions are then often employed to attach a variety of functional moieties, such as fluorophores for imaging, affinity tags for purification, or therapeutic payloads.[1][2][3][4] This approach provides a versatile toolkit for investigating RNA synthesis and turnover, RNA-protein interactions, RNA localization, and for the development of RNA-based drugs.[1][5][6][7]
Key Methodologies
Several distinct strategies have been developed for the post-transcriptional chemical functionalization of RNA. The choice of method depends on the specific research question, the type of RNA, and whether the modification is to be performed in vitro or in living cells.
Metabolic Labeling of Nascent RNA
Metabolic labeling involves introducing chemically modified nucleoside analogs into cells, where they are incorporated into newly transcribed RNA by cellular polymerases.[1][2][8] These analogs contain a bioorthogonal handle (e.g., an azide (B81097), alkyne, or thiol group) that can be selectively reacted with a probe of interest.
Commonly Used Nucleoside Analogs:
-
4-thiouridine (4sU): Widely used to study RNA synthesis and degradation dynamics. The thiol group can be specifically reacted with thiol-reactive probes.[1]
-
5-ethynyluridine (EU): Contains an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[8][9]
-
N6-cyclopropane-modified adenosine (B11128) (cpA): A newer analog for copper-free inverse-electron-demand Diels-Alder (iEDDA) ligation, offering an alternative to click chemistry.[8]
-
Azide-modified nucleosides (e.g., 2'-azido-uridine): These are incorporated into RNA and can be labeled via copper-free SPAAC reactions, which is advantageous for live-cell imaging due to the toxicity of copper.[10][11]
Chemo-enzymatic Modification
This approach combines the specificity of enzymes with the versatility of chemical modifications.[12] Enzymes are used to introduce a reactive group at a specific site on the RNA, which is then chemically modified.
-
Poly(A) Polymerase (PAP) Tailing: PAP can be used to add modified nucleotides, such as those containing azides or alkynes, to the 3'-end of an RNA molecule.[13]
-
RNA Methyltransferases (MTases): By using non-natural S-adenosylmethionine (SAM) analogs, MTases can be used to transfer a functionalized group to a specific nucleotide within a recognition sequence.[12]
-
Ligation-based methods: RNA ligases can be used to attach a short, chemically modified RNA oligonucleotide to a target RNA molecule.[14]
Postsynthetic On-Column Functionalization
For chemically synthesized RNA, modifications can be introduced at specific positions during solid-phase synthesis.[15] This method offers precise control over the location of the modification. A common strategy involves the use of orthogonal protecting groups on the 2'-hydroxyl of a specific ribonucleoside, allowing for its selective deprotection and subsequent on-column functionalization.[15]
Bioorthogonal Reactions for RNA Labeling
Once a bioorthogonal handle is incorporated into the RNA, it can be covalently linked to a molecule of interest using a variety of highly specific and efficient chemical reactions.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I).[10][13][16][17] While very effective, the copper catalyst can be toxic to cells, limiting its in vivo applications.[16][18]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[19][][21] This method is bioorthogonal and suitable for live-cell labeling.[10]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: A rapid and bioorthogonal reaction between a tetrazine and a strained alkene, such as a cyclopropene (B1174273) or trans-cyclooctene.[8][9]
Quantitative Data Summary
The efficiency of these labeling strategies can vary depending on the method, cell type, and specific reagents used. The following tables summarize key quantitative data from the literature to aid in experimental design.
| Method | Nucleoside/Reagent | Labeling Efficiency | Cell Type/System | Reference(s) |
| Metabolic Labeling | 5-ethynyluridine (EU) | High incorporation | Various cell lines | [8][9] |
| 4-thiouridine (4sU) | Efficiently incorporated | Various cell lines | [1] | |
| N6-cyclopropane-adenosine (cpA) | Successful labeling | HeLa cells | [8] | |
| Chemo-enzymatic | Poly(A) Polymerase + N3-modified NTPs | High efficiency | In vitro | [13] |
| Postsynthetic | On-column 2'-functionalization | High yielding reactions | Solid-phase synthesis | [15] |
Table 1. Comparison of RNA Functionalization Efficiencies.
| Reaction | Reactants | Second-order rate constant (M⁻¹s⁻¹) | Key Features | Reference(s) |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High efficiency, Copper-catalyzed | [13][17] |
| SPAAC | Azide + Cyclooctyne | 10⁻¹ - 1 | Copper-free, Bioorthogonal | [19][21] |
| iEDDA | Tetrazine + Cyclopropene | ~10³ | Extremely fast, Copper-free, Bioorthogonal | [8][9] |
Table 2. Comparison of Bioorthogonal Reaction Kinetics.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) and CuAAC-based Detection
This protocol describes the labeling of newly synthesized RNA in cultured cells with EU, followed by fluorescent labeling using CuAAC.
Materials:
-
Mammalian cells in culture
-
5-Ethynyluridine (EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Click-iT® reaction buffer additive (reducing agent)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)
-
Reaction buffer
-
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Add EU to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction mixture contains CuSO₄, a fluorescent azide, and a reducing agent in a reaction buffer.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: 3'-End Labeling of RNA using Poly(A) Polymerase and SPAAC
This protocol describes the in vitro labeling of an RNA molecule at its 3'-end using Poly(A) Polymerase followed by a copper-free click reaction.
Materials:
-
Purified RNA
-
Poly(A) Polymerase (PAP)
-
Azide-modified ATP (N₃-ATP)
-
PAP reaction buffer
-
RNase-free water
-
RNA purification kit
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Reaction buffer for SPAAC (e.g., PBS)
Procedure:
-
Enzymatic Tailing Reaction:
-
Set up the following reaction in a final volume of 20 µL:
-
1-5 µg of RNA
-
2 µL of 10x PAP reaction buffer
-
1 mM N₃-ATP
-
10 units of Poly(A) Polymerase
-
RNase-free water to 20 µL
-
-
Incubate at 37°C for 30 minutes.
-
Purify the azide-modified RNA using an RNA purification kit to remove unincorporated nucleotides and the enzyme.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
In a microcentrifuge tube, combine:
-
1 µg of azide-modified RNA
-
10-fold molar excess of the DBCO-functionalized probe
-
Reaction buffer (e.g., PBS) to a final volume of 20 µL
-
-
Incubate at room temperature for 1-2 hours, or overnight at 4°C.
-
The labeled RNA can be used directly or purified by ethanol (B145695) precipitation or a suitable purification kit to remove the excess probe.
-
-
Analysis:
-
The labeling efficiency can be assessed by gel electrophoresis (visualizing the fluorescently labeled RNA) or by spectrophotometry if the probe has a distinct absorbance spectrum.
-
Visualizations
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical methods for measuring RNA expression with metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic treatment of RNA to facilitate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical approaches to investigate post-transcriptional RNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting post-transcriptional control for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of post-transcriptional RNA processing in human diseases | Research | UW–Madison [research.wisc.edu]
- 7. Designing RNA Medicines Using “Functionalized Fragments” | Technology Networks [technologynetworks.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 10. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Specific labeling of RNA [biosyn.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Crosslinking RNA to Biomolecules using 5-Azido-C3-UTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azido-C3-UTP is a versatile analog of uridine (B1682114) triphosphate that enables the site-specific introduction of a photoreactive azide (B81097) group into RNA molecules during in vitro transcription. This modification allows for the covalent crosslinking of RNA to interacting biomolecules, such as proteins, upon photoactivation. This powerful technique is instrumental in elucidating RNA-protein interactions, mapping binding sites, and understanding the structural basis of ribonucleoprotein (RNP) complexes, which are critical in numerous cellular processes and disease pathogenesis. Additionally, the terminal azide group can be utilized for "click chemistry" applications, allowing for the conjugation of various reporter molecules.
These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of 5-Azido-C3-UTP into RNA, subsequent UV-induced crosslinking to proteins, and the analysis of the resulting covalent complexes.
Chemical and Physical Properties
A summary of the key properties of 5-Azido-C3-UTP is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₅O₁₅P₃ (free acid) | [1][2][3] |
| Molecular Weight | 567.23 g/mol (free acid) | [1][2][3] |
| Purity | ≥ 95% (HPLC) | [1][2][3] |
| Form | Solution in water | [1][2][3] |
| Concentration | 10 mM - 11 mM | [1][2][3] |
| pH | 7.5 ± 0.5 | [1][2][3] |
| Spectroscopic Properties | λmax = 260 nm | [1][2][3] |
| Storage | Store at -20°C. Avoid freeze-thaw cycles. | [1][2][3] |
Experimental Workflows
The overall workflow for using 5-Azido-C3-UTP to study RNA-protein interactions involves several key stages, from the generation of azide-modified RNA to the identification of crosslinked proteins.
A more detailed workflow focusing on the analysis of the crosslinked products is presented below.
Protocols
Protocol 1: Enzymatic Incorporation of 5-Azido-C3-UTP into RNA via In Vitro Transcription
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase. The ratio of 5-Azido-C3-UTP to UTP can be adjusted to control the labeling density.
Materials:
-
Linearized DNA template with a T7 promoter
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Reaction Setup:
The following table provides a recommended reaction setup for a 20 µL in vitro transcription reaction. The final concentration of 5-Azido-C3-UTP can be optimized based on experimental needs.
| Component | Volume (µL) | Final Concentration |
| 10x Transcription Buffer | 2 | 1x |
| 100 mM ATP | 0.2 | 1 mM |
| 100 mM CTP | 0.2 | 1 mM |
| 100 mM GTP | 0.2 | 1 mM |
| 100 mM UTP | 0.13 | 0.65 mM |
| 10 mM 5-Azido-C3-UTP | 0.7 | 0.35 mM |
| Linearized DNA Template | X (0.5-1 µg) | 25-50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 2 | - |
| Nuclease-free water | to 20 | - |
Procedure:
-
Thaw all components on ice, except for the T7 RNA Polymerase which should be kept at -20°C until immediately before use.
-
Assemble the reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed in the table.
-
Gently mix the components by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the azide-modified RNA using a suitable RNA purification kit or by ethanol precipitation.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.
Protocol 2: UV Crosslinking of Azide-Modified RNA to Proteins
This protocol outlines the photo-crosslinking of the 5-azido-C3-UTP-labeled RNA to its interacting proteins.
Materials:
-
Purified azide-modified RNA (from Protocol 1)
-
Protein of interest or cell lysate
-
Binding buffer (composition will be specific to the RNA-protein interaction being studied, but should be compatible with UV irradiation)
-
UV crosslinking instrument (e.g., Stratalinker or equivalent) with a long-wavelength UV source (~365 nm)[4]
-
Quartz cuvette or plate (to allow for maximal UV transmission)[4]
Procedure:
-
Set up the binding reaction by incubating the azide-modified RNA with the protein of interest or cell lysate in the appropriate binding buffer. The optimal concentrations of RNA and protein should be determined empirically.
-
Incubate the binding reaction under conditions that favor the formation of the RNA-protein complex (e.g., 30 minutes at room temperature).
-
Transfer the reaction mixture to a quartz cuvette or plate and place it on ice inside the UV crosslinker.
-
Irradiate the sample with long-wavelength UV light (e.g., 365 nm). The optimal energy and duration of irradiation should be determined empirically, but a starting point could be 1-5 J/cm² for 5-30 minutes.[4]
-
After irradiation, the crosslinked RNA-protein complexes are ready for downstream analysis.
Protocol 3: Analysis of Crosslinked RNA-Protein Complexes by Mass Spectrometry
This protocol provides a general workflow for the identification of crosslinked peptides and amino acids using mass spectrometry.
Materials:
-
Crosslinked RNA-protein complexes (from Protocol 2)
-
Protease (e.g., Trypsin, Lys-C)
-
Nuclease (e.g., RNase T1, RNase A)
-
Enrichment matrix for phosphopeptides (e.g., TiO₂ beads)[5][6]
-
Buffers for enzymatic digestion and enrichment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Software for the analysis of crosslinked peptide-RNA spectra
Procedure:
-
Denaturation and Reduction/Alkylation: Denature the crosslinked complexes and reduce and alkylate the cysteine residues of the protein component using standard proteomics protocols.
-
Proteolytic Digestion: Digest the protein component of the complex with a protease such as trypsin.
-
Nuclease Digestion: Digest the RNA component with a nuclease such as RNase T1 to generate short RNA fragments attached to the peptides.
-
Enrichment of Crosslinked Peptides: Enrich the peptide-RNA adducts using a method that selects for the phosphate (B84403) backbone of the RNA, such as TiO₂ chromatography.[5][6] This step is crucial to reduce the complexity of the sample and remove non-crosslinked peptides.
-
LC-MS/MS Analysis: Analyze the enriched sample by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software should be capable of considering the mass of the crosslinked RNA fragment as a modification on the peptides. This will allow for the identification of the crosslinked peptide sequence and, in some cases, the specific amino acid that is crosslinked to the RNA.
Quantitative Data Summary
The efficiency of RNA labeling and crosslinking can vary depending on the specific RNA sequence and protein partner. The following table provides some general quantitative parameters.
| Parameter | Typical Value/Range | Notes |
| 5-Azido-C3-UTP Incorporation | Can be adjusted by varying the ratio of 5-Azido-C3-UTP to UTP. A 1:2 ratio is a common starting point. | Higher incorporation may affect RNA structure and function. |
| UV Crosslinking Wavelength | ~365 nm | Long-wavelength UV minimizes damage to biomolecules compared to 254 nm.[4] |
| UV Crosslinking Energy | 1-5 J/cm² | Optimization is required for each specific RNA-protein pair. |
| Crosslinking Efficiency | Variable, typically in the range of 1-10% | Dependent on the proximity and reactivity of the interacting partners. |
Alternative Application: Click Chemistry
The terminal azide group on the incorporated 5-Azido-C3-UTP is also amenable to bioorthogonal "click chemistry" reactions. This allows for the covalent attachment of various molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, to the RNA. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 3. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Nucleotide Resolution RNA–Protein Cross-Linking Mass Spectrometry: A Simple Extension of the CLIR-MS Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(3-Azidopropyl)uridine Concentration for RNA Labeling
Welcome to the technical support center for the use of 5-(3-Azidopropyl)uridine (5-APU) in RNA labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-APU) and how is it used for RNA labeling?
This compound (5-APU) is a modified nucleoside analog of uridine (B1682114) that contains an azide (B81097) group. This azide group acts as a bioorthogonal handle, meaning it is chemically inert within a biological system but can be specifically reacted with a complementary probe. When introduced to cells or used in in vitro transcription reactions, 5-APU can be incorporated into newly synthesized RNA. The azide group on the incorporated 5-APU can then be detected through a "click chemistry" reaction, typically with an alkyne-containing fluorescent dye or biotin (B1667282) molecule. This allows for the visualization, purification, and analysis of newly transcribed RNA.
Q2: What is the recommended starting concentration for 5-APU in cell culture?
An optimal concentration for 5-APU has not been definitively established in the literature and can be highly cell-type dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A suggested starting range for this titration is between 10 µM and 1 mM.
Q3: How does 5-APU compare to other RNA labeling analogs like 5-ethynyluridine (B57126) (EU) or 4-thiouridine (B1664626) (4sU)?
5-APU, 5-EU, and 4sU are all used for metabolic labeling of newly synthesized RNA. The primary difference lies in the bioorthogonal handle they possess and the subsequent detection chemistry.
-
5-APU has an azide group, which reacts with alkynes via click chemistry.
-
5-EU has an alkyne group, which reacts with azides via click chemistry.
-
4sU contains a thiol group, which can be biotinylated for enrichment.
The choice of analog can depend on the downstream application and the specific click chemistry reaction you plan to use. Some studies have raised concerns about the specificity of EU for RNA, with reports of its incorporation into DNA in some organisms. While specific data for 5-APU is limited, the azide group is a versatile handle for various click chemistry approaches.
Q4: What are the potential cytotoxic effects of 5-APU?
Direct studies on the cytotoxicity of 5-APU are limited. However, studies on other azide-modified nucleosides, such as 2'-azidoadenosine and N6-azidoadenosine, have shown no significant cytotoxicity at concentrations up to 1 mM in an MTT assay[1]. It is still highly recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Q5: What is "click chemistry," and which reaction should I use for my 5-APU labeled RNA?
Click chemistry refers to a class of biocompatible, highly efficient chemical reactions. For detecting azide-modified RNA, the two primary methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used reaction. However, the copper catalyst can be toxic to cells and can cause RNA degradation.[2] It is best suited for fixed cells or purified RNA.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst and is therefore more suitable for live-cell imaging.[3][4] It typically uses a strained cyclooctyne (B158145) probe.
The choice between CuAAC and SPAAC depends on whether you are working with live or fixed samples.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | Inefficient incorporation of 5-APU: The concentration of 5-APU may be too low, or the incubation time may be too short. Additionally, some cell types may have low uptake or phosphorylation efficiency for this specific analog. Some modified uridines, like 5-methylazidouridine, are not incorporated into cellular RNA. | Perform a concentration titration of 5-APU (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Optimize the incubation time (e.g., 1, 2, 4, 8, 12, 24 hours). If signal remains low, consider using a different azide-modified nucleoside, such as an azidoadenosine analog, which has been shown to incorporate robustly.[1] |
| Inefficient click reaction: The click chemistry reagents may be degraded, or the reaction conditions may be suboptimal. | Use freshly prepared click chemistry reagents. For CuAAC, ensure the copper(I) catalyst is active. For SPAAC, ensure the cyclooctyne probe is of high quality. Optimize the reaction time and temperature. | |
| High background signal | Non-specific binding of the detection reagent: The fluorescent dye or biotin probe may be binding non-specifically to cellular components. | Increase the number of washing steps after the click reaction. Include a blocking step before adding the detection reagent. Use a different fluorescent dye or probe with lower non-specific binding properties. |
| Cell death or altered morphology | Cytotoxicity of 5-APU or click chemistry reagents: High concentrations of 5-APU or the copper catalyst in CuAAC can be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of 5-APU. For live-cell imaging, use the copper-free SPAAC reaction. If using CuAAC on fixed cells, ensure thorough washing to remove all traces of copper. |
| RNA degradation | RNase contamination: RNA is highly susceptible to degradation by RNases. | Use RNase-free reagents and consumables throughout the experiment. Work in an RNase-free environment. Add an RNase inhibitor to your reactions. |
| Copper-induced RNA degradation (CuAAC): The copper catalyst in CuAAC can cause RNA strand scission. | Minimize the reaction time and perform the reaction at a lower temperature (e.g., on ice). Use a copper-chelating ligand to stabilize the copper(I) and reduce its damaging effects.[2] |
Experimental Protocols
Protocol 1: Determining Optimal 5-APU Concentration and Cytotoxicity
This protocol describes how to perform a concentration titration to find the optimal labeling concentration of 5-APU and assess its cytotoxicity.
Data Presentation: Cytotoxicity and Labeling Efficiency of 5-APU
| 5-APU Concentration | Cell Viability (% of control) | Relative Fluorescence Intensity |
| 0 µM (Control) | 100% | 1.0 |
| 10 µM | ||
| 50 µM | ||
| 100 µM | ||
| 500 µM | ||
| 1 mM |
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
5-APU Treatment: Prepare a range of 5-APU concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) in complete cell culture medium. Add the different concentrations of 5-APU to the cells and incubate for a desired labeling period (e.g., 24 hours). Include a vehicle-only control.
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
-
-
Labeling Efficiency Assay (Fluorescence Microscopy):
-
For a parallel plate, after the 5-APU incubation, fix the cells.
-
Perform a click chemistry reaction with an alkyne-functionalized fluorescent dye (e.g., using a CuAAC or SPAAC protocol).
-
Wash the cells and acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity for each concentration and normalize to the control.
-
-
Data Analysis: Plot cell viability and relative fluorescence intensity against the 5-APU concentration to determine the optimal concentration that provides good labeling with minimal cytotoxicity.
Protocol 2: Metabolic Labeling of RNA with 5-APU in Cultured Cells
Methodology:
-
Cell Culture: Grow your cells of interest to the desired confluency.
-
Labeling: Add the pre-determined optimal concentration of 5-APU to the cell culture medium and incubate for the desired length of time.
-
Cell Lysis and RNA Isolation: After incubation, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction or a column-based kit).
-
Click Chemistry Reaction (CuAAC on Purified RNA):
-
In an RNase-free tube, combine the azide-modified RNA, an alkyne-fluorophore or alkyne-biotin, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand.[5]
-
Incubate the reaction at room temperature, protected from light.
-
Purify the labeled RNA to remove unreacted reagents.
-
-
Downstream Analysis: The labeled RNA is now ready for downstream applications such as fluorescence imaging, enrichment on streptavidin beads (if biotinylated), or RT-qPCR.
Visualizations
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast RNA conjugations on solid phase by strain-promoted cycloadditions. | Sigma-Aldrich [sigmaaldrich.com]
- 5. jenabioscience.com [jenabioscience.com]
troubleshooting low incorporation of 5-Azido-C3-UTP in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vitro incorporation of 5-Azido-C3-UTP.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of 5-Azido-C3-UTP to UTP for in vitro transcription?
A1: The optimal balance between labeling efficiency and reaction yield is typically achieved with a 35% substitution of 5-Azido-C3-UTP for UTP.[1][2] However, the ideal ratio is highly dependent on the specific template DNA (including its quality, size, and sequence) and the intended application. Therefore, it is strongly recommended to perform a titration to determine the optimal substitution rate for your specific template, generally within a range of 25-50%.[3] Exceeding a 50% substitution of 5-Azido-C3-UTP can lead to significantly reduced yields of the final RNA product.[3] A control reaction with 0% 5-Azido-C3-UTP should always be run in parallel for comparison.[3]
Q2: Can T7 RNA Polymerase efficiently incorporate 5-Azido-C3-UTP?
A2: Yes, T7 RNA Polymerase can efficiently incorporate 5-Azido-C3-UTP as a substitute for its natural counterpart, UTP.[1][2][4][5] Studies have shown that T7 RNA polymerase is generally tolerant of modifications at the 5-position of UTP.[6] In some cases, the use of 5-position modified UTP derivatives has been observed to yield full-length transcripts even with DNA templates that are prone to producing abortive transcripts with unmodified UTP.[6]
Q3: How should I purify the azide-modified RNA after the in vitro transcription reaction?
A3: It is crucial to remove unincorporated 5-Azido-C3-UTP and other nucleotides, as they can interfere with accurate RNA concentration measurement and subsequent labeling reactions.[3] A recommended method for purification is gel filtration, which effectively removes labeled nucleotides while allowing for high recovery of the RNA probe.[3] While other methods like LiCl precipitation may also be effective, their compatibility should be verified.[3] Following purification, it may be necessary to remove the DNA template by treating the reaction mixture with RNase-free DNase.[3]
Q4: What are the proper storage conditions for 5-Azido-C3-UTP?
A4: 5-Azido-C3-UTP should be stored at -20°C.[4][5] It is important to avoid repeated freeze-thaw cycles.[4][5] Short-term exposure to ambient temperature for up to one week is generally acceptable.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may lead to low incorporation of 5-Azido-C3-UTP.
Problem: Low or No Yield of Azide-Modified RNA
| Possible Cause | Recommendation | Detailed Explanation |
| Suboptimal 5-Azido-C3-UTP:UTP Ratio | Titrate the ratio of 5-Azido-C3-UTP to UTP. | Start with a 35% substitution and test a range from 25% to 50%.[1][3] For each new template, an optimization experiment is recommended. A substitution rate above 50% often results in poor yields.[3] |
| Poor Quality DNA Template | Ensure high-quality, linearized DNA template. | Contaminants from plasmid preparations, such as salts or ethanol, can inhibit RNA polymerase.[7] Incomplete linearization of a plasmid template can also lead to longer, unexpected transcripts.[7] Purify the DNA template thoroughly. |
| Incorrect Magnesium (Mg²⁺) Concentration | Optimize the Mg²⁺ concentration in your reaction. | The concentration of Mg²⁺ is a critical parameter in in vitro transcription.[8] The optimal concentration is often between 12 mM and 20 mM.[8] Both insufficient and excessive Mg²⁺ can inhibit the reaction. High concentrations can also lead to RNA degradation. It is also important to consider that NTPs chelate Mg²⁺, so the free Mg²⁺ concentration is key. |
| Inhibitory Counter-ions | Use a buffer with acetate (B1210297) as the counter-ion for magnesium. | Chloride (Cl⁻) ions have been shown to be stronger inhibitors of RNA polymerase than acetate (OAc⁻) ions. Using magnesium acetate instead of magnesium chloride can improve reaction rates and yields.[9] |
| Suboptimal Nucleotide Concentration | Ensure adequate total nucleotide concentration. | Low nucleotide concentrations can be a limiting factor for the transcription reaction.[7] For high-yield reactions, a total NTP concentration of around 10 mM is often optimal.[9] |
| RNase Contamination | Use RNase-free reagents and sterile techniques. | RNase can degrade the newly synthesized RNA, leading to low or no yield.[7] Ensure all water, pipette tips, and tubes are nuclease-free. The use of an RNase inhibitor is also recommended.[3] |
| Incorrect Incubation Time or Temperature | Optimize incubation time and temperature. | A standard incubation is 1-2 hours at 37°C.[3][10] For some templates, extending the incubation time to 4 hours may increase yield. However, prolonged incubation at high temperatures can also lead to RNA degradation. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for In Vitro Transcription with 5-Azido-C3-UTP
| Reagent | Recommended Concentration | Notes |
| 5-Azido-C3-UTP | 0.35 mM (with 0.65 mM UTP) | For a 35% substitution in a reaction with 1 mM each of ATP, CTP, and GTP.[2] Titration (25-50% substitution) is recommended.[3] |
| Total NTPs | ~4 mM - 10 mM | Higher concentrations can increase yield, but must be balanced with Mg²⁺ concentration.[8][9] |
| MgCl₂ or Mg(OAc)₂ | 12 mM - 25 mM | Acetate is the preferred counter-ion.[8][9] The optimal concentration depends on the total NTP concentration. |
| Linearized DNA Template | 0.5 µg - 1 µg | Per 20 µL reaction.[1] |
| T7 RNA Polymerase | As per manufacturer's instructions | Enzyme concentration can be optimized for specific templates.[11] |
Experimental Protocols
Protocol 1: In Vitro Transcription with 5-Azido-C3-UTP
This protocol is a general guideline and may require optimization.
-
Thawing and Preparation:
-
Thaw all reaction components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[1]
-
Vortex and briefly centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.[1]
-
Prepare a 10 mM working solution of UTP from a 100 mM stock by diluting 1:10 with PCR-grade water.[1]
-
-
Reaction Assembly (for a 20 µL reaction with 35% 5-Azido-C3-UTP substitution):
-
In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
PCR-grade Water: to a final volume of 20 µL
-
10x T7 Reaction Buffer: 2 µL
-
100 mM ATP: 0.2 µL (final concentration 1 mM)
-
100 mM CTP: 0.2 µL (final concentration 1 mM)
-
100 mM GTP: 0.2 µL (final concentration 1 mM)
-
10 mM UTP: 1.3 µL (final concentration 0.65 mM)
-
10 mM 5-Azido-C3-UTP: 0.7 µL (final concentration 0.35 mM)
-
Linearized DNA Template (0.5-1 µg): X µL
-
RNase Inhibitor (optional): 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix the components thoroughly by gentle vortexing and then centrifuge briefly.[3]
-
-
Incubation:
-
DNase Treatment (Optional but Recommended):
-
Purification:
-
Purify the azide-modified RNA using a gel filtration column to remove unincorporated nucleotides.[3]
-
Visualizations
Caption: Workflow for in vitro transcription with 5-Azido-C3-UTP.
Caption: Troubleshooting logic for low yield of azide-modified RNA.
References
- 1. HighYield T7 Azide RNA Labeling Kit (UTP-based), CLICK T7 in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. 5-Azido-C3-UTP, Uridines - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. sartorius.com [sartorius.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. babraham.ac.uk [babraham.ac.uk]
- 11. roche-custombiotech.co.kr [roche-custombiotech.co.kr]
Technical Support Center: 5-(3-Azidopropyl)uridine (5-APU) Click Chemistry
Welcome to the technical support center for nascent RNA labeling using 5-(3-Azidopropyl)uridine (5-APU) and click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common experimental challenges, with a focus on minimizing background signal and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in my 5-APU click chemistry experiment?
A1: High background signal typically originates from several sources:
-
Non-Specific Binding of the Alkyne-Fluorophore: The fluorescent probe may bind to cellular components other than the target azide-labeled RNA through hydrophobic or electrostatic interactions.[1][2]
-
Excess Copper(I) Catalyst: Free copper ions can bind non-specifically to proteins and other biomolecules, contributing to background fluorescence. The Cu(I) catalyst can also generate reactive oxygen species (ROS) that may damage cells and increase autofluorescence.[3][4]
-
Suboptimal Reagent Concentrations: Using an excessive concentration of the alkyne-fluorophore can lead to higher non-specific binding.[4][5]
-
Inefficient Washing: Failure to completely remove unreacted alkyne-fluorophore and copper catalyst after the click reaction is a major cause of background.[4][6]
-
Improper Fixation and Permeabilization: Over-fixation can cross-link proteins in a way that traps the fluorescent probe, while incomplete permeabilization can prevent efficient washing of the cell interior.[7][8]
-
Thiol Reactivity: The alkyne group on the probe can sometimes react with free thiols, such as those in cysteine residues of proteins, leading to off-target labeling.[4][9][10]
Q2: Can I perform this reaction in live cells?
A2: The standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is generally toxic to living cells due to the copper catalyst.[11][12] For live-cell applications, a copper-free method called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended.[13][14][15] This involves using a strained cyclooctyne (B158145) probe instead of a terminal alkyne, which reacts with the azide (B81097) without a copper catalyst. However, be aware that some strained alkynes can also exhibit non-specific binding.[2][9]
Q3: Why is a copper-chelating ligand like THPTA or BTTAA necessary?
A3: A copper-chelating ligand is crucial for several reasons. It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[16] This increases reaction efficiency and allows for lower total copper concentrations. Critically, the ligand sequesters the copper ion, reducing its cytotoxicity and minimizing its non-specific binding to biomolecules, which in turn lowers background signal.[11][17]
Q4: My signal is very weak, even in my positive controls. What could be the issue?
A4: Weak signal can stem from several factors:
-
Inefficient 5-APU Incorporation: Ensure the concentration of 5-APU and the labeling time are sufficient for your cell type and metabolic rate.
-
Inactive Catalyst: The Cu(I) catalyst is easily oxidized. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[9][17]
-
Degraded Reagents: Ensure your 5-APU and alkyne-fluorophore have been stored correctly, protected from light and moisture.
-
Suboptimal Reaction Conditions: Verify the pH of your buffer (typically 7.0-8.5) and ensure all components of the click reaction cocktail are added in the correct order.[7]
Troubleshooting Guide: High Background Signal
This guide provides a structured approach to diagnosing and solving issues related to high background fluorescence.
| Problem | Potential Cause | Recommended Solution |
| High background in negative control (no 5-APU) | Non-specific binding of alkyne-fluorophore. [1][4] | 1. Titrate the probe: Decrease the alkyne-fluorophore concentration. Start with a range (e.g., 1-10 µM) to find the optimal balance between signal and background.[18]2. Improve washing: Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent (e.g., PBS + 0.1% Tween-20).3. Add a blocking step: Incubate with 3% BSA before the click reaction to block non-specific binding sites.[1] |
| Diffuse, punctate background throughout the cell | Precipitation of the alkyne-fluorophore or copper complex. | 1. Check reagent solubility: Ensure the alkyne-fluorophore is fully dissolved in a suitable solvent (like DMSO) before adding it to the aqueous reaction buffer.2. Pre-complex Copper/Ligand: Mix the CuSO₄ and the ligand (e.g., THPTA) in the buffer before adding the other components to ensure the copper is properly chelated.[17] |
| Nuclear/nucleolar background signal | Hydrophobic interactions or charge-based binding of the fluorophore to nucleic acids/proteins. | 1. Increase buffer ionic strength: Perform washes with a higher salt concentration (e.g., 300-500 mM NaCl) to disrupt electrostatic interactions.2. Consider alternative fluorophores: Some dyes are more prone to non-specific binding than others. Test a different fluorophore if the problem persists. |
| Signal in both positive and negative controls is high | Copper-mediated background or reagent impurity. [4] | 1. Optimize Copper/Ligand Ratio: Ensure the copper-chelating ligand (e.g., THPTA) is in at least a 5-fold molar excess to the CuSO₄.[16]2. Wash with a chelator: After the click reaction, perform a final wash with a buffer containing 5 mM EDTA to strip away residual copper ions.[4]3. Use high-purity reagents: Ensure all components, especially the alkyne-fluorophore, are of high quality.[4] |
Table 1: Recommended Starting Concentrations for Click Reaction Components
The following are suggested starting points. Optimal concentrations may vary depending on the cell type, alkyne-fluorophore, and experimental setup.
| Component | Stock Concentration | Final Concentration | Reference |
| Alkyne-Fluorophore | 10 mM in DMSO | 1 - 20 µM | [7][18] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 µM - 1 mM | [7][16] |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 5 mM | [16][17] |
| Reducing Agent (Sodium Ascorbate) | 100 mM in H₂O (Freshly made) | 2.5 - 10 mM | [7][16] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in 5-APU labeling and troubleshooting.
Caption: A typical experimental workflow for labeling nascent RNA with 5-APU.
Caption: The core click chemistry reaction between 5-APU and an alkyne probe.
Caption: A decision-making flowchart for troubleshooting high background signal.
Detailed Experimental Protocol
This protocol provides a robust starting point for visualizing nascent RNA in cultured mammalian cells.
1. Cell Labeling with 5-APU a. Culture cells to 50-70% confluency on coverslips in a 12-well plate. b. Add 5-APU to the culture medium to a final concentration of 100-200 µM. c. Incubate for the desired labeling period (e.g., 1-4 hours) under standard culture conditions.
2. Fixation and Permeabilization a. Aspirate the medium and wash the cells twice with 1 mL of pre-warmed PBS. b. Fix the cells by adding 1 mL of 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. c. Wash three times with 1 mL of PBS. d. Permeabilize the cells by adding 1 mL of 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[7] e. Wash three times with 1 mL of PBS.
3. Click Reaction a. Prepare the Click Reaction Cocktail immediately before use. For one coverslip (approx. 100 µL volume), combine the following in order:
- 85 µL PBS
- 2 µL CuSO₄ (from 50 mM stock; final conc. 1 mM)
- 1 µL Alkyne-Fluorophore (from 2 mM stock; final conc. 20 µM)
- 2 µL Copper Ligand (e.g., THPTA from 50 mM stock; final conc. 1 mM)
- 10 µL Sodium Ascorbate (from 1 M stock, freshly made; final conc. 100 mM) b. Aspirate PBS from the coverslips. Place them in a humidified chamber. c. Add 50-100 µL of the click reaction cocktail to each coverslip, ensuring the cells are fully covered.[7] d. Incubate for 30-60 minutes at room temperature, protected from light.[7][19]
4. Washing and Mounting a. Remove the click reaction cocktail and wash the coverslips three times with PBS containing 0.1% Tween-20, incubating for 5 minutes during each wash. b. (Optional) Perform a final wash with 5 mM EDTA in PBS for 5 minutes to remove residual copper. c. (Optional) Stain nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes. d. Wash twice more with PBS. e. Mount the coverslips onto microscope slides using an anti-fade mounting medium. f. Seal the coverslip and store at 4°C in the dark until imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01032A [pubs.rsc.org]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 12. Click Chemistry: What it is and How it Affects Cell-Based Research — StemBioSys® [stembiosys.com]
- 13. 点击化学试剂概述 [sigmaaldrich.com]
- 14. 无铜点击化学 [sigmaaldrich.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cytotoxicity of 5-(3-Azidopropyl)uridine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Azidopropyl)uridine in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
Currently, there is limited publicly available data specifically detailing the cytotoxic profile (e.g., IC50 or CC50 values) of this compound across various cell lines. As a nucleoside analog, its cytotoxic potential can be influenced by several factors, including the cell type, the efficiency of its cellular uptake, and its subsequent metabolic activation. Generally, modifications at the C5 position of uridine (B1682114) can alter its biological activity. For instance, some 5-substituted uridine derivatives have been shown to possess antimicrobial or anticancer properties, while others exhibit low toxicity.[1][2] A related compound, 5-(1-azido-2-bromoethyl)-2'-deoxyuridine, was reported to have low toxicity in several host cell lines.[3] Therefore, it is crucial to experimentally determine the cytotoxicity of this compound in your specific cell model.
Q2: How do I determine the cytotoxic concentration 50% (CC50) for this compound?
To determine the CC50, which is the concentration of a compound that reduces cell viability by 50%, you should perform a dose-response experiment.[4] This involves treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours). Cell viability can then be assessed using a variety of assays, such as MTT, MTS, or CellTiter-Glo®.[5][6] The CC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Q3: Which cytotoxicity assay is most suitable for nucleoside analogs like this compound?
The choice of assay depends on the expected mechanism of action and available laboratory equipment.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[7] They are widely used due to their simplicity and cost-effectiveness. The MTT assay, for instance, relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[8]
-
ATP Quantification Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a key indicator of metabolically active cells.[6] They are known for their high sensitivity and are well-suited for high-throughput screening.[9]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium.[10]
For a comprehensive analysis, it is often recommended to use orthogonal assays that measure different aspects of cell health.
Q4: Can this compound interfere with the cytotoxicity assay itself?
Yes, it is possible. For example, compounds with inherent color can interfere with absorbance-based assays like MTT. Similarly, compounds that affect cellular metabolism without necessarily causing cell death can lead to misleading results in metabolic assays. It is always recommended to include a "compound-only" control (wells with the compound in media but without cells) to check for any direct interaction with the assay reagents.
Troubleshooting Guides
Below are common issues encountered during the cytotoxicity assessment of this compound and their potential solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Low signal or absorbance values in all wells | - Low cell density- Insufficient incubation time with the compound or assay reagent- Use of inappropriate assay for the cell type | - Optimize the initial cell seeding density.- Increase the incubation time as per the assay protocol or literature for your cell line.- Try a more sensitive assay (e.g., switch from MTT to CellTiter-Glo®). |
| High background in control wells | - Contamination of cell culture or reagents- Compound precipitation- Intrinsic fluorescence/color of the compound | - Regularly check for mycoplasma and other contaminants.- Ensure the compound is fully dissolved in the culture medium. You may need to use a different solvent or sonicate the solution.- Run a "compound-only" control and subtract the background absorbance/luminescence from the experimental wells. |
| Unexpectedly high cytotoxicity at low concentrations | - Error in compound dilution calculations- High sensitivity of the specific cell line- Synergistic effects with components in the culture medium | - Double-check all calculations and the preparation of stock and working solutions.- Perform a wider range of dilutions to accurately determine the dose-response curve.- Consider if any media components could be interacting with the compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[5][11]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[6][12]
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at an optimized density in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of the compound dilutions to the wells. Include vehicle-only controls.
-
Incubate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
LDH Cytotoxicity Assay
This protocol provides a general procedure for measuring LDH release.[10][14]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Set up three sets of controls for each condition:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
After the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[14]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for 5-Substituted Uridine Analogs
| Compound | Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| This compound | HeLa | MTT | 48 | To be determined |
| 5-Fluorouracil | HeLa | MTT | 48 | ~ 5 |
| 5-Ethynyluridine | HeLa | MTT | 48 | > 100 |
| 5-Bromovinyldeoxyuridine | Vero | MTT | 72 | > 200 |
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting flowchart for addressing high data variability in cytotoxicity assays.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchhub.com [researchhub.com]
- 9. CellTiter-Glo® 2.0 Assay Technical Manual [promega.co.uk]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. cellbiologics.com [cellbiologics.com]
Technical Support Center: Enhancing CuAAC Reaction Efficiency for RNA Detection
Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for RNA detection. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the efficiency and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low CuAAC reaction efficiency with RNA?
Low efficiency in CuAAC reactions involving RNA can stem from several factors. A primary cause is RNA degradation by cupric ions (Cu(II)) or endogenous RNases. The purity and quality of the azide- or alkyne-labeled RNA are also critical. Inefficient removal of unincorporated nucleotides or other contaminants from the labeling reaction can inhibit the subsequent CuAAC reaction. Furthermore, the choice of ligand, copper source, and reducing agent, along with their concentrations, plays a pivotal role in reaction kinetics and RNA integrity.
Q2: How can I prevent RNA degradation during the CuAAC reaction?
To minimize RNA degradation, it is crucial to work in an RNase-free environment. This includes using certified RNase-free reagents, consumables, and dedicated equipment. The addition of an RNase inhibitor to the reaction mixture is highly recommended. To prevent copper-mediated RNA cleavage, a copper-stabilizing ligand is essential. Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) chelate the copper(I) ion, protecting the RNA from degradation while maintaining catalytic activity.
Q3: Which copper(I) source and ligand should I choose for my RNA labeling experiment?
The most common and recommended copper source is copper(II) sulfate (B86663) (CuSO₄) used in conjunction with a reducing agent, typically sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. For the ligand, THPTA is often preferred for reactions with biological macromolecules like RNA due to its high water solubility and effectiveness in preventing RNA degradation. While TBTA is also effective, its lower water solubility may require the use of a co-solvent like DMSO.
Q4: Can I use a pre-formed Cu(I) source instead of generating it in situ?
While pre-formed Cu(I) sources like copper(I) bromide (CuBr) can be used, they are generally more sensitive to oxidation and may require more stringent anaerobic conditions to maintain their active state. The in situ reduction of CuSO₄ with sodium ascorbate is often more convenient and provides a sustained source of Cu(I) for the reaction.
Q5: How can I confirm that my RNA has been successfully labeled with an azide (B81097) or alkyne group?
Successful incorporation of azide or alkyne functionalities into RNA can be confirmed using several methods prior to the CuAAC reaction. Mass spectrometry can be used to detect the mass shift corresponding to the incorporated modified nucleotide. Alternatively, a small-scale pilot CuAAC reaction with a fluorescently labeled alkyne or azide partner can be performed, followed by analysis using gel electrophoresis and fluorescence imaging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal after CuAAC | 1. Inefficient incorporation of the azide/alkyne-modified nucleotide into the RNA. 2. RNA degradation. 3. Suboptimal CuAAC reaction conditions (e.g., incorrect concentrations of catalyst, ligand, or reducing agent). 4. Inactive fluorescent dye. | 1. Optimize the in vitro transcription or metabolic labeling step to enhance the incorporation of the modified nucleotide. Verify incorporation using a suitable method (see FAQ 5). 2. Ensure an RNase-free workflow. Add an RNase inhibitor to the reaction. Use a copper-stabilizing ligand like THPTA. 3. Titrate the concentrations of CuSO₄, sodium ascorbate, and ligand. A common starting point is a 1:5:1 molar ratio of RNA:dye:CuSO₄, with a 5-fold molar excess of ligand over CuSO₄ and a 10-fold molar excess of sodium ascorbate over CuSO₄. 4. Check the expiration date and storage conditions of the fluorescent dye. Test its fluorescence independently if possible. |
| Smeared bands or no distinct bands on a gel after the reaction | 1. Significant RNA degradation. 2. Presence of RNases in the reaction components. | 1. See recommendations for preventing RNA degradation above. Reduce the reaction temperature and time if possible. 2. Use fresh, certified RNase-free reagents. Pre-treat all aqueous solutions with DEPC (diethylpyrocarbonate) where appropriate. |
| High background fluorescence | 1. Excess fluorescent dye not removed after the reaction. 2. Non-specific binding of the fluorescent dye to the RNA or other components. | 1. Purify the labeled RNA after the CuAAC reaction using methods like ethanol (B145695) precipitation, spin column purification, or size exclusion chromatography to remove unreacted dye. 2. Include a "no-catalyst" control reaction to assess the level of non-specific binding. Increase the stringency of the post-reaction washing steps. |
| Precipitate forms during the reaction | 1. Poor solubility of the ligand (e.g., TBTA) or the fluorescent dye. 2. High concentrations of reaction components. | 1. If using a ligand with low water solubility like TBTA, add a co-solvent such as DMSO (up to 10% v/v). Alternatively, switch to a more water-soluble ligand like THPTA. 2. Reduce the concentrations of the reactants, or perform the reaction in a larger volume. |
Experimental Protocols
Protocol 1: General CuAAC Reaction for RNA Labeling
This protocol provides a starting point for the CuAAC ligation of an alkyne-modified RNA to an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified RNA
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
RNase inhibitor
-
Nuclease-free water
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 1 mM stock solution of the azide-functionalized fluorescent dye in DMSO or nuclease-free water, depending on its solubility.
-
Resuspend the alkyne-modified RNA in nuclease-free water or a suitable buffer to a final concentration of 10 µM.
-
-
Reaction Assembly:
-
In a nuclease-free microcentrifuge tube, combine the following components in the specified order. It is crucial to add the CuSO₄ last, immediately after the sodium ascorbate.
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x reaction buffer
-
1 µL of RNase inhibitor
-
5 µL of 10 µM alkyne-modified RNA (final concentration: 1 µM)
-
2.5 µL of 1 mM azide-dye (final concentration: 50 µM)
-
2.5 µL of 50 mM THPTA (final concentration: 2.5 mM)
-
5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM)
-
2.5 µL of 10 mM CuSO₄ (final concentration: 0.5 mM)
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
-
Purification of Labeled RNA:
-
Remove unreacted components, particularly the fluorescent dye, by purifying the labeled RNA. Suitable methods include ethanol precipitation, spin column purification, or size exclusion chromatography.
-
-
Analysis:
-
Analyze the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence scanning to confirm successful ligation.
-
Visualizations
Technical Support Center: 5-(3-Azidopropyl)uridine (5-APU) Labeled RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(3-Azidopropyl)uridine (5-APU)-labeled RNA. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your labeled RNA for successful downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of 5-APU-labeled RNA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal or no signal in downstream applications (e.g., click chemistry, sequencing). | RNA degradation due to RNase contamination. | - Work in a dedicated RNase-free environment.[1][2][3]- Use certified RNase-free reagents, tips, and tubes.[1][2]- Wear gloves at all times and change them frequently.[3][4]- Add an RNase inhibitor to your reactions and storage buffers.[2][4] |
| RNA degradation due to improper storage. | - Store purified 5-APU-labeled RNA at -80°C for long-term storage.[5][6][7]- For short-term storage, -20°C is acceptable for a few weeks.[1][5]- Aliquot RNA to minimize freeze-thaw cycles.[1][5] | |
| Chemical degradation of the azido (B1232118) group. | - Avoid prolonged exposure to reducing agents (e.g., DTT) until the click chemistry step.- Protect from light, as azides can be light-sensitive. | |
| Smearing of RNA on a denaturing agarose (B213101) gel. | Widespread RNA degradation. | - Review your entire workflow for potential sources of RNase contamination.[7]- Ensure complete inactivation of endogenous RNases immediately after sample collection by flash-freezing in liquid nitrogen or using a stabilization reagent like RNAlater™.[5][6]- Use a chaotropic agent-based lysis buffer (e.g., containing guanidinium) during RNA extraction.[5] |
| Incomplete denaturation of RNA. | - Ensure your gel and running buffer are properly prepared for denaturing conditions (e.g., formaldehyde (B43269) or glyoxal). | |
| Loss of RNA yield during purification. | Inefficient binding or elution from purification columns. | - Ensure the correct volume of ethanol (B145695) is added to the binding buffer for optimal binding.- Apply the elution buffer (RNase-free water or TE buffer) directly to the center of the silica (B1680970) membrane and allow for a sufficient incubation period.[7] |
| Overdrying of the RNA pellet. | - Do not over-dry the RNA pellet after ethanol precipitation as it can be difficult to resuspend. Air-dry briefly. | |
| Inconsistent results between experiments. | Variability in 5-APU labeling efficiency. | - Optimize the concentration of 5-APU and labeling time for your specific cell type to avoid cytotoxicity.[8]- Ensure consistent cell culture conditions (e.g., cell density, passage number). |
| Batch-to-batch variation in reagents. | - Use high-quality, certified RNase-free reagents from a reputable supplier.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation?
A1: The primary cause of RNA degradation is enzymatic activity by ribonucleases (RNases).[2][3] RNases are ubiquitous enzymes found on skin, in dust, and in most biological samples.[2] They are very stable and can rapidly degrade RNA.[6] Chemical hydrolysis, especially at high temperatures, can also contribute to RNA degradation.[1]
Q2: Are there any special precautions for 5-APU-labeled RNA compared to unlabeled RNA?
A2: While 5-APU-labeled RNA is subject to the same degradation risks as unlabeled RNA (RNases, temperature), the azido group introduces chemical considerations. The azide (B81097) moiety is generally stable but can react with strong reducing agents. Therefore, it is crucial to avoid reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers until you are ready to perform the click chemistry reaction.
Q3: How should I store my 5-APU-labeled RNA?
A3: For optimal stability, purified 5-APU-labeled RNA should be stored under the following conditions:
| Storage Duration | Temperature | Buffer | Recommendations |
| Short-term | -20°C (up to a few weeks) | RNase-free water or TE buffer (pH 7.0-8.0) | Aliquot to avoid multiple freeze-thaw cycles.[1][5] |
| Long-term | -80°C (months to years) | RNase-free water or TE buffer (pH 7.0-8.0) | Aliquotting is highly recommended.[5][6][7] |
Q4: Can I use a commercial RNA stabilization reagent for tissues or cells before extracting 5-APU-labeled RNA?
A4: Yes, using a commercial RNA stabilization solution (like RNAlater™) is an excellent practice. These reagents permeate the cells and tissues, inactivating endogenous RNases and preserving the integrity of the RNA, including your metabolically labeled transcripts, at the point of collection.[5]
Q5: What are the key elements of an RNase-free work environment?
A5: Establishing an RNase-free work environment is critical for success.[2] Key practices include:
-
Dedicated Space: Designate a specific bench area solely for RNA work.[1]
-
Decontamination: Regularly clean benchtops, pipettes, and equipment with RNase-deactivating solutions.[1][3]
-
Sterile Supplies: Use certified RNase-free, disposable plasticware (tubes, pipette tips).[1]
-
Personal Protective Equipment (PPE): Always wear gloves and change them frequently to prevent contamination from your hands.[3][4]
-
RNase-Free Reagents: Use water and buffers that are certified RNase-free or have been treated with diethylpyrocarbonate (DEPC).[2][3]
Q6: Should I add an RNase inhibitor to my experiments?
A6: Yes, adding a commercial RNase inhibitor is a highly effective way to protect your 5-APU-labeled RNA from degradation during enzymatic steps, such as reverse transcription or in vitro translation.[4] These inhibitors are active against a broad spectrum of common RNases like RNase A, B, and C.[2][4]
Experimental Protocols
Protocol 1: Extraction of 5-APU-labeled RNA from Cultured Cells
This protocol outlines the extraction of total RNA from cells metabolically labeled with 5-APU using a column-based purification kit.
Materials:
-
Cell pellet labeled with 5-APU
-
Lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate)
-
70% Ethanol (prepared with RNase-free water)
-
Commercial RNA purification kit columns and collection tubes
-
Wash buffers from the kit
-
RNase-free water
-
RNase inhibitor (optional)
Procedure:
-
Cell Lysis: Completely resuspend the cell pellet in the provided lysis buffer. The chaotropic agents in the buffer will inactivate RNases.[5] Ensure complete homogenization by vortexing or passing the lysate through a syringe.
-
Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix immediately by pipetting. Do not centrifuge.
-
Binding: Transfer the mixture to a spin column placed in a collection tube. Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Wash the column with the provided wash buffers as per the kit's protocol. This step removes impurities while the RNA remains bound to the silica membrane.
-
Elution: Transfer the column to a new, sterile, RNase-free collection tube. Add 30-50 µL of RNase-free water directly to the center of the column membrane.
-
Incubation: Incubate for 1-2 minutes at room temperature to allow the water to saturate the membrane.
-
Final Centrifugation: Centrifuge to elute the purified RNA.
-
Storage: If desired, add an RNase inhibitor. Immediately place the RNA on ice for quantification or store it at -80°C in small aliquots.[5][7]
Protocol 2: Quality Control of 5-APU-labeled RNA via Denaturing Agarose Gel Electrophoresis
Materials:
-
Purified 5-APU-labeled RNA
-
Denaturing loading buffer (e.g., containing formamide (B127407) and formaldehyde)
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (37%)
-
RNase-free water
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNA ladder
Procedure:
-
Gel Preparation: Prepare a 1.2% agarose gel with 1X MOPS buffer and formaldehyde in a fume hood.
-
Sample Preparation: In an RNase-free tube, mix 1-2 µg of your RNA sample with the denaturing loading buffer.
-
Denaturation: Heat the RNA-dye mixture at 65°C for 10 minutes, then immediately place it on ice to prevent renaturation.
-
Electrophoresis: Load the denatured samples and RNA ladder onto the gel. Run the gel in 1X MOPS buffer according to standard procedures.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Intact total RNA will show two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band.[6] A smear indicates RNA degradation.[6][7]
Visualizations
Caption: Workflow for labeling, extraction, and quality control of 5-APU RNA.
Caption: Key factors in the degradation and preservation of modified RNA.
References
- 1. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 2. blirt.eu [blirt.eu]
- 3. Stabilizing the Code—Methods to Preserve RNA Prove Their Worth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 8. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(3-Azidopropyl)uridine-Labeled RNA Transcripts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 5-(3-Azidopropyl)uridine-labeled RNA transcripts. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in optimizing your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound-labeled RNA after in vitro transcription?
A1: The most prevalent and effective methods for purifying in vitro transcribed RNA, including azide-labeled transcripts, are spin column chromatography and ethanol (B145695) precipitation.[1][2] High-Performance Liquid Chromatography (HPLC) is also an option for applications requiring exceptionally high purity.[3][4]
Q2: Does the this compound modification interfere with standard RNA purification protocols?
A2: The this compound modification is generally compatible with standard RNA purification methods. The azide (B81097) group is relatively small and chemically stable under typical purification conditions.[5] However, it is crucial to maintain an RNase-free environment to prevent degradation of the RNA transcript itself.
Q3: How can I remove unincorporated this compound triphosphates and other reaction components?
A3: Both spin column purification and ethanol precipitation are effective at removing the majority of unincorporated nucleotides, enzymes, and salts from the in vitro transcription reaction.[1][6] For complete removal of all contaminants, especially truncated transcripts, denaturing polyacrylamide gel electrophoresis (PAGE) purification can be employed.[7]
Q4: What are the best practices for storing purified this compound-labeled RNA?
A4: Purified RNA should be stored at -80°C in an RNase-free buffer or water.[7] For long-term storage, precipitating the RNA in ethanol and storing it at -80°C can enhance stability.[4] Avoid repeated freeze-thaw cycles, as this can lead to RNA degradation.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound-labeled RNA transcripts.
Problem 1: Low RNA Yield
| Potential Cause | Recommended Solution |
| Incomplete Elution from Spin Column | After adding nuclease-free water to the column matrix, incubate for 5-10 minutes at room temperature before centrifugation to maximize elution. Performing a second elution can also increase yield, though it will dilute the sample. |
| Inefficient RNA Precipitation | For ethanol precipitation, ensure the correct ratio of ethanol and salt is used. Incubation at -20°C for at least one hour or overnight can improve recovery of low-concentration or shorter RNA transcripts.[8] Using a co-precipitant like glycogen (B147801) can also aid in visualizing the pellet. |
| RNA Degradation | Maintain a strict RNase-free environment throughout the purification process. Use certified RNase-free reagents and consumables. If RNase contamination is suspected, consider adding an RNase inhibitor to the initial lysis/binding buffer.[7] |
| Overloading the Spin Column | Adhere to the manufacturer's specified binding capacity for the spin column. Overloading can lead to inefficient binding and loss of RNA in the flow-through. |
Problem 2: RNA Degradation (Smeared appearance on a gel)
| Potential Cause | Recommended Solution |
| RNase Contamination | Work in a designated RNase-free area, wear gloves at all times, and use RNase decontamination solutions to clean all surfaces and equipment. Use RNase-free water and reagents for all steps.[7] |
| Improper Sample Storage | Store labeled RNA transcripts at -80°C. If samples were not immediately purified after transcription, ensure they were flash-frozen and stored at -80°C to prevent degradation.[7] |
| Extended Incubation at Room Temperature | Minimize the time that RNA samples are kept at room temperature, especially during the elution step. Perform centrifugation steps at 4°C where possible. |
Problem 3: Low Purity (Poor A260/280 or A260/230 ratios)
| Potential Cause | Recommended Solution |
| Contamination with Proteins (Low A260/280) | If using a spin column, ensure that the initial lysis and binding steps are performed according to the protocol to effectively remove proteins. For persistent issues, a phenol-chloroform extraction prior to column purification may be necessary.[1] |
| Contamination with Chaotropic Salts (Low A260/230) | Ensure that the wash steps are performed correctly and that no wash buffer is carried over into the final eluate. A second wash with 70% ethanol during ethanol precipitation can help remove residual salts.[9] For spin columns, an additional "dry spin" before elution can help remove any remaining wash buffer. |
| Contamination with Unincorporated Nucleotides | Both spin columns and ethanol precipitation are generally effective at removing unincorporated NTPs. If residual NTPs are a concern for downstream applications, consider HPLC purification for the highest level of purity.[3][4] |
Quantitative Data Summary
The following table provides a general comparison of common purification methods for in vitro transcribed RNA. Actual yields and purity can vary depending on the specific transcript, labeling efficiency, and experimental conditions.
| Purification Method | Typical Yield | Purity (A260/A280) | Purity (A260/230) | Advantages | Disadvantages |
| Spin Column Chromatography | High (85-95% recovery)[10] | 1.8 - 2.1 | 1.8 - 2.2 | Fast, reliable, and removes most contaminants.[10] | Can have a size cutoff for smaller RNAs; binding capacity can be limiting. |
| Ethanol Precipitation | Variable, can be high with optimization | 1.7 - 2.0 | Can be lower due to salt co-precipitation | Simple, cost-effective, and can handle large volumes. | Can be less efficient for low RNA concentrations; may not remove all unincorporated NTPs.[1] |
| HPLC | Lower recovery than other methods | >2.0 | >2.0 | Highest purity, separates full-length product from truncated transcripts.[3][4] | Requires specialized equipment and expertise; lower throughput. |
Experimental Protocols
Protocol 1: Spin Column Purification of this compound-Labeled RNA
This protocol is a general guideline and should be adapted based on the specific spin column kit being used.
-
Sample Preparation: Following the in vitro transcription reaction, adjust the volume of the reaction mixture to 100 µL with RNase-free water.
-
Binding: Add the binding buffer and ethanol to the sample as specified by the kit manufacturer. Mix thoroughly by pipetting.
-
Column Loading: Transfer the mixture to the spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Add the recommended wash buffer to the column and centrifuge. Repeat this step as instructed. An optional "dry spin" for 1 minute can be performed after the final wash to remove any residual ethanol.
-
Elution: Place the column in a clean, RNase-free collection tube. Add 30-50 µL of RNase-free water directly to the center of the column membrane. Incubate at room temperature for 5-10 minutes.
-
Final Centrifugation: Centrifuge for 1-2 minutes to elute the purified RNA.
-
Quantification and Storage: Determine the concentration and purity of the RNA using UV-Vis spectrophotometry. Store the purified RNA at -80°C.
Protocol 2: Ethanol Precipitation of this compound-Labeled RNA
-
Sample Preparation: Adjust the volume of the in vitro transcription reaction to 200 µL with RNase-free water.
-
Salt Addition: Add 0.1 volumes (20 µL) of 3 M sodium acetate (B1210297) (pH 5.2) to the RNA solution and mix well.[8]
-
Ethanol Addition: Add 2.5 volumes (550 µL) of ice-cold 100% ethanol. Mix thoroughly by inverting the tube several times.[8]
-
Precipitation: Incubate the mixture at -20°C for at least 1 hour. For low concentrations of RNA, an overnight incubation is recommended.[8]
-
Pelleting: Centrifuge the sample at >12,000 x g for 30 minutes at 4°C. A small white pellet should be visible.
-
Washing: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of cold 70% ethanol and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Drying: Carefully remove the supernatant. Briefly spin the tube again and remove any residual liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.
-
Resuspension: Resuspend the RNA pellet in a desired volume of RNase-free water or buffer.
-
Quantification and Storage: Determine the concentration and purity of the RNA using UV-Vis spectrophotometry. Store the purified RNA at -80°C.
Visualizations
Caption: Experimental workflow for the purification of this compound-labeled RNA.
Caption: Troubleshooting decision tree for purifying azide-labeled RNA.
References
- 1. neb.com [neb.com]
- 2. promega.jp [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. its.caltech.edu [its.caltech.edu]
- 7. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(3-Azidopropyl)uridine (5-APU)
Welcome to the technical support center for 5-(3-Azidopropyl)uridine (5-APU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting experiments involving this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-APU) and what are its primary applications?
This compound (5-APU) is a modified uridine (B1682114) analog that contains an azide (B81097) group. It is primarily used for metabolic labeling of newly synthesized RNA in cells. Once incorporated into RNA, the azide group allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. This enables the detection, visualization, and purification of nascent RNA.
Q2: What are the potential off-target effects of 5-APU?
While 5-APU is a valuable tool, its use can be associated with several off-target effects, including:
-
Cytotoxicity: High concentrations or prolonged exposure to 5-APU can be toxic to cells. This can manifest as reduced cell viability, proliferation, or changes in morphology. The cytotoxicity of nucleoside analogs is a known phenomenon, as seen with compounds like 5-fluorouridine (B13573).[3][4]
-
Metabolic Perturbations: As a uridine analog, 5-APU enters the cellular pyrimidine (B1678525) salvage pathway. High concentrations can perturb the natural nucleotide pools, potentially affecting various cellular processes that rely on uridine triphosphate (UTP), such as glycogen (B147801) synthesis and protein O-GlcNAcylation.[5][6] Uridine itself plays a complex role in metabolism, and its dysregulation has been linked to metabolic disorders.[5][6]
-
Alterations in Transcription and Translation: The incorporation of a modified nucleotide can potentially affect the efficiency and fidelity of transcription. While T7 RNA polymerase can incorporate the triphosphate form of 5-APU in vitro[1][2], high levels of incorporation in cellular RNA might interfere with the function of RNA polymerases or ribosomes, potentially altering gene expression patterns. Some modified uridines have been shown to inhibit transcription elongation.[7]
-
Non-Specific Labeling: During the subsequent click chemistry reaction, non-specific labeling of other cellular components can occur. For instance, cyclooctynes used in SPAAC can react with cysteine residues in proteins, and copper catalysts in CuAAC can also mediate non-specific binding of alkyne probes to proteins.[8]
Q3: How can I minimize the cytotoxicity of 5-APU?
To minimize cytotoxicity, it is crucial to optimize the concentration and incubation time of 5-APU for your specific cell type and experimental goals.
-
Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of 5-APU that provides sufficient labeling with minimal impact on cell viability.
-
Incubation Time: Use the shortest incubation time that allows for adequate incorporation of 5-APU.
-
Uridine Supplementation: In some cases, co-incubation with a low concentration of uridine may help to mitigate the toxic effects of azido-modified nucleosides by partially rescuing the depleted natural uridine pools.[9]
Troubleshooting Guides
Low Labeling Efficiency
Problem: I am not seeing a strong signal from my labeled RNA.
| Possible Cause | Troubleshooting Step |
| Insufficient 5-APU Incorporation | - Increase the concentration of 5-APU. - Extend the incubation time. - Ensure cells are actively transcribing. Use a positive control with a known highly transcribed gene. |
| Inefficient Click Reaction | - Use fresh click chemistry reagents. - Optimize the concentration of the copper catalyst and ligand (for CuAAC) or the cyclooctyne (B158145) probe (for SPAAC). - Ensure the reaction buffer is at the optimal pH (typically 7-9 for bioconjugation).[10] |
| RNA Degradation | - Use RNase inhibitors throughout the experiment. - Handle RNA samples on ice and use RNase-free labware. |
| Poor Detection | - Increase the concentration of the fluorescent probe. - Use a more sensitive detection method or a brighter fluorophore. |
High Background Signal
Problem: I am observing a high background signal in my negative controls.
| Possible Cause | Troubleshooting Step |
| Non-Specific Probe Binding | - Decrease the concentration of the fluorescent probe. - Increase the number of washing steps after the click reaction. - Include a blocking step (e.g., with bovine serum albumin) before adding the probe. |
| Non-Specific Click Reaction | - For CuAAC, ensure the copper catalyst is completely removed after the reaction. - For SPAAC, consider that cyclooctynes can react non-specifically with thiols.[8] Use a control where the azide-modified nucleoside was not added to assess the level of non-specific alkyne reactivity. |
| Autofluorescence | - Image cells before the click reaction to determine the level of endogenous autofluorescence. - Use a fluorophore with an emission wavelength that is distinct from the autofluorescence spectrum of your cells. |
Observed Cytotoxicity
Problem: My cells are showing signs of stress or death after treatment with 5-APU.
| Possible Cause | Troubleshooting Step |
| High 5-APU Concentration | - Reduce the concentration of 5-APU. Perform a dose-response curve to find the optimal concentration. |
| Prolonged Incubation | - Shorten the incubation time with 5-APU. |
| Metabolic Stress | - Co-incubate with a low concentration of natural uridine to potentially alleviate metabolic perturbations.[9] |
| Cell Type Sensitivity | - Some cell types may be more sensitive to nucleoside analogs. Test a range of concentrations and incubation times to find suitable conditions for your specific cell line. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| 5-APU Concentration (in cell culture) | 10 µM - 200 µM | The optimal concentration is cell-type dependent and should be determined empirically. Start with a lower concentration to minimize cytotoxicity. |
| Incubation Time (in cell culture) | 1 - 24 hours | Shorter incubation times are generally preferred to minimize off-target effects. |
| 5-Azido-C3-UTP Concentration (in vitro transcription) | 1 - 10 mM | For use with T7 RNA polymerase. The ratio to natural UTP can be adjusted to control the labeling density.[1][2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-APU in Mammalian Cells
-
Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency.
-
Preparation of 5-APU Stock Solution: Prepare a 10 mM stock solution of 5-APU in sterile DMSO or PBS. Store at -20°C.
-
Labeling: a. Dilute the 5-APU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). b. Remove the existing medium from the cells and replace it with the 5-APU-containing medium. c. Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Cell Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization: a. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Click Reaction (CuAAC for fluorescence imaging): a. Prepare the click reaction cocktail. For a 100 µL reaction:
- 85 µL PBS
- 2 µL of 10 mM alkyne-fluorophore stock solution
- 10 µL of 100 mM sodium ascorbate (B8700270) (freshly prepared)
- 2 µL of 100 mM copper(II) sulfate
- 1 µL of 100 mM TBTA ligand b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: a. Wash the cells three times with PBS containing 0.05% Tween-20. b. (Optional) Counterstain the nuclei with DAPI. c. Wash the cells three times with PBS.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Protocol 2: In Vitro Transcription with 5-Azido-C3-UTP
-
Transcription Reaction Setup: Assemble the following components on ice in an RNase-free microfuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of linear DNA template (0.5-1.0 µg)
-
2 µL of 100 mM DTT
-
1 µL of RNase Inhibitor
-
2 µL of 10 mM ATP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM GTP
-
1 µL of 10 mM UTP
-
1 µL of 10 mM 5-Azido-C3-UTP
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the azide-modified RNA using a suitable RNA purification kit or ethanol (B145695) precipitation.
-
Quantification: Determine the concentration and purity of the labeled RNA using a spectrophotometer. The purified RNA is now ready for downstream applications such as click chemistry.
Visualizations
Caption: Metabolic activation and incorporation of 5-APU into RNA.
Caption: A logical workflow for troubleshooting common 5-APU experimental issues.
Caption: Potential off-target signaling pathway activation by 5-APU-induced metabolic stress.
References
- 1. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Cytostatic/cytotoxic effects of 5-fluorouridine nucleolipids on colon, hepatocellular, and renal carcinoma cells: in vitro identification of a potential cytotoxic multi-anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of UTP sugar and base modifications on vaccinia virus early gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to RNA Labeling: 5-ethynyluridine (EU) vs. 5-(3-Azidopropyl)uridine
For researchers in molecular biology, neuroscience, and drug development, the ability to track newly synthesized RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling of RNA with modified nucleosides has become a cornerstone technique for these investigations. This guide provides a comprehensive comparison of two such nucleosides: 5-ethynyluridine (B57126) (EU) and 5-(3-Azidopropyl)uridine, highlighting their distinct applications and performance based on available experimental data.
At a Glance: Key Differences
While both 5-ethynyluridine (EU) and this compound are modified uridine (B1682114) analogs used for RNA labeling, their primary applications are fundamentally different. EU is a well-established tool for metabolic labeling of nascent RNA in living cells , whereas this compound is primarily available as its triphosphate derivative, 5-Azido-C3-UTP, for in vitro transcription of RNA . There is currently a lack of evidence for the successful use of the nucleoside this compound for metabolic labeling in living cells.
Head-to-Head Comparison
| Feature | 5-ethynyluridine (EU) | This compound |
| Primary Application | Metabolic labeling of nascent RNA in living cells and organisms.[1][2][3] | In vitro transcription of azide-modified RNA (as 5-Azido-C3-UTP).[][5][6] |
| Form Used | Nucleoside | Nucleoside Triphosphate (5-Azido-C3-UTP).[7][8] |
| Method of Incorporation | Cellular uptake and incorporation by endogenous RNA polymerases.[2] | Enzymatic incorporation by phage RNA polymerases (e.g., T7) in a cell-free system.[8] |
| Bioorthogonal Handle | Alkyne group. | Azide (B81097) group. |
| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-modified reporter.[9][10] | CuAAC or SPAAC with an alkyne-modified reporter.[7][6] |
| Established Protocols | Numerous well-documented protocols for various cell types and organisms.[3][10][11] | Standardized protocols for in vitro transcription are available.[7][6][12] |
| Commercial Availability | Widely available as a standalone reagent and in comprehensive kits (e.g., Click-iT® RNA Imaging Kits).[11][13] | Available as 5-Azido-C3-UTP and in in vitro transcription labeling kits.[7][5][6] |
5-ethynyluridine (EU): The Gold Standard for In Vivo RNA Labeling
5-ethynyluridine (EU) is a nucleoside analog of uridine that contains a terminal alkyne group. This small modification allows it to be readily taken up by cells and incorporated into newly transcribed RNA by cellular RNA polymerases.[2] The presence of the alkyne handle enables the subsequent detection of the labeled RNA through a highly specific and efficient "click chemistry" reaction with an azide-containing fluorescent dye or biotin.[9][10]
Performance and Considerations:
-
Labeling Efficiency: EU is efficiently incorporated into RNA in a time- and dose-dependent manner in a wide range of cell types.[2][11] HPLC analysis has shown that EU can substitute uridine residues in total RNA.[14]
-
Specificity: While generally considered specific for RNA, some studies have reported incorporation of EU into the DNA of certain organisms, which should be considered when interpreting results.[15]
-
Cytotoxicity: High concentrations of EU and/or long exposure times can have cytotoxic effects, including inhibition of cell proliferation and, in some specific neuronal contexts, neurodegeneration.[16][17] It is therefore crucial to optimize labeling conditions for each experimental system.
-
Effect on RNA Metabolism: Recent studies suggest that EU incorporation may perturb nuclear RNA metabolism, including splicing and export.[16]
Experimental Workflow: Metabolic RNA Labeling with EU
This compound: A Tool for In Vitro RNA Synthesis
In contrast to EU, this compound is not readily used as a nucleoside for labeling RNA within cells. Instead, its triphosphate form, 5-Azido-C3-UTP, is employed for the enzymatic synthesis of azide-modified RNA in a cell-free environment through in vitro transcription.[][8] This method is ideal for producing defined RNA transcripts with azide modifications for subsequent biochemical and biophysical studies.
Performance and Considerations:
-
Incorporation Efficiency: 5-Azido-C3-UTP can be efficiently incorporated into RNA transcripts by T7 RNA polymerase.[7][6] The substitution rate can be controlled by adjusting the ratio of 5-Azido-C3-UTP to natural UTP in the reaction mixture.[7][6]
-
Applications: Azide-labeled RNA produced in vitro can be used for a variety of applications, including the study of RNA-protein interactions, as probes for in situ hybridization, and for the construction of RNA-based nanomaterials.
-
Detection: The azide-modified RNA can be detected or functionalized using click chemistry with alkyne-containing reporters.[7]
Experimental Workflow: In Vitro Transcription with 5-Azido-C3-UTP
Choosing the Right Reagent: A Decision Guide
The selection between EU and 5-Azido-C3-UTP is dictated by the experimental question. The following decision tree can guide researchers to the appropriate choice.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-ethynyluridine (EU) in Cultured Cells
This protocol is adapted from established methods for labeling nascent RNA in cultured cells.[3][10][11]
Materials:
-
5-ethynyluridine (EU)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components (e.g., from a commercial kit such as Click-iT® RNA Imaging Kit) including:
-
Azide-conjugated fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
EU Labeling: Prepare a working solution of EU in pre-warmed cell culture medium. Typical concentrations range from 0.1 mM to 1 mM. Remove the old medium from the cells and add the EU-containing medium. Incubate for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Cell Fixation: After incubation, remove the EU-containing medium and wash the cells twice with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 15-20 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Briefly, combine the reaction buffer, copper(II) sulfate, azide-fluorophore, and reducing agent. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: After the click reaction, wash the cells three times with a wash buffer (e.g., PBS with a low concentration of detergent). If desired, counterstain the nuclei with a DNA stain (e.g., DAPI). Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: In Vitro Transcription of Azide-Modified RNA using 5-Azido-C3-UTP
This protocol is based on commercially available T7 RNA polymerase in vitro transcription kits.[7][6][12]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription buffer (10x)
-
Ribonucleotide solution mix (ATP, CTP, GTP)
-
UTP solution
-
5-Azido-C3-UTP solution
-
RNase inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Reaction Setup: Thaw all components on ice. In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water
-
10x Transcription buffer
-
Ribonucleotide solution mix (ATP, CTP, GTP)
-
UTP and 5-Azido-C3-UTP (the ratio will determine the labeling density; a common starting point is a 2:1 or 3:1 ratio of UTP to 5-Azido-C3-UTP)
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor
-
T7 RNA Polymerase
-
-
In Vitro Transcription: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the azide-modified RNA from the reaction mixture using an appropriate RNA purification kit (e.g., column-based or magnetic bead-based) according to the manufacturer's protocol. Elute the purified RNA in nuclease-free water.
-
Quantification and Storage: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. Store the azide-modified RNA at -80°C.
Conclusion
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire North America [sapphire-usa.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. HighYield T7 Azide RNA Labeling Kit (UTP-based), CLICK T7 in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]
- 8. 5-Azido-C3-UTP, CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 9. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. interchim.fr [interchim.fr]
- 13. Invitrogen EU (5-Ethynyl Uridine) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-(3-Azidopropyl)uridine vs. 5-Bromouridine (BrU) for Nascent RNA Capture
For researchers, scientists, and drug development professionals navigating the landscape of nascent RNA analysis, the choice of labeling reagent is a critical decision that influences experimental outcomes. This guide provides an objective comparison of two prominent uridine (B1682114) analogs used for capturing newly synthesized RNA: 5-(3-Azidopropyl)uridine and 5-Bromouridine (BrU). We delve into their mechanisms, performance, and experimental considerations, supported by available data to inform your selection process.
The study of nascent RNA provides a real-time snapshot of gene expression, offering insights into transcriptional regulation that are often missed when analyzing the steady-state RNA population. Metabolic labeling with modified nucleosides is a powerful technique to isolate and analyze these newly transcribed molecules. Here, we compare an azide-modified uridine, this compound, which utilizes click chemistry for capture, with the halogenated analog, 5-Bromouridine (BrU), which is captured via immunoprecipitation.
At a Glance: Key Differences
| Feature | This compound | 5-Bromouridine (BrU) |
| Capture Method | Bioorthogonal Click Chemistry | Immunoprecipitation |
| Specificity | High, due to the specific nature of the click reaction. | High, with low background from non-labeled RNA.[1] |
| Potential for Bias | Minimal, as the chemical reaction is highly specific and efficient. | Potential for antibody-related bias, such as non-specific binding. |
| Toxicity | Data on this compound is limited, but related azide-modified nucleosides can exhibit some cytotoxicity. | Generally considered to have low toxicity in short-term labeling experiments.[2][3] |
| Downstream Applications | Sequencing (RNA-seq), RT-qPCR, microarray analysis. | Sequencing (Bru-seq), RT-qPCR, microarray analysis. |
Mechanism of Action and Experimental Workflow
This compound: The Power of Click Chemistry
This compound is a uridine analog containing a terminal azide (B81097) group. This bioorthogonal handle allows for a highly specific and efficient covalent reaction with an alkyne-tagged reporter molecule, such as biotin, through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".
The general workflow is as follows:
-
Labeling: Cells or organisms are incubated with this compound, which is incorporated into newly transcribed RNA.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Click Reaction: The azide-modified nascent RNA is "clicked" to a biotin-alkyne molecule.
-
Capture: The biotinylated nascent RNA is captured using streptavidin-coated magnetic beads.
-
Downstream Analysis: The captured RNA is eluted and can be used for various downstream applications like RT-qPCR or library preparation for next-generation sequencing.
5-Bromouridine (BrU): A Classic Immunoprecipitation Approach
5-Bromouridine is a halogenated analog of uridine that is incorporated into nascent RNA. The bromine atom serves as a handle for immunoprecipitation using an antibody that specifically recognizes BrU (often an anti-BrdU antibody that cross-reacts with BrU).
The experimental workflow for BrU-based nascent RNA capture, often referred to as Bru-seq, is as follows:
-
Labeling: Cells are pulsed with BrU, which gets incorporated into newly synthesized RNA.
-
RNA Isolation: Total RNA is isolated from the cells.
-
Immunoprecipitation: The BrU-labeled RNA is selectively captured from the total RNA pool using anti-BrdU antibodies conjugated to magnetic beads.
-
Elution: The captured nascent RNA is eluted from the beads.
-
Downstream Analysis: The purified nascent RNA is then ready for downstream applications.
Performance Comparison
| Parameter | This compound | 5-Bromouridine (BrU) |
| Capture Efficiency | Generally high due to the efficiency of the click reaction. | Dependent on antibody affinity and binding kinetics. |
| Specificity | The bioorthogonal nature of the click reaction minimizes off-target reactions, leading to very high specificity. | High specificity has been reported, with one study showing only 0.4% of non-labeled RNA was recovered by anti-BrU agarose.[1] |
| Background | Low background is a key advantage of click chemistry. | Can be influenced by non-specific binding of the antibody to RNA or the beads. |
| Toxicity | While data for this compound is not extensive, some azide-containing nucleoside analogs have shown cytotoxicity. | Often cited as being less toxic than other uridine analogs like 4-thiouridine (B1664626) and ethynyluridine in short-term experiments.[2] |
Experimental Protocols
Protocol for Nascent RNA Labeling and Capture with this compound (Click Chemistry)
This protocol is adapted from methods for the closely related analog, 5-ethynyluridine (B57126) (EU).
1. Labeling of Nascent RNA:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubate for the desired labeling period (e.g., 30 minutes to 4 hours).
2. Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Quantify the RNA and assess its integrity.
3. Click Reaction:
-
In a microcentrifuge tube, combine 1-10 µg of total RNA, an alkyne-biotin conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand in a reaction buffer.
-
Incubate the reaction at room temperature for 30 minutes.
4. Purification of Biotinylated RNA:
-
Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol (B145695) precipitation.
5. Capture of Nascent RNA:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the purified, biotinylated RNA to the beads and incubate with rotation to allow for binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Perform a final wash with a low-salt wash buffer.
6. Elution:
-
Elute the captured nascent RNA from the beads using a suitable elution buffer (e.g., by boiling in RNase-free water or using a competitive displacement method).
Protocol for Nascent RNA Labeling and Capture with 5-Bromouridine (Bru-seq)
1. Labeling of Nascent RNA:
-
Grow cells in culture to the desired density.
-
Add 5-Bromouridine (BrU) to the culture medium to a final concentration of 2 mM.[4]
-
Incubate the cells for a short period, typically 30 minutes, at 37°C.[4]
2. Cell Lysis and RNA Extraction:
-
Aspirate the media and lyse the cells directly on the plate using TRIzol reagent.[4]
-
Isolate total RNA following the TRIzol protocol, which includes chloroform (B151607) extraction and isopropanol (B130326) precipitation.[2]
3. Preparation of anti-BrdU Antibody-Conjugated Beads:
-
Wash anti-mouse IgG magnetic beads with a blocking solution (e.g., PBS with 0.1% BSA).
-
Incubate the beads with an anti-BrdU antibody to allow for conjugation.
-
Wash the antibody-conjugated beads to remove any unbound antibody.
4. Immunoprecipitation of BrU-labeled RNA:
-
Resuspend the total RNA in a binding buffer.
-
Add the antibody-conjugated beads to the RNA solution and incubate with rotation for 1-2 hours at room temperature to allow for the capture of BrU-containing RNA.[5]
5. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Perform a final wash with a low-salt buffer.
6. Elution:
-
Elute the captured RNA from the beads, for example, by competitive elution with a high concentration of BrU or by using a denaturing elution buffer.
Concluding Remarks
Both this compound and 5-Bromouridine are effective tools for the capture and analysis of nascent RNA. The choice between them will depend on the specific experimental goals, available resources, and the biological system under investigation.
-
This compound , with its reliance on click chemistry, offers the advantage of high specificity and efficiency, potentially leading to lower background and cleaner results. This method is an excellent choice for applications requiring high sensitivity.
-
5-Bromouridine , captured via immunoprecipitation, is a well-established and cost-effective method. It has been reported to have low cellular toxicity in short-term labeling experiments, which can be a crucial factor for sensitive cell lines.
For researchers embarking on nascent RNA studies, it is advisable to consider the potential for cellular toxicity of the chosen analog and to optimize labeling conditions for their specific cell type and experimental design. While direct comparative studies are limited, the principles and protocols outlined in this guide provide a solid foundation for making an informed decision.
References
- 1. Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.ilabsolutions.com [content.ilabsolutions.com]
- 5. encodeproject.org [encodeproject.org]
A Head-to-Head Comparison: Azido-Modified vs. Alkyne-Modified Nucleosides for Bioconjugation and Metabolic Labeling
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the success of experiments in chemical biology and drug discovery. Among the most powerful techniques for studying cellular processes is the use of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, commonly known as "click chemistry." This guide provides an objective comparison of two key players in this field: azido-modified and alkyne-modified nucleosides. We will delve into their respective advantages, supported by experimental data, and provide detailed protocols for their application.
The ability to tag and visualize newly synthesized DNA and RNA has revolutionized our understanding of cellular proliferation, gene expression, and the mechanisms of various diseases. This is largely achieved through metabolic labeling, where cells are incubated with modified nucleosides that are incorporated into nascent nucleic acids. These modifications, typically an azide (B81097) or an alkyne group, serve as chemical handles for subsequent detection or functionalization.
At a Glance: Key Differences and Applications
| Feature | Azido-Modified Nucleosides | Alkyne-Modified Nucleosides |
| Primary Function | Bioorthogonal handle for click chemistry | Bioorthogonal handle for click chemistry |
| Common Examples | 5-(Azidomethyl)-2'-deoxyuridine (AmdU), 2'-Azido-2'-deoxycytidine (Azido-dC) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Primarily Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Key Advantage | Versatility in reaction partners (terminal alkynes for CuAAC, strained cyclooctynes for SPAAC) allows for copper-free options in living systems. | High incorporation efficiency and robust signal in CuAAC-based detection. Generally considered less cytotoxic than some azido-analogs. |
| Key Disadvantage | Some azido-nucleosides can exhibit instability or higher cytotoxicity. | Detection in living cells is often limited by the toxicity of the copper catalyst required for CuAAC. |
| Primary Applications | In vivo imaging, labeling in sensitive cellular systems (using SPAAC), bioconjugation. | DNA proliferation assays, high-throughput screening, labeling fixed cells. |
Quantitative Performance Comparison
A direct, comprehensive quantitative comparison in a single study is challenging to find in the literature. However, by compiling data from various sources, we can establish a comparative overview of key performance metrics.
Table 1: Comparative Cytotoxicity (CC50) of Modified Nucleosides in Various Cell Lines
The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity. Higher values indicate lower toxicity.
| Nucleoside Analog | Functional Group | Cell Line | CC50 (µM) | Reference |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Alkyne | Multiple Cancer Cell Lines | Generally >10 µM for short-term labeling | [1][2] |
| 5-(Azidomethyl)-2'-deoxyuridine (AmdU) | Azide | EMT6 Tumor Cells | Effective radiosensitization noted, specific CC50 data less common in comparative studies | [3] |
| Zidovudine (AZT) (3'-azido-3'-deoxythymidine) | Azide | Various | Varies widely by cell type, can be in the low µM range | [4] |
| 2'-Azido-2'-deoxycytidine (Azido-dC) | Azide | Various | Can induce cell cycle arrest at higher concentrations | [5] |
Note: Cytotoxicity is highly dependent on the cell line, concentration, and duration of exposure. EdU is generally favored for long-term labeling studies due to its lower impact on cell health at typical working concentrations.[5]
Table 2: Comparison of Labeling Efficiency and Detection Methods
| Parameter | Azido-Modified Nucleosides (e.g., AmdU) | Alkyne-Modified Nucleosides (e.g., EdU) |
| Principle | Metabolic labeling with an azide-modified thymidine (B127349) analog. | Metabolic labeling with an alkyne-modified thymidine analog. |
| Detection Method | CuAAC with an alkyne-fluorophore or SPAAC with a cyclooctyne-fluorophore. | CuAAC with an azide-fluorophore. |
| Labeling Efficiency | Effective, but can be limited by cytotoxicity at concentrations needed for maximal signal. | Highly efficient incorporation, providing a robust signal.[5] |
| Signal-to-Noise Ratio | Good, particularly with SPAAC which can have lower background. | High, a key advantage leading to its widespread use.[5] |
| Cell Cycle Perturbation | Can induce cell cycle arrest, particularly at higher concentrations.[5] | Minimal perturbation at standard working concentrations.[5] |
Experimental Workflows and Logical Relationships
The choice between an azido- or alkyne-modified nucleoside dictates the subsequent detection strategy. The following diagrams illustrate the general workflows.
The decision between CuAAC and SPAAC for azido-modified nucleosides is a critical consideration based on the experimental system.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of DNA using 5-Ethynyl-2'-deoxyuridine (EdU)
This protocol is adapted for fluorescence microscopy.[6][7]
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail (containing fluorescent azide, copper sulfate, and a reducing agent/buffer)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
To your cultured cells, add EdU to the medium to a final concentration of 10 µM.
-
Incubate for the desired pulse duration (e.g., 1-2 hours) under standard cell culture conditions. The optimal time will depend on the cell cycle length.
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash twice with 3% BSA in PBS.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Remove the wash buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Remove the reaction cocktail and wash three times with 3% BSA in PBS.
-
Stain the nuclei with Hoechst 33342 solution for 15-30 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
-
Protocol 2: Metabolic Labeling of DNA using 5-(Azidomethyl)-2'-deoxyuridine (AmdU)
This protocol is analogous to the EdU protocol, with the key difference being the components of the click reaction.[8]
Materials:
-
Same as Protocol 1, except for the click reaction components.
-
AmdU stock solution (e.g., 10 mM in DMSO)
-
Click reaction cocktail containing an alkyne-functionalized fluorophore, copper sulfate, and a reducing agent/buffer.
Procedure:
-
Cell Labeling:
-
To your cultured cells, add AmdU to the medium to a final concentration of 10 µM.
-
Incubate for the desired pulse duration under standard cell culture conditions.
-
-
Fixation and Permeabilization:
-
Follow steps 2.2 to 2.5 from Protocol 1.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail containing the alkyne-fluorophore, copper sulfate, and reducing agent.
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Follow steps 4.1 to 4.5 from Protocol 1.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the general steps for labeling azide-modified biomolecules in living cells.
Materials:
-
Cells metabolically labeled with an azido-modified nucleoside.
-
Cell culture medium.
-
A strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore).
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the azido-modified nucleoside for the desired period.
-
-
Labeling with Cyclooctyne-Fluorophore:
-
Remove the medium containing the azido-nucleoside and wash the cells with fresh, pre-warmed medium.
-
Add the strained cyclooctyne-fluorophore to the cell culture medium at an optimized concentration.
-
Incubate for a specific duration (can range from minutes to hours depending on the cyclooctyne's reactivity) under normal culture conditions.
-
-
Washing and Imaging:
-
Wash the cells multiple times with fresh medium to remove any unbound cyclooctyne-fluorophore.
-
Image the live cells using a fluorescence microscope equipped for live-cell imaging.
-
Conclusion: Making an Informed Choice
The choice between azido- and alkyne-modified nucleosides is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
-
For robust, high-signal detection of DNA synthesis in fixed samples, especially in high-throughput applications, alkyne-modified nucleosides like EdU are an excellent choice due to their high incorporation efficiency and the reliability of the CuAAC reaction. [5][9]
-
When working with living cells or in vivo models where copper toxicity is a concern, azido-modified nucleosides offer the significant advantage of being compatible with copper-free SPAAC. This opens the door to dynamic studies of biological processes in their native environment.
Researchers must carefully consider the trade-offs between reaction kinetics, potential cytotoxicity, and the demands of their experimental system to select the optimal modified nucleoside for their research goals. This guide provides a foundational understanding to aid in that critical decision-making process.
References
- 1. What protocol should I use for the detection of DNA replication? [lucky-lab.eu]
- 2. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. salic.med.harvard.edu [salic.med.harvard.edu]
Comparing CuAAC and SPAAC for Detecting 5-(3-Azidopropyl)uridine in RNA
A Guide for Researchers in Molecular Biology and Drug Development
The ability to metabolically label and subsequently visualize newly synthesized RNA is a cornerstone of modern molecular biology, enabling the study of RNA dynamics, localization, and function. 5-(3-Azidopropyl)uridine (APU) has emerged as a valuable tool for this purpose. Once the triphosphate form (APUTP) is supplied to cells or used in in vitro transcription, it is incorporated into nascent RNA transcripts by RNA polymerases.[1][2] The embedded azide (B81097) group serves as a chemical handle for bioorthogonal ligation, allowing for the attachment of reporter molecules like fluorophores or biotin.
The two most prominent "click chemistry" reactions for this ligation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The choice between these two methods is critical and depends on the specific experimental context, balancing the need for rapid kinetics against the imperative of biological compatibility. This guide provides an objective, data-supported comparison to inform the selection of the optimal technique for detecting APU-labeled RNA.
Core Reaction Principles
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between the azide on the APU-modified RNA and an alkyne-functionalized reporter probe. However, their mechanisms are fundamentally different.
-
CuAAC: This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[5] The catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270).[3]
-
SPAAC: This is a catalyst-free reaction that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) with an azide to release ring strain.[3][6] This copper-free nature is its defining advantage in biological systems.
Head-to-Head Performance Comparison
The selection between CuAAC and SPAAC involves a trade-off between reaction kinetics, efficiency, and biocompatibility, particularly concerning cell viability and the integrity of the target biomolecule.
Kinetics and Efficiency: CuAAC is generally characterized by faster reaction kinetics than SPAAC.[7] The copper catalyst significantly lowers the activation energy of the reaction, allowing for rapid labeling, often within minutes.[8] In contrast, SPAAC kinetics are dependent on the specific strained alkyne used and the accessibility of the azide group. While some modern cyclooctynes exhibit high reaction rates, SPAAC can sometimes require longer incubation periods or higher reagent concentrations to achieve comparable labeling efficiency to CuAAC.[9] For instance, in one study comparing labeling of azide-modified cellular RNA, CuAAC resulted in more widespread labeling, whereas SPAAC staining was partial, suggesting lower efficiency or slower kinetics in that cellular context.[2] However, for purified RNA in vitro, SPAAC can achieve nearly 100% efficiency with optimized conditions.[9]
Biocompatibility and Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst.[10][11] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and affecting viability, which is a major concern for live-cell imaging applications.[10] To mitigate this, copper-chelating ligands such as THPTA and BTTAA are used to stabilize the Cu(I) oxidation state and protect cells.[10][11] SPAAC, being catalyst-free, is inherently more biocompatible. This makes it the superior choice for long-term live-cell imaging and studies in sensitive biological systems where perturbation must be minimized.[3]
RNA Integrity: A critical consideration when working with RNA is its susceptibility to degradation. Several studies have reported that the conditions required for CuAAC, specifically the presence of copper ions and a reducing agent, can lead to significant RNA degradation.[12] In a direct comparison for characterizing NAD-capped RNAs, CuAAC reactions caused notable RNA degradation, while SPAAC reactions left the RNA integrity largely intact.[12] This makes SPAAC a much safer choice for applications where downstream analysis, such as sequencing or RT-qPCR, is required.
Quantitative Data Summary
The following table summarizes the key performance characteristics of CuAAC and SPAAC for the detection of APU-labeled RNA.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper (I))[3] | No[3] |
| Biocompatibility | Lower; potential for cytotoxicity[10][11] | High; ideal for live-cell applications[12] |
| Reaction Kinetics | Very Fast (minutes to < 2 hours)[8][13] | Moderate to Fast (minutes to hours)[2][9] |
| RNA Integrity | Risk of RNA degradation[12] | Minimal impact on RNA integrity[12] |
| Reagents | Azide, Terminal Alkyne, CuSO₄, Reducing Agent, Ligand[13] | Azide, Strained Alkyne (e.g., DBCO)[9] |
| Typical Use Case | Fixed cells, in vitro labeling, applications tolerant to copper | Live-cell imaging, studies requiring high biocompatibility, downstream RNA analysis |
Experimental Workflows and Protocols
The overall workflow for detecting APU involves two main stages: metabolic labeling of RNA with APUTP, followed by bioorthogonal ligation with an alkyne probe.
Experimental Protocol 1: CuAAC Labeling of APU-RNA in Fixed Cells
This protocol is adapted from methodologies for labeling azide-modified biomolecules in fixed cells.[8][13]
-
Metabolic Labeling: Culture cells in the presence of this compound-5'-triphosphate (APUTP) precursor for the desired time to allow incorporation into RNA.
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Prepare Click Reaction Mix (prepare fresh): For a 1 mL final volume:
-
Alkyne Probe: Add alkyne-fluorophore to a final concentration of 5-20 µM.
-
Copper Sulfate: Add 10 µL of a 10 mM CuSO₄ stock solution (final concentration: 100 µM).
-
Ligand: Add 50 µL of a 10 mM THPTA or BTTAA stock solution (final concentration: 500 µM).
-
-
Initiate Reaction:
-
Add 10 µL of a 100 mM sodium ascorbate stock solution (final concentration: 1 mM).
-
Vortex the mix immediately and add to the cells.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging:
-
Wash cells three times with PBS containing 0.05% Tween-20.
-
If desired, counterstain nuclei with DAPI.
-
Wash three times with PBS.
-
Image using fluorescence microscopy.
-
Experimental Protocol 2: SPAAC Labeling of APU-RNA in Live or Fixed Cells
This protocol is based on general copper-free click chemistry procedures.[9][12]
-
Metabolic Labeling: Culture cells with APUTP precursor as described for CuAAC.
-
Cell Preparation:
-
For Live Cells: Wash cells three times with pre-warmed, serum-free media.
-
For Fixed Cells: Follow the fixation and permeabilization steps as in the CuAAC protocol.
-
-
Prepare Labeling Solution:
-
Dilute a stock solution of a DBCO-conjugated fluorophore in an appropriate buffer (e.g., PBS for fixed cells, culture media for live cells) to a final concentration of 25-100 µM.
-
-
Incubation:
-
Add the labeling solution to the cells.
-
Incubate for 1-2 hours at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
-
Washing and Imaging:
-
Wash cells extensively (3-5 times) with buffer or media to remove unbound probe.
-
Proceed with imaging or further processing. For live-cell imaging, cells can be imaged directly. For fixed cells, counterstaining can be performed.
-
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful techniques for detecting APU-labeled RNA, each with distinct advantages and disadvantages.
-
Choose CuAAC when reaction speed is paramount, for in vitro labeling of purified RNA where reagents can be easily removed, or for fixed-cell imaging where cytotoxicity is not a concern. The higher reaction rates may provide a stronger signal in a shorter amount of time.
-
Choose SPAAC for any live-cell imaging application, especially for long-term studies. It is also the strongly recommended method if the integrity of the RNA is critical for downstream applications like RNA sequencing, microarray analysis, or RT-qPCR.[12] While potentially slower, its superior biocompatibility and preservation of RNA integrity make it the safer and more versatile option for many biological experiments.
Ultimately, the optimal choice depends on a careful consideration of the experimental goals and the sensitivity of the biological system under investigation.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Azido-C3-UTP, Nucleotides for RNA Crosslinking - Jena Bioscience [jenabioscience.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Assessing the Perturbation of RNA Function by 5-(3-Azidopropyl)uridine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides is a cornerstone of RNA research, enabling the study of RNA metabolism, structure, and function. 5-(3-Azidopropyl)uridine (5-APU) has emerged as a valuable tool for RNA labeling due to its azide (B81097) functional group, which allows for bioorthogonal ligation to probes via "click chemistry." However, the introduction of any modification has the potential to perturb the natural function of the RNA molecule. This guide provides a comparative assessment of the functional impact of 5-APU incorporation, contrasting it with other commonly used uridine (B1682114) analogs and an unmodified control. The information herein is synthesized from published experimental data and established methodologies to aid researchers in selecting the appropriate tool for their specific application.
Data Presentation: Quantitative Comparison of Uridine Analogs
The following tables summarize the known and inferred effects of 5-APU and other uridine analogs on key aspects of RNA function. Direct quantitative data for 5-APU is limited in the current literature; therefore, some of its anticipated effects are inferred from studies on other 5-alkyl-substituted uridines.
Table 1: Comparison of Translation Efficiency
| Uridine Analog | Modification Type | Relative Translation Efficiency (Normalized to Unmodified Uridine) | Key Findings & Citations |
| Uridine (U) | Unmodified Control | 100% | Baseline for comparison. |
| This compound (5-APU) | 5-Alkyl-azide | Likely minimal to moderate reduction | Direct comparative studies are limited. However, modifications at the 5-position of uridine are generally well-tolerated by the translational machinery.[1] |
| 5-Ethynyluridine (5-EU) | 5-Alkynyl | Minimal to no significant change reported in many studies. | 5-EU is widely used for labeling nascent RNA with minimal reported impact on overall translation rates.[2] |
| 5-Bromouridine (BrU) | 5-Halogen | Can have variable effects, potentially reducing translation efficiency. | Halogen substitutions can alter codon-anticodon interactions and affect ribosome processivity. |
| Pseudouridine (B1679824) (Ψ) | Isomer of Uridine | Can enhance translation efficiency. | Enhances base stacking and can promote a more favorable RNA conformation for translation.[3] |
| 5-Methoxyuridine (5moU) | 5-Alkoxy | Can significantly increase protein production. | Shown to outperform other modifications in increasing transgene expression.[4] |
Table 2: Comparison of RNA Stability
| Uridine Analog | Modification Type | Relative RNA Half-Life (Normalized to Unmodified Uridine) | Key Findings & Citations |
| Uridine (U) | Unmodified Control | 100% | Baseline for comparison. |
| This compound (5-APU) | 5-Alkyl-azide | Likely minimal to no significant change | Studies on other 5-alkylated uridines show they can influence the thermal stability of RNA duplexes, but major effects on cellular RNA half-life have not been reported.[5] |
| 5-Ethynyluridine (5-EU) | 5-Alkynyl | No major changes in overall RNA stability have been reported. | A study on 5-EU revealed it did not markedly alter RNA decay.[2] |
| 5-Bromouridine (BrU) | 5-Halogen | Can have variable effects, potentially altering susceptibility to nucleases. | The impact on stability is likely context-dependent. |
| Pseudouridine (Ψ) | Isomer of Uridine | Can increase RNA stability. | The enhanced base stacking and structural rigidity conferred by pseudouridine can protect the RNA from degradation.[3] |
Table 3: Comparison of RNA-Protein Binding Affinity
| Uridine Analog | Modification Type | Effect on RNA-Protein Binding | Key Findings & Citations |
| Uridine (U) | Unmodified Control | Normal binding affinity. | Baseline for comparison. |
| This compound (5-APU) | 5-Alkyl-azide | Potentially altered binding | The bulky azidopropyl group in the major groove could sterically hinder the binding of some RNA-binding proteins (RBPs). However, this is highly dependent on the specific RBP and its binding motif. |
| 5-Ethynyluridine (5-EU) | 5-Alkynyl | Minimal perturbation generally assumed for most interactions. | The small ethynyl (B1212043) group is considered to be less disruptive than larger modifications. |
| 5-Bromouridine (BrU) | 5-Halogen | Can alter binding affinity. | The electronegativity and size of the bromine atom can change the local chemical environment and affect protein contacts. |
| Pseudouridine (Ψ) | Isomer of Uridine | Can weaken protein-RNA interactions. | The altered hydrogen bonding capacity and conformational changes induced by pseudouridine have been shown to decrease the binding affinity of certain proteins.[6] |
Mandatory Visualization
Caption: Workflow for assessing RNA function perturbation by modified nucleosides.
References
- 1. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative RNA Synthesis Analysis: 5-(3-Azidopropyl)uridine vs. 5-Ethynyluridine
For researchers, scientists, and drug development professionals, the precise quantification of RNA synthesis is paramount for unraveling the complexities of gene expression and for the development of novel therapeutics. Metabolic labeling of nascent RNA with modified nucleosides has become a cornerstone technique in this endeavor. This guide provides an objective, data-driven comparison of two key bioorthogonal reporters: 5-(3-Azidopropyl)uridine (5-APU) and the more commonly utilized 5-Ethynyluridine (5-EU).
The choice between an azide- or alkyne-modified nucleoside for labeling nascent RNA transcripts dictates the subsequent detection strategy and can significantly impact experimental outcomes. While 5-EU, an alkyne-containing nucleoside, has been widely adopted, the use of azide-modified analogs like 5-APU offers the advantage of compatibility with copper-free click chemistry, a crucial consideration for live-cell imaging due to the cytotoxicity of copper catalysts.
This guide will delve into the performance characteristics of both molecules, supported by experimental data, to inform the selection of the most appropriate tool for your research needs. We will explore labeling efficiency, potential cellular perturbations, and provide detailed experimental protocols for their application in quantitative RNA synthesis analysis.
Performance Comparison: 5-APU vs. 5-EU
Direct quantitative comparisons of 5-APU and 5-EU in the literature are limited. However, by examining studies on related azide-modified uridines, we can construct a comparative overview. A significant challenge for the cellular application of 5-APU is its inefficient incorporation into nascent RNA by endogenous enzymes. Studies have shown that while 5-azidomethyluridine can be incorporated, it requires the overexpression of a mutant uridine-cytidine kinase 2 (UCK2) to achieve efficient labeling. In contrast, 5-EU is readily taken up and phosphorylated by cellular salvage pathways.
| Parameter | This compound (5-APU) & Analogs | 5-Ethynyluridine (5-EU) |
| Bioorthogonal Group | Azide | Alkyne |
| Cellular Incorporation | Generally poor in wild-type cells. Efficient labeling with related 5-azidomethyluridine requires co-expression of a mutant UCK2 kinase. | Readily incorporated by endogenous cellular machinery.[1] |
| Typical Labeling Concentration | Not well established for 5-APU in cells. 5-azidomethyluridine used at various concentrations depending on the expression level of mutant UCK2. | 0.1 - 1 mM in cell culture.[1] |
| Detection Chemistry | Copper-free Click Chemistry (e.g., SPAAC with cyclooctynes like DBCO) is preferred for live-cell imaging to avoid copper cytotoxicity. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be used in fixed cells. | Primarily Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Copper-free click chemistry is possible but less common. |
| Cytotoxicity | Cytotoxicity of 5-APU is not well-documented. However, the requirement for genetic modification to achieve labeling is a significant consideration. The copper catalyst used in CuAAC is known to be cytotoxic.[2] | Can exhibit cytotoxicity at higher concentrations and longer incubation times. The copper catalyst required for CuAAC is a major source of cytotoxicity.[2] |
| Effect on Transcription | Incorporation of some modified nucleotides can decrease transcription rates.[3] The effect of 5-APU incorporation on global transcription rates in cells is not well characterized. | Generally considered to have minimal impact on overall transcription rates at typical working concentrations, though some studies suggest it can perturb nuclear RNA metabolism. |
| Specificity for RNA | Azide-modified nucleosides are generally specific for RNA. | While primarily incorporated into RNA, some studies have reported incorporation into DNA in certain organisms, which requires careful validation. |
Experimental Workflows
The general workflow for metabolic labeling of nascent RNA is similar for both 5-APU and 5-EU, with the key difference being the requirement for genetic manipulation for efficient 5-APU incorporation and the choice of click chemistry reaction for detection.
Figure 1. Generalized experimental workflow for quantitative RNA synthesis analysis using 5-APU or 5-EU.
Signaling Pathway Perturbation
While metabolic labeling with nucleoside analogs is a powerful tool, it is essential to consider their potential off-target effects. For instance, 5-EU has been reported to perturb nuclear RNA metabolism, which could influence various signaling pathways. The impact of 5-APU on cellular signaling is less understood, but any compound that requires genetic manipulation for its use warrants careful consideration of potential downstream consequences.
Figure 2. Potential cellular pathways affected by the introduction of modified uridine (B1682114) analogs.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol describes a general procedure for labeling newly synthesized RNA in cultured mammalian cells using 5-EU followed by detection with copper-catalyzed click chemistry.
Materials:
-
Mammalian cells in culture
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor® 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
5-EU Labeling: Thaw the 5-EU stock solution and dilute it in pre-warmed cell culture medium to the desired final concentration (typically 0.1 - 1 mM). Remove the old medium from the cells and add the 5-EU containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Fixation: After incubation, remove the labeling medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells once with the provided wash buffer or PBS. If desired, counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging: Wash the cells a final time with PBS and mount the coverslip on a microscope slide. Image the cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: Metabolic Labeling with Azide-Modified Uridine (Conceptual)
As direct cellular labeling with 5-APU is inefficient, this protocol is a conceptual outline based on the successful labeling with 5-azidomethyluridine, which requires genetic modification.
Materials:
-
Mammalian cells engineered to express a mutant uridine-cytidine kinase 2 (UCK2)
-
5-Azidomethyluridine (or potentially 5-APU) stock solution
-
Cell culture medium
-
Standard cell fixation and permeabilization reagents (as in Protocol 1)
-
Copper-free click chemistry reagent (e.g., DBCO-fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Line Engineering: Establish a stable cell line or transiently transfect cells with a plasmid encoding a mutant UCK2 optimized for the specific azide-modified uridine.
-
Labeling: Incubate the engineered cells with the azide-modified uridine at an empirically determined concentration.
-
Fixation and Permeabilization: Follow the same steps as in Protocol 1 for cell fixation and permeabilization.
-
Copper-Free Click Reaction: After permeabilization, incubate the cells with a solution containing the DBCO-fluorophore in a biocompatible buffer for 1-2 hours at room temperature, protected from light.
-
Washing, Staining, and Imaging: Follow the same final steps as in Protocol 1 for washing, nuclear counterstaining, and fluorescence imaging.
Conclusion
The quantitative analysis of RNA synthesis is a dynamic field, with new tools and techniques continually emerging. 5-Ethynyluridine (5-EU) remains a robust and widely used tool for metabolic labeling of nascent RNA, benefiting from its straightforward application in a variety of cell types. Its primary drawback is the reliance on copper-catalyzed click chemistry for detection, which poses challenges for live-cell imaging.
This compound (5-APU) and other azide-modified uridines offer the potential for copper-free detection, a significant advantage for studying RNA dynamics in living systems. However, the current necessity for genetic engineering to facilitate their efficient cellular incorporation presents a substantial hurdle for widespread adoption.
For researchers equipped for and comfortable with genetic manipulation of their cell lines, azide-modified uridines open the door to exciting possibilities in live-cell RNA imaging. For many standard applications in fixed cells, 5-EU remains the more accessible and well-characterized option. The choice between these two powerful molecules will ultimately depend on the specific experimental question, the biological system under investigation, and the technical capabilities of the research laboratory. Careful consideration of the trade-offs between ease of use, potential for cellular perturbation, and the requirements of the downstream analytical method is crucial for successful and meaningful quantitative analysis of RNA synthesis.
References
A Researcher's Guide to RNA Metabolic Labeling: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the precise analysis of RNA dynamics is critical for unraveling the complexities of gene expression and developing novel therapeutics. RNA metabolic labeling techniques are powerful tools for tracking newly synthesized RNA, providing a dynamic view of transcription, processing, and decay. This guide offers an objective comparison of prominent RNA metabolic labeling methods, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable technique for your research.
The core principle of metabolic RNA labeling involves introducing a modified nucleoside analog to cells or organisms, which is then incorporated into newly transcribed RNA. This "tag" allows for the subsequent identification, purification, and quantification of nascent RNA transcripts. The choice of labeling strategy can significantly impact experimental outcomes, with key considerations including labeling efficiency, temporal resolution, and potential perturbations to cellular processes.
Quantitative Comparison of RNA Metabolic Labeling Techniques
The following table summarizes the key performance indicators of different RNA metabolic labeling techniques to facilitate a direct comparison.
| Technique | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Potential for Cellular Perturbation | Key Application |
| 4sU-tagging | Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA.[1][2][3] | High, can be optimized by adjusting 4sU concentration and labeling time.[1] | Good; allows for efficient purification of labeled RNA. | Minimal interference with gene expression reported at optimal concentrations.[1][3] | Measuring RNA synthesis and decay rates.[2][4] |
| SLAM-seq | A 4sU-based method that uses iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[1] | >90% for SLAM-seq protocols.[1] | High, due to the specific T-to-C conversion.[1] | Minimal, similar to 4sU-tagging. | High-resolution analysis of RNA dynamics.[3] |
| TimeLapse-seq | A 4sU-based method that employs a chemical conversion of 4sU to a cytosine analog.[1][3] | Around 80% conversion reported.[1] | Good.[1] | Minimal, similar to 4sU-tagging. | Time-course studies of RNA metabolism.[3] |
| TUC-seq | A 4sU-based method that uses a chemical conversion to transform 4sU into a cytidine (B196190) derivative.[1][3] | >90% conversion rates.[1] | High.[1] | Minimal, similar to 4sU-tagging. | Quantifying RNA synthesis and turnover.[3] |
| EU-labeling | Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection or purification.[1] | High correlation with transcriptional activity.[1] | Good; allows for affinity purification of labeled RNA.[1] | Generally high cell viability, but requires optimization.[1] | Visualization and purification of nascent RNA. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are the generalized experimental workflows for key techniques, illustrated with diagrams, followed by a summary of the protocols.
4sU-Tagging and Biotinylation Workflow
Caption: Workflow for 4sU-tagging followed by biotinylation and purification.
Experimental Protocol Summary for 4sU-Tagging:
-
Metabolic Labeling: Culture cells to the desired confluency and add 4-thiouridine (4sU) to the medium at a final concentration typically ranging from 100-500 µM. The labeling time can vary from minutes to hours depending on the experimental goals.[2][5]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method like TRIzol extraction.[6]
-
Biotinylation: The thiol group on the incorporated 4sU is biotinylated using a reagent such as biotin-HPDP. This reaction creates a disulfide bond between the biotin (B1667282) molecule and the 4sU-labeled RNA.[2][7]
-
Purification: The biotinylated RNA is then captured using streptavidin-coated magnetic beads. Unlabeled, pre-existing RNA is washed away.[2][6]
-
Elution: The newly transcribed, 4sU-labeled RNA is eluted from the beads by adding a reducing agent like DTT, which cleaves the disulfide bond.[7]
-
Downstream Analysis: The purified nascent RNA is then ready for downstream applications such as RT-qPCR or high-throughput sequencing.
SLAM-seq Workflow
Caption: SLAM-seq workflow highlighting the key chemical conversion step.
Experimental Protocol Summary for SLAM-seq:
-
4sU Labeling: Similar to the standard 4sU-tagging protocol, cells are incubated with 4sU.
-
RNA Isolation: Total RNA is extracted from the labeled cells.
-
Alkylation: The key step in SLAM-seq involves the treatment of the total RNA with iodoacetamide (IAA). IAA specifically alkylates the sulfur atom of the incorporated 4-thiouridines.
-
Reverse Transcription: During reverse transcription, the alkylated 4sU is read as a cytosine by the reverse transcriptase, introducing a specific T-to-C conversion in the resulting cDNA.
-
Sequencing and Analysis: The cDNA is then used for library preparation and high-throughput sequencing. Bioinformatic analysis identifies the T-to-C mutations to distinguish newly synthesized transcripts from pre-existing RNA.[1]
EU-labeling and Click Chemistry Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
Validating the Specificity of 5-(3-Azidopropyl)uridine for RNA over DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate labeling and tracking of newly synthesized RNA is paramount for understanding the intricacies of gene expression and for the development of novel therapeutics. 5-(3-Azidopropyl)uridine (5-APU) has emerged as a valuable tool for metabolic labeling of RNA, enabling its subsequent visualization and isolation through click chemistry. However, a critical consideration for any nucleoside analog used in metabolic labeling is its specificity for RNA over DNA. Incorporation into the genome can lead to misleading results and potential toxicity. This guide provides a comprehensive comparison of 5-APU with other RNA labeling methods, focusing on the validation of its specificity and offering detailed experimental protocols.
The Challenge of Specificity: A Shared Concern for Uridine (B1682114) Analogs
The central challenge to the RNA-specific labeling of uridine analogs like this compound (5-APU) and the more commonly studied 5-ethynyl uridine (5-EU) lies in the cellular machinery that synthesizes deoxynucleotides. Ribonucleotide reductases (RNRs) are enzymes that convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the precursors for DNA synthesis[1]. If the diphosphate (B83284) form of a uridine analog can be a substrate for RNR, it can be converted into its deoxy-form and subsequently incorporated into DNA by DNA polymerases.
Visualizing the Validation Workflow
To ascertain the specificity of 5-APU for RNA, a multi-step experimental workflow is required. This process involves metabolic labeling of cells, separation of RNA and DNA, and subsequent detection of the azide-modified nucleoside in each fraction.
Caption: Experimental workflow for validating the RNA-specific incorporation of 5-APU.
Quantitative Comparison of RNA Labeling Methods
While direct quantitative data for 5-APU's RNA versus DNA incorporation is not extensively published, we can compare its expected performance with other common RNA labeling nucleosides based on existing literature for similar compounds. The following table provides a comparative overview.
| Feature | This compound (5-APU) | 4-Thiouridine (B1664626) (4sU) | 5-Bromouridine (B41414) (BrU) |
| Principle of Detection | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | Thiol-specific biotinylation or T-to-C transition in sequencing | Immunoprecipitation with anti-BrdU antibody |
| Specificity for RNA | Requires validation. Potential for DNA incorporation via ribonucleotide reductase activity. | Generally high, but can inhibit rRNA synthesis at high concentrations[3]. | Generally high, but the antibody may show some cross-reactivity. |
| Labeling Efficiency | Reported to be an effective substrate for T7 RNA polymerase in vitro[4]. Cellular efficiency requires empirical determination. | Efficiently incorporated into nascent RNA[5][6]. | Efficiently incorporated into newly synthesized RNA[7]. |
| Perturbation to RNA Function | The bulky azidopropyl group may have steric effects. Requires experimental validation. | Can induce changes in RNA secondary structure and affect pre-mRNA splicing at high incorporation rates[3]. | Minimal perturbation reported for many applications. |
| Cell Viability | Expected to be similar to other uridine analogs, requires optimization of concentration and labeling time. | Can be cytotoxic at high concentrations and long exposure times[5]. | Generally considered less toxic than 5-EU and 4sU. |
| Ease of Detection | Click chemistry is highly efficient and versatile, allowing for the attachment of various reporter molecules. | Biotinylation is straightforward; T-to-C conversion requires specific bioinformatic analysis. | Requires a specific antibody and immunoprecipitation, which can have higher background. |
Experimental Protocol: Validating 5-APU Specificity
This protocol outlines a method to quantify the relative incorporation of 5-APU into RNA and DNA.
1. Metabolic Labeling
-
Culture cells of interest to mid-log phase.
-
In parallel, treat a set of cells with a ribonucleotide reductase inhibitor (e.g., hydroxyurea) for a duration sufficient to inhibit DNA synthesis. This serves as a negative control for DNA incorporation.
-
Incubate the cells with 5-APU at a predetermined concentration (e.g., 100 µM) for a defined period (e.g., 2-24 hours).
2. Nucleic Acid Extraction and Fractionation
-
Harvest the cells and lyse them using a reagent that preserves both RNA and DNA (e.g., TRIzol).
-
Separate the RNA and DNA fractions according to the manufacturer's protocol. Commercial kits are available for the simultaneous extraction of RNA and DNA.
-
Treat the RNA fraction with DNase I to remove any contaminating DNA.
-
Treat the DNA fraction with RNase A to remove any contaminating RNA.
-
Quantify the total amount of RNA and DNA in each fraction using a spectrophotometer or a fluorometric assay.
3. Click Chemistry-based Detection
-
To a defined amount of purified RNA and DNA (e.g., 1 µg), add an alkyne-functionalized reporter molecule (e.g., alkyne-biotin or an alkyne-fluorophore).
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Kits with optimized reagents are commercially available.
-
Purify the labeled nucleic acids to remove excess reporter molecules and catalyst.
4. Quantification of 5-APU Incorporation
-
For Biotin-labeled samples:
-
Perform a dot blot and detect the biotin (B1667282) signal using streptavidin-HRP and a chemiluminescent substrate.
-
Alternatively, use a streptavidin-based ELISA for quantification.
-
-
For Fluorophore-labeled samples:
-
Measure the fluorescence intensity of the RNA and DNA samples.
-
-
For Absolute Quantification (Advanced):
The Molecular Pathway of 5-APU Incorporation and Potential for Misincorporation
The intended pathway for 5-APU is its conversion to 5-APU-triphosphate and subsequent incorporation into nascent RNA by RNA polymerases. However, the potential for off-target DNA incorporation exists.
Caption: The metabolic pathways of 5-APU leading to either RNA or potential DNA incorporation.
Conclusion and Recommendations
This compound is a powerful tool for the metabolic labeling of RNA. However, researchers must be vigilant about its potential for incorporation into DNA, a phenomenon observed with similar uridine analogs. The specificity of 5-APU for RNA cannot be assumed and must be empirically validated for each cell type and experimental condition. The provided experimental protocol offers a framework for this critical validation. By carefully controlling for and quantifying potential DNA labeling, researchers can confidently use 5-APU to unravel the dynamic world of the transcriptome. When specificity is a major concern and cannot be sufficiently controlled, alternative labeling methods such as 4-thiouridine or 5-bromouridine should be considered, each with its own set of advantages and disadvantages.
References
- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the structural and functional diversity of RNA: analog uridine triphosphates as candidates for in vitro selection of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry | NIST [nist.gov]
- 10. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strengthening RNA Labeling Studies: A Guide to Cross-Validation with Orthogonal Methods
For researchers, scientists, and drug development professionals, the accuracy and reliability of RNA labeling results are paramount. To ensure the robustness of findings from techniques like RNA sequencing (RNA-seq), cross-validation with independent, orthogonal methods is a critical step. This guide provides a comprehensive comparison of key orthogonal validation techniques, complete with experimental data, detailed protocols, and a visual workflow to aid in the design of rigorous RNA analysis studies.
The principle of orthogonal validation lies in using a different technology that measures the same biological quantity through a distinct mechanism. This approach helps to mitigate any method-specific biases and increases confidence in the observed results. For RNA labeling studies, which aim to quantify RNA abundance, common and effective orthogonal methods include Reverse Transcription quantitative Polymeracy Chain Reaction (RT-qPCR), single-molecule Fluorescence In Situ Hybridization (smFISH), and metabolic labeling-based sequencing techniques such as SLAM-seq.
Quantitative Comparison of RNA Labeling Validation Methods
To illustrate the concordance between a primary RNA labeling method (in this case, RNA-seq) and various orthogonal validation techniques, the following table summarizes representative quantitative data. The values presented are fold changes in gene expression upon a specific cellular perturbation, as measured by each method.
| Gene | RNA-seq (Fold Change) | RT-qPCR (Fold Change) | smFISH (Fold Change) | SLAM-seq (Fold Change) |
| Gene A | 2.5 | 2.3 | 2.6 | 2.4 |
| Gene B | -3.2 | -3.5 | -3.1 | -3.3 |
| Gene C | 1.8 | 1.9 | 1.7 | 1.8 |
| Gene D | 5.1 | 4.8 | 5.3 | 5.0 |
| Gene E | -1.5 | -1.6 | Not Determined | -1.4 |
Note: This table is a synthesized representation of expected concordance from multiple studies. Actual results may vary based on experimental conditions, the specific genes being interrogated, and the dynamic range of each assay.
The data consistently show a high degree of correlation between RNA-seq and the orthogonal methods, lending confidence to the initial transcriptomic screen. While minor variations in the magnitude of fold changes are expected due to differences in the underlying technologies, the direction and relative magnitude of change are generally consistent.
Experimental Workflow for Cross-Validation
A typical workflow for an RNA labeling experiment followed by orthogonal validation is depicted below. This process ensures a systematic and robust approach to data verification.
Detailed Experimental Protocols
Below are detailed methodologies for the key orthogonal validation experiments cited in this guide.
Reverse Transcription quantitative PCR (RT-qPCR)
RT-qPCR is a targeted approach that measures the abundance of specific RNA molecules by converting them to complementary DNA (cDNA) and then amplifying the cDNA in a quantitative polymerase chain reaction.
Methodology:
-
RNA Isolation: Extract total RNA from the same biological samples used for the primary RNA labeling experiment using a standard protocol (e.g., TRIzol reagent). Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene of interest and a set of stably expressed housekeeping genes. Calculate the relative fold change in gene expression using the ΔΔCt method.[1][2]
Single-Molecule Fluorescence In Situ Hybridization (smFISH)
smFISH allows for the direct visualization and quantification of individual RNA molecules within fixed cells, providing spatial context to gene expression data.[3]
Methodology:
-
Probe Design and Synthesis: Design a set of 20-50 short (e.g., 20-nucleotide) oligonucleotide probes that tile along the target RNA sequence. Each probe is fluorescently labeled.
-
Cell Culture and Fixation: Culture cells on glass coverslips. Fix the cells with 4% formaldehyde (B43269) to preserve cellular structures and RNA integrity.
-
Permeabilization: Permeabilize the fixed cells with 70% ethanol (B145695) to allow for probe entry.
-
Hybridization: Hybridize the fluorescently labeled probes to the target RNA in a hybridization buffer containing formamide (B127407) overnight at 37°C.
-
Washing: Wash the cells to remove unbound probes.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope equipped with a sensitive camera. Acquire z-stacks to capture all RNA molecules within a cell.
-
Image Analysis: Use specialized software to detect and count the individual fluorescent spots, where each spot corresponds to a single RNA molecule. The number of spots per cell is then quantified.[4][5]
SLAM-seq (Thiol(SH)-Linked Alkylation for Metabolic sequencing of RNA)
SLAM-seq is a metabolic labeling technique that identifies newly transcribed RNA by incorporating a modified nucleotide (4-thiouridine, s4U) and then inducing a specific base change during reverse transcription, which can be detected by sequencing.[6]
Methodology:
-
Metabolic Labeling: Add 4-thiouridine (B1664626) (s4U) to the cell culture medium for a defined period to label newly synthesized RNA.
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
Alkylation: Chemically modify the incorporated s4U with iodoacetamide (B48618) (IAA). This alkylation step causes the reverse transcriptase to misincorporate a guanine (B1146940) (G) instead of an adenine (B156593) (A) opposite the modified s4U during cDNA synthesis.
-
RNA-seq Library Preparation: Prepare a standard RNA-seq library from the alkylated RNA.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Newly transcribed RNAs will be identified by the presence of T-to-C conversions in the sequencing data. The frequency of these conversions can be used to quantify the abundance of nascent RNA.[6]
Conclusion
The cross-validation of RNA labeling results with orthogonal methods is an indispensable part of modern transcriptomic research. By employing techniques such as RT-qPCR, smFISH, and SLAM-seq, researchers can significantly enhance the reliability and credibility of their findings. The choice of validation method will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution. The protocols and comparative data presented in this guide offer a framework for designing and implementing a robust validation strategy for your RNA labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Comparative analysis between single-cell RNA-seq and single-molecule RNA FISH indicates that the pyrimidine nucleobase idoxuridine (IdU) globally amplifies transcriptional noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of single-cell RNA sequencing versus single-molecule RNA imaging for quantifying transcriptional noise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
Safety Operating Guide
Proper Disposal of 5-(3-Azidopropyl)uridine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of 5-(3-Azidopropyl)uridine and related waste is critical for ensuring laboratory safety and environmental protection. Due to the presence of an azide (B81097) group, this modified nucleoside requires specific handling and decontamination procedures to mitigate risks of explosion and toxicity. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in solid form, in solution, and for contaminated labware.
Core Disposal Principles
The primary hazard associated with this compound is the azide functional group. Organic azides can be energetic and potentially explosive, especially in concentrated form or upon contact with heavy metals. Therefore, the core principle of disposal is to first neutralize the azide moiety through chemical treatment before disposing of the resulting waste through the appropriate waste stream. Under no circumstances should untreated azide-containing waste be disposed of down the drain, as this can lead to the formation of highly explosive metal azides in the plumbing.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound, such as unused reagent, contaminated personal protective equipment (PPE), and weigh boats, should be collected in a designated, clearly labeled hazardous waste container. This container must be separate from other waste streams to prevent accidental mixing with incompatible chemicals, particularly acids.
Disposal of this compound Solutions
Aqueous solutions of this compound, if dilute (typically ≤5%), can be chemically treated to neutralize the azide group. The following protocol outlines a standard method for the chemical inactivation of azides using nitrous acid.
Experimental Protocol: Chemical Deactivation of Azide Solutions
This procedure must be performed in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound solution (≤5% concentration)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Appropriate hazardous waste container
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, place the this compound solution.
-
While stirring, add a 20% aqueous solution of sodium nitrite. A significant excess of sodium nitrite is recommended (approximately 1.5 g of sodium nitrite for every 1 g of azide).
-
Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise. Crucially, the nitrite solution must be added before the acid to prevent the formation of toxic and explosive hydrazoic acid (HN₃).
-
Continue adding acid until the solution is acidic, which can be confirmed with pH paper. The reaction will produce nitrogen oxides, which will be safely contained within the fume hood.
-
After the evolution of gas has ceased, test for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the azide has been completely destroyed.
-
Neutralize the acidic solution to a pH between 6 and 8 by adding a dilute solution of sodium hydroxide.
-
The treated, neutralized solution can then be disposed of as chemical waste according to your institution's guidelines.
| Parameter | Value/Instruction |
| Analyte | This compound |
| Maximum Concentration | ≤5% in aqueous solution |
| Deactivating Agent | Nitrous Acid (formed in situ from Sodium Nitrite and Sulfuric Acid) |
| Reagent Ratio | ~1.5 g Sodium Nitrite per 1 g of Azide |
| Acidification | Add 20% Sulfuric Acid dropwise after Sodium Nitrite addition until acidic |
| Verification | Starch-iodide paper test for excess nitrite (positive test is blue-black) |
| Final pH | Neutralize to pH 6-8 with Sodium Hydroxide |
| Final Disposal | Collect in a designated hazardous chemical waste container for institutional pickup |
Disposal of Contaminated Labware
Glassware and other reusable lab equipment contaminated with this compound should be decontaminated before being washed and reused.
-
Initial Rinse: Rinse the contaminated surfaces with a suitable solvent (e.g., ethanol (B145695) or DMSO) to solubilize the compound. Collect this rinsate as hazardous chemical waste.
-
Chemical Decontamination: Immerse or thoroughly rinse the labware with the freshly prepared nitrous acid solution as described in the chemical deactivation protocol.
-
Final Wash: After decontamination, wash the labware with a standard laboratory detergent and water, followed by a final rinse with deionized water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the safe disposal of this compound waste.
Institutional Guidelines
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal, as they may have additional requirements or procedures. Always ensure that waste containers are properly labeled and stored in a designated satellite accumulation area until they are collected by EHS personnel.
Essential Safety and Operational Guidance for Handling 5-(3-Azidopropyl)uridine
Compound Overview: 5-(3-Azidopropyl)uridine is a nucleoside analog containing an azido (B1232118) group.[1] This structure presents a dual-hazard profile that requires stringent safety measures. The azide (B81097) group makes the compound potentially explosive, sensitive to heat, shock, or friction.[1][2] Additionally, as a nucleoside analog, it may possess toxic, mutagenic, or carcinogenic properties.[1][3]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves as the inner layer and chemical-resistant gloves (e.g., butyl rubber) as the outer layer.[2][4] | Protects against skin absorption and chemical splashes. Double-gloving provides an extra layer of safety. |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[2][4] | Protects eyes from chemical splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] | Protects the body from contamination and in the event of a fire. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][4] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required. | Prevents inhalation of potentially harmful dust or vapors. |
| Footwear | Fully enclosed, chemical-resistant shoes.[4] | Protects feet from spills. |
Hazard Mitigation and Handling Protocols
Strict adherence to the following procedures is essential to mitigate the risks associated with this compound.
| Hazard | Mitigation and Handling Procedure |
| Explosive Potential | - Always work with the smallest feasible quantities.[2] - Use non-metallic (e.g., plastic or ceramic) spatulas and tools to avoid the formation of explosive metal azides.[2][4][5] - Avoid grinding, scratching, or subjecting the compound to friction or shock.[5] - Work behind a blast shield, especially when heating or concentrating the compound.[2][5] - Do not heat the compound unless absolutely necessary and with appropriate safety measures in place. |
| Toxicity and Exposure | - All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation.[2][4][5] - Avoid direct contact with skin and eyes by wearing the prescribed PPE. - Be aware that nucleoside analogs can have toxic side effects.[1][3] |
| Chemical Incompatibility | - Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][6] - Do not mix with heavy metals or their salts, as this can form shock-sensitive metal azides.[2][6] - Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.[4][6] |
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidental explosions and environmental contamination.
-
Waste Segregation : All waste containing this compound, including contaminated PPE, must be segregated from other waste streams.[4] Azide-containing waste should never be mixed with acidic or metallic waste.[2]
-
Waste Container : Use a designated, clearly labeled, and sealed container for all azide waste.
-
Decontamination of Glassware : Glassware that has been in contact with the compound should be decontaminated. A common method involves rinsing with a 10% sodium nitrite (B80452) solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This procedure must be carried out in a chemical fume hood.
-
Aqueous Waste : Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]
-
Final Disposal : All azide-containing waste must be disposed of through your institution's hazardous waste management program.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
